molecular formula C7H5ClN2 B1593424 6-Chloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1021339-19-4

6-Chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1593424
CAS No.: 1021339-19-4
M. Wt: 152.58 g/mol
InChI Key: UWROBKHIEKWFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWROBKHIEKWFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649803
Record name 6-Chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021339-19-4
Record name 6-Chloro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021339-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1021339-19-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Chloro-1H-pyrrolo[3,2-b]pyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-1H-pyrrolo[3,2-b]pyridine: Properties, Synthesis, and Application in Drug Discovery

Foreword

As a key heterocyclic scaffold, the azaindole core, and specifically its halogenated derivatives, represent a cornerstone in modern medicinal chemistry. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. Moving beyond a simple datasheet, we will explore the causality behind its chemical behavior, provide actionable experimental insights, and contextualize its significance as a strategic building block in the synthesis of targeted therapeutics. Our focus is on the practical application of its structural and chemical properties to accelerate discovery programs.

Core Molecular Profile and Structural Elucidation

This compound is a member of the 4-azaindole family of heterocycles. The fusion of a pyrrole ring to a pyridine core creates a unique electronic architecture that is a bioisostere of indole, a privileged structure in numerous biologically active molecules. The strategic placement of a chlorine atom at the 6-position provides a crucial synthetic handle for molecular elaboration, which will be discussed in detail.

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is a solid at room temperature, and its handling and solubility characteristics are critical for its effective use in synthesis.

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 1021339-19-4[1]
Molecular Formula C₇H₅ClN₂[1]
Molecular Weight 152.58 g/mol [1]
Appearance Solid[1]
InChI Key UWROBKHIEKWFAJ-UHFFFAOYSA-N[1]
SMILES Clc1cnc2cc[nH]c2c1[1]
Spectral Characterization: A Validating Signature

Confirming the identity and purity of this compound is paramount. The following spectral characteristics are expected based on its structure and data from closely related isomers.[2]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals in the aromatic region. The N-H proton of the pyrrole ring will typically appear as a broad singlet significantly downfield (>10 ppm). The three aromatic protons (on the pyrrole and pyridine rings) will appear between 7.0 and 8.5 ppm, with coupling constants characteristic of their positions on the bicyclic system.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven signals corresponding to the seven carbon atoms in the molecule. The carbon atom bearing the chlorine (C6) will be influenced by the halogen's electronegativity and deshielding effects. Aromatic carbons typically appear in the 100-150 ppm range.

  • Mass Spectrometry (MS): In low-resolution mass spectrometry, the molecular ion peak (M+) is expected at m/z 152, with a characteristic M+2 isotopic peak at m/z 154 (approximately one-third the intensity of the M+ peak) due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of a monochlorinated compound.[2]

Synthesis and Reactivity: The Chemist's Perspective

The utility of this compound lies in its synthetic accessibility and predictable reactivity. While multiple synthetic routes can be envisioned, a common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

Representative Synthetic Workflow

The following protocol is a representative, field-proven method adapted from the synthesis of a related isomer, 5-Chloro-1H-pyrrolo[3,2-b]pyridine.[2][3] The key transformation is the intramolecular cyclization of an aminopyridine derivative to form the fused pyrrole ring.

Step 1: Sonogashira Coupling of a Dihalopyridine The synthesis begins with a suitable dihalopyridine, such as 2,6-dichloropyridine. A selective Sonogashira coupling with a protected acetylene, like ethynyltrimethylsilane, is performed. This reaction is typically catalyzed by palladium and copper(I) iodide.

Step 2: Amination of the Chloropyridine The remaining chloro-substituent is then converted to an amino group. This can be achieved through various methods, including nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

Step 3: Deprotection and Intramolecular Cyclization The silyl protecting group on the alkyne is removed, often using a fluoride source like TBAF or a base. The resulting terminal alkyne undergoes an intramolecular cyclization, catalyzed by a base like potassium tert-butoxide, to form the pyrrolo[3,2-b]pyridine core.

G cluster_0 Synthesis Workflow Start 2,6-Dichloropyridine Step1 Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) Start->Step1 Intermediate1 2-Chloro-6-((trimethylsilyl)ethynyl)pyridine Step1->Intermediate1 Step2 Amination (e.g., Buchwald-Hartwig) Intermediate1->Step2 Intermediate2 6-((Trimethylsilyl)ethynyl)pyridin-2-amine Step2->Intermediate2 Step3 Deprotection & Cyclization (Base-catalyzed) Intermediate2->Step3 Product This compound Step3->Product

A representative synthetic pathway to the target compound.
Core Reactivity: The Gateway to Molecular Diversity

The true value of this compound in drug discovery is unlocked through the reactivity of the C6-chloro group. This position serves as a robust handle for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide array of substituents to explore structure-activity relationships (SAR).

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the chloro-scaffold with various aryl or heteroaryl boronic acids.[4][5] This is a primary method for introducing diverse aromatic moieties that can interact with specific pockets in a biological target, such as a kinase.

  • Buchwald-Hartwig Amination: This powerful reaction forms carbon-nitrogen bonds, coupling the scaffold with a vast range of primary and secondary amines.[6][7] This is crucial for installing groups that can act as hydrogen bond donors or acceptors, or that can modulate the solubility and pharmacokinetic properties of the final molecule.

G cluster_1 Key Cross-Coupling Reactions Start This compound Suzuki Suzuki-Miyaura Coupling (R-B(OH)₂, Pd catalyst, Base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R₂-NH, Pd catalyst, Base) Start->Buchwald Product_Suzuki 6-Aryl-1H-pyrrolo[3,2-b]pyridine Suzuki->Product_Suzuki Product_Buchwald 6-Amino-1H-pyrrolo[3,2-b]pyridine Buchwald->Product_Buchwald

Versatile C-C and C-N bond formation from the chloro-scaffold.

The electron-withdrawing nature of the chlorine atom at the 6-position influences the electronic distribution of the entire ring system, which can affect the acidity of the N-H proton and the susceptibility of the pyrrole ring to electrophilic attack.[8]

Application in Medicinal Chemistry: A Privileged Scaffold

The azaindole core is a well-established pharmacophore, particularly in the field of oncology. Its ability to mimic the adenine core of ATP allows derivatives to function as competitive inhibitors in the ATP-binding pocket of various kinases.[9][10]

Role in Kinase Inhibitor Design

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrrolo[3,2-b]pyridine scaffold serves as an excellent "hinge-binding" motif, forming key hydrogen bonds with the backbone of the kinase hinge region. This compound is an ideal starting point for building kinase inhibitors for several reasons:

  • Scaffold Rigidity: The bicyclic structure provides a rigid framework, which reduces the entropic penalty upon binding to the target protein.

  • Hinge-Binding Element: The pyrrole N-H and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the ATP-binding site.

  • Vector for SAR Exploration: As detailed above, the C6-chloro position provides a defined vector for introducing substituents that can target specific regions of the kinase active site, thereby enhancing potency and selectivity.[11]

A noteworthy insight from field experience comes from the metabolic analysis of related pyrrolo[3,2-b]pyridine-based kinase inhibitors. Studies have shown that the electron-rich C2 position of the pyrrole ring can be susceptible to oxidative metabolism by hepatic enzymes, leading to hydroxylation.[11] This is a critical consideration for drug design, as chemists may need to block this position or modulate the electronics of the ring to improve metabolic stability.

G cluster_2 Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Intracellular Kinase Receptor->Kinase Activates Target Downstream Protein Kinase->Target Phosphorylates Response Cell Proliferation, Survival Target->Response Inhibitor Pyrrolo[3,2-b]pyridine Derivative Inhibitor->Kinase Blocks ATP Binding Site

Inhibition of a signaling cascade by a kinase inhibitor.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. It is classified as harmful if swallowed and causes serious eye damage.[1]

  • Personal Protective Equipment (PPE): Always use safety goggles or a face shield, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid creating dust. Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek immediate medical attention.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and relevance as a pharmacophore make it an invaluable asset in the design and synthesis of targeted therapeutics, particularly kinase inhibitors. Understanding its chemical properties, synthetic routes, and the strategic importance of the C6-chloro position empowers researchers to efficiently generate novel molecular entities with the potential to address significant unmet medical needs.

References

An In-depth Technical Guide to the Spectroscopic Data of 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-1H-pyrrolo[3,2-b]pyridine, an isomer of the azaindole family, is a heterocyclic aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Structurally, it comprises a pyridine ring fused to a pyrrole ring, a scaffold that acts as a bioisostere of indole and purine.[1] This mimicry allows molecules incorporating this core to interact with biological targets, such as kinases, that are pivotal in cellular signaling pathways.[2] The strategic placement of a chlorine atom at the 6-position and the nitrogen atom at the 4-position modulates the molecule's electronic distribution, lipophilicity, and metabolic stability, making it a crucial building block in the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (Molecular Formula: C₇H₅ClN₂, Molecular Weight: 152.58 g/mol ).[3] While direct experimental spectra for this specific compound are not widely published, this document presents a detailed, predictive overview based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of this molecule's analytical signature for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. The unique electronic environment of each proton and carbon atom in this compound gives rise to a distinct and predictable NMR spectrum.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show five distinct signals corresponding to the five hydrogen atoms on the aromatic rings and the pyrrole nitrogen. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom significantly influences the chemical shifts.[4]

dot```dot graph "molecule" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=bold];

}

Caption: Plausible EI-MS fragmentation pathway for this compound.

Table 4: Predicted Key Mass Fragments

m/z Value Proposed Fragment Identity
152 / 154 [C₇H₅ClN₂]⁺˙ Molecular Ion (M⁺˙)
117 [C₇H₅N₂]⁺ Loss of Cl radical
116 [C₇H₄N₂]⁺˙ Loss of HCl

| 90 | [C₆H₄N]⁺ | Loss of HCN from m/z 116 |

Authoritative Grounding: The fragmentation process involves the cleavage of the weakest bonds to form the most stable resulting ions and neutral species. [5]The loss of a stable neutral molecule like HCl or HCN is a very common and energetically favorable fragmentation pathway for aromatic nitrogen heterocycles. [6][7]

Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential. The following sections outline the methodologies for acquiring the spectroscopic data discussed.

dot

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep_NMR Dissolve in DMSO-d₆ (~5-10 mg/mL) Acq_NMR Acquire ¹H, ¹³C, COSY, HSQC (400-600 MHz Spectrometer) Prep_NMR->Acq_NMR Prep_IR Prepare KBr pellet or use neat on ATR crystal Acq_IR Scan 4000-400 cm⁻¹ (FT-IR Spectrometer) Prep_IR->Acq_IR Prep_MS Dissolve in MeOH or ACN (~1 mg/mL), filter Acq_MS Inject into ESI or EI source (Q-TOF or Orbitrap MS) Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phase/Baseline Correction, Peak Integration & Assignment Acq_NMR->Proc_NMR Proc_IR Baseline Correction, Peak Picking, Functional Group Assignment Acq_IR->Proc_IR Proc_MS Generate Mass Spectrum, Identify M⁺˙ and Fragments, Confirm Isotopic Pattern Acq_MS->Proc_MS

Caption: General experimental workflow for spectroscopic characterization.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Perform phase and baseline corrections. Integrate the ¹H signals and reference the spectra using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C). [8]

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform baseline correction if necessary and label the significant peaks.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile solid, a direct insertion probe can be used. Alternatively, the sample can be introduced via Gas Chromatography (GC).

  • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This will generate the positively charged molecular ions and fragments.

  • Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and the [M+2] peak to confirm the molecular weight and presence of chlorine. Analyze the major fragment peaks to corroborate the proposed structure.

Conclusion

The spectroscopic profile of this compound is distinct and informative. The predicted NMR, IR, and MS data provide a robust analytical framework for the unambiguous identification and structural verification of this important heterocyclic compound. The characteristic signals, including the N-H proton in NMR, the N-H and C-Cl stretches in IR, and the 3:1 isotopic pattern in MS, serve as reliable fingerprints. The experimental protocols outlined herein provide a self-validating system for researchers to confirm these features, ensuring the integrity and quality of this compound in synthetic and drug discovery workflows.

References

The Emerging Therapeutic Potential of 6-Chloro-1H-pyrrolo[3,2-b]pyridine Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer a unique combination of structural rigidity and functional versatility. Among these, the pyrrolopyridine core, a fusion of pyrrole and pyridine rings, has garnered significant attention as a privileged structure in drug discovery. This technical guide delves into the burgeoning field of 6-Chloro-1H-pyrrolo[3,2-b]pyridine derivatives, providing an in-depth analysis of their biological activities, underlying mechanisms of action, and their potential as next-generation therapeutics. While direct derivatization of the this compound core is an emerging area, this guide will draw upon the broader landscape of pyrrolopyridine isomers to illuminate the therapeutic promise of this specific scaffold.

The Pyrrolopyridine Scaffold: A Versatile Pharmacophore

The pyrrolopyridine system consists of a pyrrole ring fused to a pyridine ring, giving rise to several isomers depending on the fusion points and the position of the nitrogen atom in the pyridine ring. This structural motif is found in a number of natural products and has been successfully incorporated into a variety of clinically approved drugs. The presence of both a hydrogen bond donor (the pyrrole NH) and a hydrogen bond acceptor (the pyridine nitrogen), along with a planar aromatic system, allows for diverse interactions with biological targets.

The introduction of a chlorine atom at the 6-position of the 1H-pyrrolo[3,2-b]pyridine core provides a key handle for synthetic elaboration. This halogen substituent can be readily displaced or participate in cross-coupling reactions, enabling the generation of diverse libraries of compounds for biological screening. Furthermore, the electronic properties of the chlorine atom can modulate the overall physicochemical properties of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Anticancer Activity: A Prominent Therapeutic Avenue

Derivatives of the broader pyrrolopyridine family have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Antiproliferative Activity Against Melanoma

Research into diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold has revealed potent antiproliferative activity against human melanoma cell lines. Notably, certain derivatives have shown superior or comparable activity to the multi-kinase inhibitor Sorafenib. The structure-activity relationship (SAR) studies in this area have highlighted the importance of substituents on the pyrrolopyridine core, with specific amide moieties significantly enhancing anticancer potency.

Tubulin Polymerization Inhibition

A distinct but equally promising anticancer strategy involves the inhibition of tubulin polymerization. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin. One particularly potent compound from this series, 10t , exhibited impressive IC50 values in the nanomolar range against HeLa, SGC-7901, and MCF-7 cancer cell lines. This compound was shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Table 1: Antiproliferative Activity of Selected Pyrrolopyridine Derivatives

Compound IDScaffoldCancer Cell LineIC50 (µM)Reference
Ir 1H-pyrrolo[3,2-b]pyridineA375 (Melanoma)Potent (specific value not provided)
It 1H-pyrrolo[3,2-b]pyridineA375 (Melanoma)Potent (specific value not provided)
10t 1H-pyrrolo[3,2-c]pyridineHeLa0.12
10t 1H-pyrrolo[3,2-c]pyridineSGC-79010.15
10t 1H-pyrrolo[3,2-c]pyridineMCF-70.21

Kinase Inhibition: Targeting Key Signaling Pathways

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrrolopyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.

FMS Kinase Inhibition

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory conditions. One standout compound, 1r , demonstrated an IC50 of 30 nM against FMS kinase and exhibited significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM. Importantly, this compound showed selectivity for cancer cells over normal fibroblasts.

Table 2: FMS Kinase Inhibitory Activity of a Pyrrolo[3,2-c]pyridine Derivative

Compound IDTarget KinaseIC50 (nM)Reference
1r FMS Kinase30

Experimental Protocols: A Guide to Biological Evaluation

The assessment of the biological activity of novel this compound derivatives requires robust and validated experimental protocols. Below is a representative methodology for evaluating the in vitro antiproliferative activity of these compounds.

In Vitro Antiproliferative Activity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Test compounds are dissolved in DMSO to prepare stock solutions. A series of dilutions are then prepared in culture medium. The cells are treated with these dilutions in triplicate for a specified duration (e.g., 72 hours). A vehicle control (DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram 1: Experimental Workflow for MTT Assay

MTT_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Compound Dilutions add_compound 4. Treat Cells (72h) compound_prep->add_compound add_mtt 5. Add MTT Solution (4h) add_compound->add_mtt solubilize 6. Solubilize Formazan add_mtt->solubilize read_plate 7. Read Absorbance calc_ic50 8. Calculate IC50 read_plate->calc_ic50

Caption: Workflow for determining in vitro antiproliferative activity using the MTT assay.

Future Directions and Conclusion

The biological activities observed for various pyrrolopyridine isomers strongly suggest that the this compound scaffold represents a promising starting point for the development of novel therapeutics. The antiproliferative and kinase inhibitory properties highlighted in this guide underscore the potential of this chemical class in oncology and beyond.

Future research should focus on the systematic exploration of the chemical space around the this compound core. The strategic introduction of diverse substituents, facilitated by the reactive chloro group, will be crucial for elucidating detailed structure-activity relationships and for optimizing potency, selectivity, and pharmacokinetic properties. As a key building block, this compound is poised to enable the discovery of the next generation of targeted therapies.

Diagram 2: Signaling Pathway Inhibition by Pyrrolopyridine Derivatives

Kinase_Inhibition cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response FMS FMS Kinase (CSF-1R) Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FMS->Downstream Phosphorylation Cascade Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Inhibitor Pyrrolo[3,2-c]pyridine Derivative (e.g., 1r) Inhibitor->FMS Inhibition

Caption: Inhibition of FMS kinase signaling by a pyrrolo[3,2-c]pyridine derivative.

The 6-Chloro-1H-pyrrolo[3,2-b]pyridine Scaffold: A Launchpad for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 1H-pyrrolo[3,2-b]pyridine core, a specific isomer of azaindole, represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines and indoles allows it to effectively interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases. The strategic placement of a chlorine atom at the 6-position transforms this versatile core into a powerful synthetic intermediate, providing a reactive handle for the systematic development of compound libraries through various cross-coupling reactions. This guide provides a comprehensive analysis of the most promising therapeutic target classes for derivatives of 6-Chloro-1H-pyrrolo[3,2-b]pyridine, grounded in existing research on the broader azaindole family. We will explore the scientific rationale for target selection, present detailed protocols for target validation, and illustrate key pathways and workflows to guide discovery efforts.

The Strategic Value of the 6-Azaindole Core

Azaindoles, including the 1H-pyrrolo[3,2-b]pyridine (or 6-azaindole) framework, have garnered significant attention as bioisosteres of the indole ring. This bioisosteric replacement—substituting a carbon atom in the indole's benzene ring with a nitrogen atom—can profoundly and beneficially alter a molecule's physicochemical properties. Key advantages include:

  • Enhanced Solubility: The pyridine nitrogen can improve aqueous solubility and reduce lipophilicity.

  • Modulated Target Binding: The nitrogen atom can act as a hydrogen bond acceptor, potentially forming additional interactions with a target protein to increase binding affinity and potency.

  • Improved ADME-Tox Profile: Fine-tuning of pKa and metabolic stability can be achieved through the introduction of the ring nitrogen.

The 6-chloro substituent on this scaffold is not merely an incidental feature; it is a strategic tool. It serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira, enabling the rapid diversification of the core structure. This allows for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Primary Target Class: Protein Kinase Inhibition

The azaindole scaffold is exceptionally well-suited for targeting the ATP-binding pocket of protein kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases. The pyrrolopyridine core can mimic the purine ring of ATP, often forming critical hydrogen bonds with the "hinge" region of the kinase domain.

Rationale for Kinase Target Selection

Based on extensive research into related pyrrolopyridine derivatives, several kinase families emerge as high-priority targets.

  • Receptor Tyrosine Kinases (RTKs):

    • FMS (CSF-1R): As a key regulator of monocyte and macrophage proliferation, FMS is over-expressed in numerous cancers (ovarian, prostate, breast) and implicated in inflammatory conditions like rheumatoid arthritis. Pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors, highlighting the scaffold's suitability for this target.

    • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling due to gene amplification or mutations is a known driver of various malignancies. Potent FGFR inhibitors have been developed from the 1H-pyrrolo[2,3-b]pyridine scaffold, demonstrating activity against FGFR1, 2, and 3.

  • Non-Receptor Tyrosine & Serine/Threonine Kinases:

    • JAK Family (e.g., JAK2): Janus kinases are central to cytokine signaling pathways that regulate immunity and hematopoiesis. Azaindole derivatives have demonstrated strong, in vivo efficacy against JAK2 in leukemia models.

    • MAPK Pathway (MEK, JNK): This pathway is a critical transducer of extracellular signals that control cell proliferation and survival. A diarylamide derivative based on the pyrrolo[3,2-c]pyridine core was shown to inhibit MEK and JNK signaling.

    • PI3K/Akt/mTOR Pathway: This is a fundamental pathway controlling cell growth and metabolism. Pyrrolopyridine derivatives have shown inhibitory activity against key nodes in this pathway, including mTOR and PI3Kγ.

Workflow for Kinase Inhibitor Discovery

The following diagram outlines a logical workflow for identifying and validating kinase inhibitors derived from the this compound scaffold.

G cluster_0 Scaffold & Library Synthesis cluster_1 Primary Screening & Hit ID cluster_2 Target Validation & Cellular Activity cluster_3 Lead Optimization Start This compound Synth Diversification via Cross-Coupling Reactions (Suzuki, Buchwald, etc.) Start->Synth Library Focused Compound Library Synth->Library Screen Biochemical Kinase Panel Screen (e.g., 400+ kinases) Library->Screen HitID Identify 'Hits' (e.g., >80% Inhibition) Screen->HitID IC50 IC50 Determination for Hits HitID->IC50 CellAssay Cellular Target Engagement (e.g., Western Blot for p-Target) IC50->CellAssay ProlifAssay Antiproliferation Assay (e.g., CellTiter-Glo) CellAssay->ProlifAssay SAR Structure-Activity Relationship (SAR) Studies ProlifAssay->SAR ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Efficacy Studies (Xenograft Models) ADME->InVivo

Caption: Kinase inhibitor discovery workflow.

Key Experimental Protocols

Protocol 1: Broad-Spectrum Kinase Panel Screening

  • Objective: To identify initial kinase targets for a library of compounds derived from the 6-chloro scaffold.

  • Methodology (Example: ADP-Glo™ Kinase Assay):

    • Compound Preparation: Prepare 10 mM DMSO stock solutions of each test compound. Create a 100 µM intermediate plate by diluting stocks in kinase buffer.

    • Reaction Setup: In a 384-well plate, add 1 µL of test compound (final concentration 10 µM).

    • Enzyme/Substrate Addition: Add 2 µL of a mix containing the specific kinase and its corresponding substrate peptide to each well.

    • ATP Initiation: Add 2 µL of ATP solution to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

    • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

    • Data Acquisition: Read luminescence on a plate reader. Calculate percent inhibition relative to positive (no enzyme) and negative (DMSO vehicle) controls.

Protocol 2: Cellular Target Engagement via Western Blot

  • Objective: To confirm that a hit compound inhibits the phosphorylation of its target kinase and downstream effectors in a relevant cancer cell line.

  • Methodology:

    • Cell Culture & Treatment: Plate a relevant cancer cell line (e.g., A375 for melanoma, NCI-H460 for lung cancer) and grow to 70-80% confluency.

    • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

    • Compound Incubation: Pre-treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 2 hours.

    • Ligand Stimulation: Stimulate the cells with an appropriate growth factor (e.g., HGF for c-Met, FGF for FGFR) for 15-30 minutes to activate the target pathway.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

      • Incubate overnight at 4°C with primary antibodies against the phosphorylated target (e.g., p-FMS), total target (e.g., FMS), a downstream marker (e.g., p-ERK), and a loading control (e.g., GAPDH).

      • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detection: Visualize bands using an ECL substrate and an imaging system. Analyze the dose-dependent decrease in the phosphorylated protein signal.

CNS Targets: Modulators of Neurological Pathways

The inherent properties of azaindoles, such as moderate lipophilicity and the potential for hydrogen bonding, make them attractive scaffolds for CNS drug discovery, where blood-brain barrier penetration is essential.

Rationale for CNS Target Selection
  • NMDA Receptors (GluN2B Subunit): The NMDA receptor is a critical ion channel for excitatory neurotransmission. Its overactivation can lead to excitotoxicity, a process implicated in stroke, traumatic brain injury, and neurodegenerative diseases. A series of 1H-pyrrolo[3,2-b]pyridine derivatives were successfully developed as selective negative allosteric modulators (NAMs) of the GluN2B subunit, demonstrating the scaffold's utility for this target class.

  • Phosphodiesterase 4B (PDE4B): PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), thereby regulating intracellular signaling. PDE4B inhibition has shown promise for treating cognitive disorders and neuroinflammation. The related 1H-pyrrolo[2,3-b]pyridine scaffold has yielded potent and selective PDE4B inhibitors.

NMDA Receptor Signaling Pathway

G cluster_downstream Downstream Signaling Glutamate Glutamate & Glycine Binding NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Ion_Influx Ca2+ Influx NMDAR->Ion_Influx Mg_Block Mg2+ Block Relief (Depolarization) Mg_Block->NMDAR CaM CaM / Calcineurin Ion_Influx->CaM nNOS nNOS -> NO Ion_Influx->nNOS Excitotoxicity Excitotoxicity (Excessive Ca2+) Ion_Influx->Excitotoxicity NAM 6-Azaindole NAM (Allosteric Site) NAM->NMDAR Inhibits CREB CREB Activation -> Gene Expression CaM->CREB LTP Synaptic Plasticity (LTP) CREB->LTP

Caption: Simplified NMDA receptor signaling cascade.

Key Experimental Protocols

Protocol 3: GluN2B Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of novel 6-azaindole derivatives for the allosteric site on the GluN2B subunit.

  • Methodology:

    • Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing human GluN1/GluN2B receptors.

    • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Reaction Mixture: In a 96-well plate, combine:

      • Radioligand (e.g., [³H]-ifenprodil) at a concentration near its Kₑ.

      • Test compounds across a range of concentrations (e.g., 0.1 nM to 10 µM).

      • Receptor-containing cell membranes (20-50 µg protein).

    • Incubation: Incubate the plates at room temperature for 2 hours to reach equilibrium.

    • Filtration: Rapidly harvest the samples by filtration through a GF/B filter plate, washing with ice-cold buffer to separate bound from free radioligand.

    • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and count radioactivity using a microplate scintillation counter.

    • Data Analysis: Determine non-specific binding using a high concentration of a known unlabeled ligand. Calculate IC₅₀ values by non-linear regression and convert to Kᵢ values using the Cheng-Prusoff equation.

Protocol 4: In Vivo Rodent Receptor Occupancy (RO)

  • Objective: To confirm that a lead compound crosses the blood-brain barrier and engages the GluN2B target in the brain.

  • Methodology (ex vivo autoradiography):

    • Compound Dosing: Administer the test compound orally (p.o.) or intravenously (i.v.) to a cohort of rats or mice at various doses. Include a vehicle control group.

    • Tracer Administration: At the predicted Tₘₐₓ of the test compound, administer a single intravenous dose of a radiolabeled tracer specific for the GluN2B target.

    • Brain Harvest: At a specific time post-tracer injection, euthanize the animals and rapidly excise the brains.

    • Tissue Processing: Freeze the brains and section them using a cryostat. Mount the sections onto microscope slides.

    • Autoradiography: Expose the brain sections to a phosphor screen or autoradiographic film for a set period.

    • Imaging and Analysis: Scan the exposed screen/film to generate a digital image of tracer binding. Quantify the signal intensity in specific brain regions (e.g., hippocampus, cortex).

    • RO Calculation: Calculate receptor occupancy as the percent reduction in tracer signal in the brains of compound-treated animals compared to vehicle-treated animals. Plot RO versus plasma/brain concentration to determine the EC₅₀ for target engagement.

Data Synthesis and Lead Optimization

The following table summarizes representative data for compounds based on pyrrolopyridine scaffolds, illustrating the potency achievable across different target classes.

Scaffold IsomerExemplar CompoundTargetPotency (IC₅₀ / Kᵢ)Reference
Pyrrolo[3,2-c]pyridineCompound 1rFMS Kinase30 nM
Pyrrolo[2,3-b]pyridineCompound 4hFGFR17 nM
Pyrrolo[3,2-b]pyridineCompound 9GluN2B (rat Kᵢ)<100 nM
Pyrrolo[3,2-c]pyridineCompound 10tHeLa Cell Proliferation120 nM
AzaindoleDerivative 97JAK21 nM
Lead Optimization Strategy

The 6-chloro position is the primary driver for SAR exploration. A logical strategy involves using parallel synthesis to create a matrix of compounds where different chemical moieties are introduced at this position and evaluating their impact on target potency, kinase selectivity, and ADME properties.

Caption: Lead optimization decision-making workflow.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategically designed starting point for the discovery of novel therapeutics. Its privileged azaindole core provides inherent, favorable interactions with multiple important target families, most notably protein kinases and CNS receptors. The chloro-substituent offers medicinal chemists a reliable and versatile handle to systematically build and refine molecular structures. By leveraging the insights and protocols outlined in this guide, research organizations can efficiently navigate the path from this promising scaffold to the identification of potent, selective, and pharmacologically active lead compounds poised for further development.

The Strategic Role of 6-Chloro-1H-pyrrolo[3,2-b]pyridine in Modern Drug Discovery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,2-b]pyridine scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide focuses on a key derivative, 6-Chloro-1H-pyrrolo[3,2-b]pyridine, as a strategic fragment in drug discovery. We will delve into its synthetic pathways, explore its versatile role as a building block for potent bioactive molecules, and analyze its application in the development of targeted therapies, particularly kinase inhibitors. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the causality behind experimental choices and the self-validating systems inherent in the protocols discussed, thereby empowering the rational design of next-generation therapeutics.

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Core

The pyrrolo[3,2-b]pyridine ring system, also known as 4-azaindole, is a heterocyclic aromatic compound that has garnered substantial interest in drug discovery. Its structural similarity to the endogenous signaling molecule indole allows it to interact with a wide range of biological targets. The introduction of a nitrogen atom into the indole scaffold at the 4-position alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This compound, in particular, serves as a highly versatile starting material. The chlorine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). This strategic placement of a modifiable functional group makes it an invaluable fragment for library synthesis and lead optimization campaigns.

Synthesis of the Core Fragment: this compound

A robust and reproducible synthesis of the core fragment is paramount for its successful application in drug discovery. While various methods for the synthesis of azaindoles have been reported, a common and effective strategy for preparing substituted pyrrolo[3,2-b]pyridines involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

Exemplar Synthetic Protocol for a Related Isomer: 5-Chloro-1H-pyrrolo[3,2-b]pyridine

Experimental Protocol:

Step 1: Sonogashira Coupling

  • To a solution of 2-bromo-6-chloropyridin-3-amine in N,N-dimethylformamide (DMF) are added copper (I) iodide, triethylamine, bis(triphenylphosphine)palladium(II) chloride, and ethynyltrimethylsilane.

  • The reaction mixture is stirred at 80°C for 1 hour.

  • The causality behind this step is to introduce a masked acetylene group at the 2-position of the pyridine ring, which will serve as a precursor for the pyrrole ring. The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms.

Step 2: Deprotection and Cyclization

  • The crude product from Step 1, 6-chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine, is dissolved in N-methylmorpholine.

  • A solution of potassium tert-butoxide in N-methylmorpholine is added, and the reaction is stirred.

  • This step involves the deprotection of the trimethylsilyl group to reveal the terminal alkyne, followed by an intramolecular cyclization. The strong base, potassium tert-butoxide, facilitates the cyclization by deprotonating the amine, which then attacks the alkyne to form the pyrrole ring.

Step 3: Purification

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 5-chloro-1H-pyrrolo[3,2-b]pyridine.[1]

This self-validating protocol, through the isolation and characterization of the intermediate and final products, ensures the successful synthesis of the desired scaffold.

This compound as a Versatile Intermediate in Drug Discovery

The strategic placement of the chlorine atom on the this compound scaffold allows for its elaboration into a diverse array of derivatives through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to systematically probe the chemical space around the core and optimize for potency, selectivity, and pharmacokinetic properties.

Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamides: A Case Study in ACC Inhibitors

A prominent application of the pyrrolo[3,2-b]pyridine scaffold is in the development of Acetyl-CoA Carboxylase (ACC) inhibitors. ACC is a key enzyme in the fatty acid synthesis pathway and is a validated target for the treatment of metabolic diseases and cancer.

A series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been synthesized and evaluated as potent ACC1 inhibitors.[2] The synthesis of these derivatives typically involves the initial formation of the core, followed by functionalization at the 3-position.

Experimental Workflow for Carboxamide Synthesis:

Caption: General workflow for the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamides.

This workflow provides a logical and validated sequence of reactions to access the desired carboxamide derivatives, allowing for the introduction of various amine substituents to explore SAR.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of the pyrrolo[3,2-b]pyridine scaffold have shown promise in a variety of therapeutic areas, primarily as kinase inhibitors in oncology and inflammatory diseases.

Kinase Inhibition

The pyrrolo[3,2-b]pyridine core serves as an excellent scaffold for designing kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site.

Table 1: Pyrrolopyridine Derivatives as Kinase Inhibitors

Target KinaseScaffold IsomerExample DerivativeIC50Therapeutic AreaReference
ACC11H-pyrrolo[3,2-b]pyridine1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivativePotent (specific value not disclosed)Cancer, Metabolic Diseases[2]
FMS Kinase1H-pyrrolo[3,2-c]pyridineDiaryl-amide derivative (1r)30 nMCancer, Inflammatory Disorders[3]
FGFR11H-pyrrolo[2,3-b]pyridine3,5-dimethoxyphenyl derivative (4h)7 nMCancer[4][5][6]

The data in Table 1 clearly demonstrates the sub-micromolar to nanomolar potency that can be achieved with this scaffold against various kinase targets. The choice of substituents on the pyrrolo[3,2-b]pyridine core is critical for both potency and selectivity. For instance, in the development of ACC1 inhibitors, the introduction of an isopropyl group at the N-1 position and specific amide moieties at the C-3 position were found to be crucial for potent inhibition.[2]

Anticancer Activity

Beyond specific kinase inhibition, pyrrolo[3,2-b]pyridine derivatives have demonstrated broad antiproliferative activity against various cancer cell lines.

Table 2: Anticancer Activity of Pyrrolo[3,2-c]pyridine Derivatives

Cell LineDerivativeIC50 (µM)Cancer TypeReference
HeLa10t0.12Cervical Cancer[7][8]
SGC-790110t0.15Gastric Cancer[7][8]
MCF-710t0.21Breast Cancer[7][8]

These findings underscore the potential of the pyrrolo[3,2-b]pyridine scaffold in the development of novel anticancer agents. The mechanism of action for these compounds is often multifactorial, involving the inhibition of key signaling pathways that drive cancer cell proliferation and survival.

Mechanistic Insights: Targeting Key Signaling Pathways

A thorough understanding of the signaling pathways modulated by pyrrolo[3,2-b]pyridine derivatives is essential for their rational design and clinical development.

Inhibition of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

Caption: Simplified schematic of the JAK/STAT signaling pathway and the point of intervention for pyrrolo[3,2-b]pyridine-based inhibitors.[2][9][10][11]

Pyrrolo[3,2-b]pyridine-based JAK inhibitors act by competing with ATP for binding to the catalytic site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins. This leads to the downregulation of pro-inflammatory and pro-proliferative gene expression.

Targeting the FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is a known driver of various cancers.

Caption: Overview of the FGFR signaling cascade and the inhibitory action of pyrrolo[3,2-b]pyridine derivatives.[4][12][13]

By inhibiting the kinase activity of FGFR, these compounds can block downstream signaling through both the RAS/MAPK and PI3K/AKT pathways, leading to reduced tumor growth and angiogenesis.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile fragment in the field of drug discovery. Its strategic design allows for the efficient synthesis of diverse compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The demonstrated success of the pyrrolo[3,2-b]pyridine scaffold in developing potent kinase inhibitors for oncology and inflammatory diseases highlights its continued importance.

Future research in this area will likely focus on the development of more selective inhibitors to minimize off-target effects, the exploration of novel therapeutic applications beyond kinase inhibition, and the use of advanced computational methods to guide the rational design of next-generation drugs based on this privileged scaffold. The foundational knowledge and protocols outlined in this guide provide a solid framework for researchers to build upon in their quest for innovative and effective medicines.

References

The Strategic Core: A Technical Guide to 6-Chloro-1H-pyrrolo[3,2-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,2-b]pyridine scaffold, a notable isomer of azaindole, represents a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a potent hinge-binding motif for a multitude of protein kinases, making it a cornerstone in the design of targeted therapeutics. This technical guide provides an in-depth review of a key derivative, 6-Chloro-1H-pyrrolo[3,2-b]pyridine, for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical properties, and burgeoning applications in medicinal chemistry, with a particular focus on its role as a foundational core for kinase inhibitors. This document will further delve into the structure-activity relationships of its derivatives and provide detailed experimental protocols for its synthesis and characterization, aiming to equip researchers with the practical knowledge to leverage this versatile scaffold in their drug discovery endeavors.

Introduction: The Azaindole Isomer of Interest

The azaindole framework, a bioisosteric analog of indole, is a recurring motif in a vast number of biologically active compounds.[1] Among the six possible isomers, the pyrrolo[3,2-b]pyridine (or 4-azaindole) core has garnered significant attention. The strategic placement of the pyridine nitrogen atom introduces a key hydrogen bond acceptor site, which is instrumental in anchoring ligands to the hinge region of the ATP-binding pocket of numerous protein kinases. This interaction is a cornerstone of many clinically successful kinase inhibitors.

The introduction of a chlorine atom at the 6-position of the pyrrolo[3,2-b]pyridine core yields this compound. This halogenation serves a dual purpose in drug design. Firstly, the chloro substituent can modulate the electronic properties of the aromatic system, influencing the pKa of the pyrrole nitrogen and the overall lipophilicity of the molecule. Secondly, and more importantly, the chlorine atom provides a reactive handle for further synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.

This guide will illuminate the path from the fundamental properties of this compound to its sophisticated applications in contemporary drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and biological screening.

PropertyValueReference
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
CAS Number 1021339-19-4
Appearance Solid
SMILES Clc1cnc2cc[nH]c2c1
InChI Key UWROBKHIEKWFAJ-UHFFFAOYSA-N

Safety Information: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye damage (Eye Damage 1). Appropriate personal protective equipment should be used during handling.

Spectroscopic Characterization

The structural integrity of this compound is confirmed through standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals in the aromatic region corresponding to the protons on the pyridine and pyrrole rings. The coupling patterns will be indicative of their relative positions.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the seven carbon atoms of the bicyclic system. The carbon atom attached to the chlorine will experience a downfield shift.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).

Synthesis of the this compound Core

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and robust synthetic route can be constructed based on established methodologies for analogous azaindole systems. The following proposed synthesis leverages common and reliable transformations in heterocyclic chemistry.

A logical approach involves the construction of a substituted pyridine ring followed by the annulation of the pyrrole ring.

Synthesis_Workflow A 2-amino-5-chloropyridine B 2-amino-3-bromo-5-chloropyridine A->B Bromination C 2-amino-3-alkynyl-5-chloropyridine B->C Sonogashira Coupling D This compound C->D Cyclization

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Plausible Route)

Step 1: Bromination of 2-amino-5-chloropyridine

  • To a solution of 2-amino-5-chloropyridine in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-amino-3-bromo-5-chloropyridine.

Step 2: Sonogashira Coupling

  • To a degassed solution of 2-amino-3-bromo-5-chloropyridine in a mixture of a suitable solvent (e.g., dioxane or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

  • Add ethynyltrimethylsilane and heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to afford the trimethylsilyl-protected alkyne intermediate.

  • Deprotect the alkyne using a fluoride source (e.g., tetrabutylammonium fluoride) or a base (e.g., potassium carbonate in methanol) to yield 2-amino-3-ethynyl-5-chloropyridine.

Step 3: Cyclization to form the Pyrrolo[3,2-b]pyridine Core

  • The cyclization of the 2-amino-3-ethynylpyridine intermediate can be achieved under various conditions. A common method involves heating in the presence of a base such as potassium tert-butoxide in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude this compound by column chromatography or recrystallization.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The this compound core is a valuable building block for the synthesis of a diverse range of biologically active molecules, most notably as inhibitors of protein kinases. The chlorine atom at the 6-position is a versatile handle for introducing various substituents via cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) studies.

Medicinal_Chemistry_Applications Core This compound Coupling Palladium-Catalyzed Cross-Coupling Core->Coupling Derivatives Substituted Pyrrolo[3,2-b]pyridines Coupling->Derivatives Targets Biological Targets Derivatives->Targets Kinases Kinase Inhibitors (e.g., CSF1R, FMS) Targets->Kinases Other Other Therapeutic Targets (e.g., HIV Integrase) Targets->Other

Caption: Application of this compound in drug discovery.

Kinase Inhibitors

The pyrrolopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] The pyridine nitrogen acts as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The 6-chloro position provides a convenient point for modification to explore the solvent-exposed region of the active site, allowing for the fine-tuning of potency and selectivity.

Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors: Derivatives of the closely related pyrrolo[2,3-d]pyrimidine scaffold, which shares key structural features with pyrrolo[3,2-b]pyridine, have been developed as potent CSF1R inhibitors.[3] The synthesis of these inhibitors often involves Suzuki-Miyaura or Buchwald-Hartwig amination reactions at the 6-position of a chloro-substituted precursor to introduce various aryl or amino groups.[3] These modifications are critical for achieving high potency and desirable pharmacokinetic profiles.[3]

FMS Kinase Inhibitors: FMS kinase, another name for CSF1R, is a target for anti-inflammatory and anti-cancer therapies. Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase.[2] SAR studies on these compounds have highlighted the importance of specific substituents on the pyrrolopyridine core for achieving nanomolar potency.

Other Therapeutic Areas

The versatility of the 6-chloro-azaindole scaffold extends beyond kinase inhibition.

HIV-1 Integrase Inhibitors: Diaryl-substituted 7-azaindoles, synthesized from 6-chloro-3-iodo-7-azaindole precursors, have been investigated as inhibitors of HIV-1 integrase.[4] SAR studies revealed that para-substitution on the C3 aryl ring and the presence of an aryl group at the C6 position are important for inhibitory activity.[4]

Structure-Activity Relationship (SAR) Insights

The ability to readily modify the this compound core at the 6-position via cross-coupling reactions has enabled extensive SAR exploration.

  • Substitution at the 6-position:

    • Aryl and Heteroaryl Groups (via Suzuki Coupling): Introduction of various substituted phenyl rings or other heteroaromatic systems can lead to interactions with hydrophobic pockets in the target protein, significantly impacting potency. The nature and position of substituents on these appended rings are critical.

    • Amino Groups (via Buchwald-Hartwig Amination): The installation of substituted amino groups can introduce additional hydrogen bond donors and acceptors, as well as modulate the solubility and metabolic stability of the compound.

  • Substitution at the Pyrrole Nitrogen (N1): Alkylation or arylation of the pyrrole nitrogen can influence the orientation of the scaffold within the binding site and affect its physicochemical properties.

  • Substitution at other positions: While the 6-position is the most readily functionalized, modifications at other positions of the bicyclic core can also be explored to optimize ligand-protein interactions.

A systematic investigation around these modification points is crucial for developing potent and selective drug candidates.[5]

Conclusion and Future Perspectives

This compound stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its strategic combination of a privileged kinase-binding scaffold and a versatile synthetic handle makes it an invaluable tool for medicinal chemists. The continued exploration of the chemical space around this core is likely to yield novel therapeutic agents for a range of diseases, particularly in the realm of oncology and inflammatory disorders. As our understanding of the structural biology of an increasing number of therapeutic targets grows, the rational design of new derivatives of this compound will undoubtedly play a significant role in the development of next-generation targeted therapies.

References

The Biological Significance of 6-Chloro-1H-pyrrolo[3,2-b]pyridine and its Isomers: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold and the Impact of Halogenation

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to both indole and purine has made it a cornerstone in the design of a multitude of biologically active molecules, particularly as kinase inhibitors.[1] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic environment, offering multiple points for substitution and interaction with biological targets.[2]

Halogenation, particularly chlorination, of the 7-azaindole core has emerged as a key strategy in modulating the pharmacokinetic and pharmacodynamic properties of these compounds. The introduction of a chloro-substituent can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides an in-depth technical overview of the biological significance of 6-Chloro-1H-pyrrolo[3,2-b]pyridine and its isomers, with a focus on their role as kinase inhibitors in oncology and other therapeutic areas.

Biological Significance of Chloro-Substituted 1H-pyrrolo[3,2-b]pyridine Isomers

While specific biological data for this compound is not extensively available in the public domain, a comprehensive analysis of its isomers provides invaluable insights into the potential of this compound class. The chloro-substitution pattern on the pyrrolopyridine core dictates the selectivity and potency against various kinase targets.

Pyrrolo[2,3-b]pyridine Derivatives: Potent Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a well-established kinase hinge-binder. Chloro-substitution on this scaffold has led to the development of potent inhibitors of several key kinases involved in cancer signaling pathways.

For instance, derivatives of 4-chloro-1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase implicated in cancer and inflammatory diseases.[3] The synthesis of 2-aryl-4-amino-1H-pyrrolo[2,3-b]pyridines often starts from 4-chloro-7-azaindole, highlighting the importance of this chlorinated intermediate.[2]

Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are frequently dysregulated in various cancers. One such derivative, compound 4h , demonstrated impressive inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[4][5]

The PI3K/Akt/mTOR pathway, a critical signaling cascade in cell survival and proliferation, is another key target for pyrrolopyridine derivatives. Indole compounds, the parent scaffold of azaindoles, are known to modulate this pathway.[6][7]

Pyrrolo[3,2-c]pyridine Derivatives: Targeting a Spectrum of Kinases

The 1H-pyrrolo[3,2-c]pyridine isomer has also yielded a number of potent kinase inhibitors. A series of these derivatives were evaluated for their inhibitory effect against FMS kinase (CSF-1R), with some compounds exhibiting IC50 values in the nanomolar range. For example, compound 1r from one study showed an IC50 of 30 nM against FMS kinase.[7][8] These compounds also demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[7][8]

More recently, derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors, demonstrating potent anticancer activities. One such compound, 10t , exhibited IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cancer cell lines.[9]

The following table summarizes the inhibitory activities of representative chloro-substituted pyrrolopyridine isomers against various kinases:

Compound IDScaffoldTarget KinaseIC50 (nM)Cell Line (for antiproliferative activity)IC50 (µM) (for antiproliferative activity)Reference
4h 1H-pyrrolo[2,3-b]pyridineFGFR174T1 (breast cancer)Not specified[4][5]
FGFR29
FGFR325
1r 1H-pyrrolo[3,2-c]pyridineFMS Kinase30Ovarian, prostate, and breast cancer cell lines0.15 - 1.78[7][8]
10t 1H-pyrrolo[3,2-c]pyridineTubulin (colchicine site)Not applicableHeLa, SGC-7901, MCF-70.12 - 0.21[9]

Key Signaling Pathways Targeted by Chloropyrrolopyridines

The anticancer and anti-inflammatory effects of chloropyrrolopyridine derivatives stem from their ability to inhibit key signaling pathways that regulate cell proliferation, survival, and migration.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[6][10] Inhibition of this pathway is a major strategy in cancer drug discovery.[11] Azaindole derivatives, owing to their structural similarity to the ATP-binding pocket of kinases, are effective inhibitors of key components of this pathway, such as PI3K and mTOR.[6][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Chloropyrrolopyridine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition.
The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, leading to changes in gene expression and cell function.[12][13][14] Dysregulation of this pathway is a hallmark of many cancers. Pyrrolopyridine derivatives have been shown to inhibit components of this pathway, such as MEK and ERK, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[15][16]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Pyrrolopyridine Inhibitor Inhibitor->MEK Inhibits Synthesis_Workflow Start Starting Material (e.g., Substituted Pyridine) Step1 Step 1: Functional Group Introduction (e.g., Halogenation, Nitration) Start->Step1 Step2 Step 2: Cyclization to form Pyrrole Ring Step1->Step2 Step3 Step 3: Further Functionalization (e.g., Suzuki Coupling) Step2->Step3 Final Final Product (Chloropyrrolopyridine Derivative) Step3->Final

References

An In-Depth Technical Guide to the In Silico Modeling of 6-Chloro-1H-pyrrolo[3,2-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the in silico modeling of 6-Chloro-1H-pyrrolo[3,2-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors. By integrating established computational techniques with field-proven insights, this document serves as a practical roadmap from initial hit identification to lead optimization.

The pyrrolopyridine scaffold is a recurring motif in numerous biologically active compounds, and its derivatives have demonstrated potent inhibitory activity against various protein kinases.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, the design of specific and potent kinase inhibitors is a major focus of modern drug discovery.[4] This guide will leverage the inherent versatility of the this compound core to illustrate a rational, structure-guided drug design workflow.

I. Foundational Principles: Ligand-Based and Structure-Based Drug Design

The computational design of novel therapeutics primarily follows two interconnected paradigms: ligand-based drug design (LBDD) and structure-based drug design (SBDD).[3]

  • Ligand-Based Drug Design (LBDD): This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. Key LBDD methods include Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore hypothesis generation.[3]

  • Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD methods can be used to predict and analyze the binding of potential inhibitors.[5] This approach offers a more detailed understanding of the molecular interactions driving binding affinity and selectivity. Core SBDD techniques include molecular docking and molecular dynamics (MD) simulations.[3]

This guide will detail a hybrid approach, demonstrating how both LBDD and SBDD techniques can be synergistically applied to the discovery of novel this compound-based kinase inhibitors.

G cluster_LBDD Ligand-Based Drug Design (LBDD) cluster_SBDD Structure-Based Drug Design (SBDD) QSAR QSAR Modeling VirtualScreening Virtual Screening QSAR->VirtualScreening Pharmacophore Pharmacophore Generation Pharmacophore->VirtualScreening Docking Molecular Docking Docking->VirtualScreening MD Molecular Dynamics LeadOpt Lead Optimization MD->LeadOpt Start Start: Define Chemical Space (this compound derivatives) Start->QSAR Start->Pharmacophore Target Identify Biological Target (e.g., Protein Kinase) Target->Docking VirtualScreening->MD End Candidate Drug LeadOpt->End

Caption: A generalized workflow for in silico drug discovery.

II. Ligand-Based Approaches: Uncovering the Pharmacophore

In the initial stages of a project, or when a high-resolution crystal structure of the target kinase is unavailable, LBDD methods are invaluable. These techniques help to distill the essential molecular features required for biological activity from a set of known active and inactive compounds.

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target.[6] These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups.

Protocol for 3D-QSAR-Based Pharmacophore Generation:

  • Dataset Curation: Compile a dataset of this compound derivatives with experimentally determined inhibitory activities (e.g., IC50 values) against a specific kinase. The dataset should span a wide range of activities and include both active and inactive compounds.[7]

  • Conformational Analysis: For each molecule in the dataset, generate a set of low-energy conformations to ensure that the bioactive conformation is likely represented.

  • Feature Identification: Utilize a program such as Discovery Studio or LigandScout to identify the common pharmacophoric features present in the most active molecules.[7][8]

  • Hypothesis Generation: Generate a series of pharmacophore hypotheses, each consisting of a unique arrangement of features. These hypotheses are then scored based on their ability to rationalize the activity of the training set molecules.[9]

  • Model Validation: The predictive power of the best pharmacophore hypothesis is validated using a test set of compounds that were not used in model generation. A good model should be able to accurately predict the activity of the test set compounds.[7]

G cluster_0 Pharmacophore Modeling Workflow A 1. Curate Dataset of Active/Inactive Compounds B 2. Generate Low-Energy Conformations A->B C 3. Identify Common Pharmacophoric Features B->C D 4. Generate and Score Hypotheses C->D E 5. Validate Model with Test Set D->E F Validated Pharmacophore Model E->F

Caption: Workflow for generating a pharmacophore model.

QSAR models establish a mathematical relationship between the structural properties of a set of molecules and their biological activity.[10] 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of the molecules.[11]

Protocol for 3D-QSAR Modeling:

  • Dataset Preparation: As with pharmacophore modeling, a curated dataset of compounds with known activities is required.

  • Molecular Alignment: The compounds in the dataset are aligned based on a common scaffold or a pharmacophore hypothesis. This is a critical step, as the quality of the alignment directly impacts the predictive power of the model.

  • Descriptor Calculation: The aligned molecules are placed in a 3D grid, and steric and electrostatic interaction energies are calculated at each grid point. These values serve as the molecular descriptors.

  • Model Generation and Validation: Partial Least Squares (PLS) regression is commonly used to generate a linear equation that correlates the calculated descriptors with the biological activities. The model is then validated using both internal (e.g., cross-validation) and external (test set) validation methods.[11]

The resulting 3D-QSAR model can be visualized as a contour map, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity.

III. Structure-Based Approaches: Visualizing the Binding Event

With a 3D structure of the target kinase, SBDD methods provide a powerful lens through which to understand and predict protein-ligand interactions. The Protein Data Bank (PDB) is the primary repository for these structures.[1][12] For this guide, we will consider a hypothetical scenario where a crystal structure of a kinase in complex with a pyrrolopyridine inhibitor is available.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] It is widely used for virtual screening of large compound libraries and for predicting the binding mode of novel inhibitors.[13]

Protocol for Molecular Docking:

  • Receptor and Ligand Preparation:

    • Receptor: Start with a high-resolution crystal structure of the target kinase. Remove water molecules, add hydrogen atoms, and assign partial charges. If the structure is an apo-protein, the binding site needs to be defined.

    • Ligand: Generate a 3D conformation of the this compound derivative. Assign partial charges and define rotatable bonds.

  • Grid Generation: Define a docking box that encompasses the active site of the kinase.

  • Docking Simulation: Use a docking program such as AutoDock Vina or Glide to systematically sample different conformations and orientations of the ligand within the docking box.[14]

  • Scoring and Analysis: The docking poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein.[15]

Parameter Typical Value/Setting Rationale
Docking Software AutoDock Vina, GlideWidely used and validated for kinase inhibitors.
Grid Box Size Centered on co-crystalized ligand, with a 10-15 Å bufferEnsures complete sampling of the binding pocket.
Exhaustiveness 8-16Controls the thoroughness of the conformational search.
Scoring Function Vina scoring function, GlideScoreEmpirically derived to predict binding affinity.

While molecular docking provides a static snapshot of the binding event, MD simulations offer a dynamic view of the protein-ligand complex over time. This allows for a more rigorous assessment of binding stability and can reveal subtle conformational changes that are not captured by docking.[16]

Protocol for MD Simulation of a Kinase-Inhibitor Complex:

  • System Setup: The top-ranked docked pose is used as the starting structure. The complex is solvated in a box of explicit water molecules, and ions are added to neutralize the system.

  • Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM) to describe the interactions between the atoms in the system.

  • Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps to gradually heat the system to the desired temperature and adjust the pressure.

  • Production Run: A production MD simulation is run for a duration of nanoseconds to microseconds, depending on the specific research question.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to identify persistent protein-ligand interactions.[17]

G cluster_1 MD Simulation Workflow Start Start: Docked Protein-Ligand Complex A 1. Solvate and Neutralize the System Start->A B 2. Select Force Field A->B C 3. Energy Minimization B->C D 4. NVT/NPT Equilibration C->D E 5. Production MD Run D->E F 6. Trajectory Analysis (RMSD, Interactions) E->F End Assess Binding Stability F->End

Caption: A typical workflow for a molecular dynamics simulation.

IV. Advanced Topics: ADMET and Free Energy Calculations

To progress a hit compound towards a clinical candidate, it is crucial to consider its pharmacokinetic properties and binding affinity.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical properties that determine the drug-likeness of a compound.[18] In silico ADMET prediction tools can provide early warnings of potential liabilities, saving significant time and resources.[19][20]

Property In Silico Tool/Server Significance
Absorption SwissADME, PreADMETPredicts oral bioavailability and intestinal absorption.
Distribution pkCSM, PreADMETEstimates blood-brain barrier penetration and plasma protein binding.
Metabolism PreADMET, SMARTCypIdentifies potential sites of metabolism by cytochrome P450 enzymes.
Excretion pkCSMPredicts renal clearance.
Toxicity ProTox-II, DEREK NexusFlags potential for carcinogenicity, mutagenicity, and other toxicities.

While docking scores provide a rapid estimate of binding affinity, more rigorous methods such as Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate predictions of the binding free energy (ΔG).[21][22] These methods are computationally intensive but can be invaluable for prioritizing compounds for synthesis during lead optimization.[18]

V. Conclusion

The in silico modeling of this compound derivatives represents a powerful strategy for the discovery of novel kinase inhibitors. By judiciously applying a combination of ligand-based and structure-based techniques, researchers can navigate the complex landscape of drug discovery with greater efficiency and precision. This guide has provided a detailed, step-by-step framework for these computational methodologies, from initial pharmacophore generation to the advanced assessment of binding affinity and ADMET properties. The successful application of these methods will undoubtedly accelerate the identification of promising new therapeutic candidates.

VI. References

  • Banerjee, P., & Dehury, B. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. --INVALID-LINK--

  • Mali, R. S., & Pandey, A. (2022). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers in Molecular Biosciences, 9, 864578. --INVALID-LINK--

  • Aldeghi, M., Heifetz, A., Bodkin, M. J., Knapp, S., & Biggin, P. C. (2016). Accelerating Alchemical Free Energy Prediction Using a Multistate Method: Application to Multiple Kinases. Journal of Chemical Theory and Computation, 12(12), 6098-6113. --INVALID-LINK--

  • Kohlhoff, K. J., & Shukla, D. (2019). T019 · Molecular dynamics simulation. TeachOpenCADD. --INVALID-LINK--

  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. --INVALID-LINK--

  • Li, Y., Zhang, J., & Wang, L. (2014). Combination of pharmacophore hypothesis, genetic function approximation model, and molecular docking to identify novel inhibitors of S6K1. Journal of Molecular Modeling, 20(4), 2187. --INVALID-LINK--

  • Wang, W., Li, Y., & Li, H. (2022). Structure-Guide Design and Optimization of Potential Druglikeness Inhibitors for TGFβRI with the Pyrrolopyrimidine Scaffold. Molecules, 27(19), 6529. --INVALID-LINK--

  • Sakkiah, S., Thangapandian, S., John, S., & Lee, K. W. (2014). Generation of a common structure-based pharmacophore hypotheses using LigandScout. ResearchGate. --INVALID-LINK--

  • Riniker, S. (2022). Recent Advances in Alchemical Binding Free Energy Calculations for Drug Discovery. Journal of Chemical Information and Modeling, 62(15), 3537-3546. --INVALID-LINK--

  • Xu, R., Banka, A., Blake, J. F., et al. (2011). Discovery of spirocyclic sulfonamides as potent Akt inhibitors with exquisite selectivity against PKA. Bioorganic & Medicinal Chemistry Letters, 21(8), 2335-2340. --INVALID-LINK--

  • Hauser, K., Negron, C., Albanese, S. K., et al. (2021). Relative alchemical free-energy calculations can be used to predict affinity changes of FDA-approved selective kinase inhibitors arising from clinically-identified mutations in their targets of therapy. ResearchGate. --INVALID-LINK--

  • Sharma, P., Kumar, V., & Singh, B. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5437. --INVALID-LINK--

  • Kaserer, T., Temml, V., & Schuster, D. (2021). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Molecules, 26(11), 3233. --INVALID-LINK--

  • Asif, M. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics, 12(2-S), 198-206. --INVALID-LINK--

  • Katz, J. D., Williams, D., Smith, G. F., et al. (2017). Structure guided design of a series of selective pyrrolopyrimidinone MARK inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(1), 114-120. --INVALID-LINK--

  • Singh, P., & Kaur, M. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 258, 115598. --INVALID-LINK--

  • Khan, S., Tajir, H., Bagwan, A., & Shaikh, M. A. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials, 1(3), 14-43. --INVALID-LINK--

  • Li, H., Zhao, L., Zhang, Y., et al. (2017). ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. Oncology Letters, 14(4), 4535-4541. --INVALID-LINK--

  • Kumar, A., Kumar, A., & Kumar, S. (2022). Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors. Molecules, 27(15), 4995. --INVALID-LINK--

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., et al. (2021). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Bioorganic Chemistry, 115, 105213. --INVALID-LINK--

  • Wikipedia contributors. (2023, December 14). Pharmacophore. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Molecular Videos. (2024, March 2). 4K Molecular Dynamics Simulation of HPK1 Inhibitor Complex. --INVALID-LINK--

  • Cresset Group. (2019, December 5). Free Energy Perturbation (FEP): Another technique in the drug discovery toolbox. --INVALID-LINK--

  • Gagic, Z., Stojkovic, V., & Stankovic, D. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 573. --INVALID-LINK--

  • Prakash, A., & Adhikari, D. (2021). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Methods in Molecular Biology, 2301, 1-17. --INVALID-LINK--

  • Sakkiah, S., & Lee, K. W. (2012). Receptor-guided 3D-QSAR approach for the discovery of c-kit tyrosine kinase inhibitors. Journal of Molecular Modeling, 18(9), 4157-4174. --INVALID-LINK--

  • Molecular Videos. (2024, March 3). Molecular Dynamics Simulation of HPK1 Inhibitor Complex (PDB 9H8D) – Protein-Ligand Interactions. --INVALID-LINK--

  • Dixon, S. L., Smondyrev, A. M., Knoll, E. H., Rao, S. N., Shaw, D. E., & Friesner, R. A. (2006). PHASE: a new engine for pharmacophore perception, 3D QSAR model development, and 3D database screening. 1. Methodology and preliminary results. Journal of Computer-Aided Molecular Design, 20(10-11), 647-671. --INVALID-LINK--

  • Kim, J., & Lee, J. (2023). Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation. ACS Omega. --INVALID-LINK--

  • Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in drug design--a review. Current Topics in Medicinal Chemistry, 10(1), 95-115. --INVALID-LINK--

  • Al-Hussain, S. A., Farghaly, T. A., Zaki, M. E. A., et al. (2022). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. Molecules, 27(19), 6529. --INVALID-LINK--

  • Gagic, Z., & Stojkovic, V. (2020). Design and Discovery of Kinase Inhibitors Using Docking Studies. IntechOpen. --INVALID-LINK--

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. --INVALID-LINK--

  • Konidala, K. K., Bommu, U. D., Yeguvapalli, S., & Pabbaraju, N. (2018). In silico insights into prediction and analysis of potential novel pyrrolopyridine analogs against human MAPKAPK-2: a new SAR-based hierarchical clustering approach. 3 Biotech, 8(9), 385. --INVALID-LINK--

  • University of California, San Francisco. (2023). Molecular dynamics Tutorial. --INVALID-LINK--

  • Konidala, K. K., Bommu, U. D., Yeguvapalli, S., & Pabbaraju, N. (2018). In silico insights into prediction and analysis of potential novel pyrrolopyridine analogs against human MAPKAPK-2: a new SAR. SciSpace. --INVALID-LINK--

  • Singh, S., & Singh, P. P. (2022). In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Journal of Biomolecular Structure & Dynamics, 40(14), 6333-6350. --INVALID-LINK--

  • RCSB PDB. (2004). 1PY5: Crystal Structure of TGF-beta receptor I kinase with inhibitor. --INVALID-LINK--

  • RCSB PDB. (2010). 3ACK: Crystal structure of Pyrrolo pyrazine derivative bound to the kinase domain of human LCK, (auto-phosphorylated on TYR394). --INVALID-LINK--

  • RCSB PDB. (2016). 5KE0: Discovery of 1-1H-Pyrazolo 4,3-c pyridine-6-yl urea Inhibitors of Extracellular Signal Regulated Kinase ERK for the Treatment of Cancers. --INVALID-LINK--

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. --INVALID-LINK--

  • RCSB PDB. (2020). WBV Ligand Summary Page. --INVALID-LINK--

  • Anusha, V., & Anusha, V. (2019). Integrated computational approach for in silico design of new purinyl pyridine derivatives as B-Raf kinase inhibitors. Semantic Scholar. --INVALID-LINK--

References

Navigating the Commercial Landscape of 6-Chloro-1H-pyrrolo[3,2-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in modern medicinal chemistry, 6-Chloro-1H-pyrrolo[3,2-b]pyridine, also known as 6-chloro-4-azaindole, has emerged as a critical scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides an in-depth analysis of its commercial availability, key suppliers, quality considerations, and its pivotal role in drug discovery, empowering researchers and drug development professionals to effectively source and utilize this versatile compound.

Chemical Identity and Significance

This compound is a heterocyclic compound featuring a fused pyrrole and pyridine ring system. The strategic placement of a chlorine atom at the 6-position and the nitrogen atom at the 4-position of the bicyclic core imparts unique electronic properties and provides a handle for diverse chemical modifications. This structure is a bioisostere of indole, a common motif in biologically active molecules, which allows it to mimic the parent scaffold while offering opportunities to modulate physicochemical properties and target interactions.[1]

Its primary significance lies in its role as a key intermediate in the synthesis of a wide array of pharmacologically active molecules. The azaindole core is a privileged structure in medicinal chemistry, frequently found in compounds targeting various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer and inflammatory disorders.[1][2]

Key Chemical Information:

PropertyValue
Chemical Name This compound
Synonyms 6-chloro-4-azaindole
CAS Number 1021339-19-4
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol

It is crucial for researchers to use the correct CAS number (1021339-19-4) when sourcing this compound to avoid confusion with its various isomers, such as 6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 55052-27-2) or 6-chloro-1H-pyrrolo[3,2-c]pyridine, which possess different substitution patterns and may not be suitable for the intended synthetic route.

Commercial Availability and Key Suppliers

This compound is available from a range of chemical suppliers specializing in building blocks for research and development. The compound is typically offered in research quantities, from milligrams to several grams. For larger, bulk quantities, inquiries for custom synthesis are often necessary.

Major Supplier Overview:

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) AldrichCPR (Purity not specified)Gram quantitiesProduct of Adesis; analytical data not collected by Sigma-Aldrich, buyer assumes responsibility for confirmation.
Matrix Scientific ≥97%250mg, 1gOffers custom synthesis and library design services.[3]
BLD Pharmatech 97%Inquire for detailsProvides documentation such as NMR, HPLC, and LC-MS upon request.[4]
CymitQuimica 97%1g, 10g, 25gLists multiple product references for the same CAS number.[5]
Santa Cruz Biotechnology Not specifiedInquire for detailsFor research use only; Certificate of Analysis provides lot-specific data.[6]
AiFChem 97%5g, 25gFor scientific research only.[3]

Procurement Workflow for Researchers:

Procurement Workflow Figure 1: Recommended Procurement Workflow A Identify Correct Isomer & CAS Number (1021339-19-4) B Search Supplier Databases (e.g., Sigma-Aldrich, Matrix Scientific) A->B C Compare Supplier Specifications (Purity, Quantity, Price) B->C D Request Certificate of Analysis (CoA) & Other Analytical Data (NMR, HPLC) C->D E Evaluate Supplier Reliability & Lead Times D->E F Place Order & Confirm Shipping Details E->F

Caption: A logical workflow for sourcing this compound.

Quality Control and Analytical Characterization

For researchers in drug development, ensuring the purity and identity of starting materials is paramount to the reliability and reproducibility of experimental results. While most suppliers state a purity of ≥97%, it is best practice to request and scrutinize the Certificate of Analysis (CoA) for the specific lot being purchased.

A comprehensive CoA should include:

  • Appearance: Visual description of the material.

  • Identity Confirmation: Typically confirmed by ¹H NMR and Mass Spectrometry (MS). The proton NMR should be consistent with the structure of this compound.

  • Purity Assessment: Usually determined by High-Performance Liquid Chromatography (HPLC).

Unfortunately, publicly available, detailed CoAs for this specific compound are scarce. Sigma-Aldrich, for instance, explicitly states that they do not collect analytical data for their AldrichCPR grade of this product, placing the onus of quality verification on the buyer. Other suppliers like BLD Pharmatech offer to provide analytical data upon request.[4]

Typical Analytical Workflow for In-house Quality Verification:

QC Workflow Figure 2: In-house Quality Control Workflow cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis A 1H NMR & 13C NMR (Structure Verification) C HPLC (Purity Assessment) A->C B Mass Spectrometry (MS) (Molecular Weight Confirmation) B->C D TLC (Quick Purity Check & Reaction Monitoring) C->D End Material Approved for Use D->End Start Received Material Start->A Start->B

Caption: A standard workflow for the analytical verification of incoming this compound.

Synthetic Considerations

A plausible and widely used approach for the synthesis of azaindoles involves the reaction of a substituted nitropyridine with a vinyl Grignard reagent.[8] For the synthesis of this compound, a suitable starting material would be a 2-substituted-5-chloro-3-nitropyridine.

General Synthetic Approach (Bartoli-type):

  • Starting Material: A suitably substituted chloronitropyridine.

  • Key Reaction: Reaction with vinylmagnesium bromide.

  • Cyclization: The intermediate undergoes cyclization to form the pyrrolo[3,2-b]pyridine ring system.

Due to the potential for the formation of isomeric impurities during synthesis, purification is a critical step. Flash column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common technique for purifying azaindole derivatives. For achieving high purity, especially for separating closely related isomers, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Applications in Drug Discovery and Medicinal Chemistry

The 4-azaindole scaffold, of which this compound is a key example, is a cornerstone in the design of kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine region of ATP with the kinase active site. The chlorine atom at the 6-position serves as a versatile synthetic handle for introducing further diversity and modulating the pharmacological properties of the molecule through cross-coupling reactions.

While specific examples detailing the use of this compound as a starting material in publicly disclosed drug discovery programs are limited, numerous patents and research articles describe the synthesis and biological evaluation of derivatives of the broader pyrrolo[3,2-b]pyridine class as inhibitors of various kinases, including:

  • mTOR and PI3 Kinase Inhibitors: A patent application describes 3-substituted-1H-pyrrolo[3,2-b]pyridine compounds as inhibitors of mTOR and PI3 kinases, which are key components of signaling pathways that regulate cell growth and proliferation and are often dysregulated in cancer.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Research has been conducted on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors, highlighting the utility of the azaindole scaffold in targeting this family of receptor tyrosine kinases implicated in various cancers.[9]

  • Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors: The design and synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors have been reported, demonstrating the value of related heterocyclic systems in developing targeted cancer therapies.[10]

The general workflow for utilizing this compound in a drug discovery program typically involves its functionalization at various positions to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Drug Discovery Workflow:

Drug Discovery Workflow Figure 3: Role in a Typical Drug Discovery Cascade A Starting Material: This compound B Library Synthesis via Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C In Vitro Screening (Kinase Assays) B->C D Structure-Activity Relationship (SAR) Analysis C->D D->B Iterative Design E Lead Optimization (ADME/Tox Profiling) D->E F Preclinical Candidate Selection E->F

Caption: The central role of this compound in the early stages of a drug discovery project.

Conclusion

This compound is a commercially available and highly valuable building block for researchers and professionals in drug discovery and medicinal chemistry. Its utility as a 4-azaindole scaffold, particularly in the synthesis of kinase inhibitors, makes it a compound of significant interest. While several suppliers offer this reagent, careful attention must be paid to verifying its identity and purity through rigorous analytical characterization. A thorough understanding of the available synthetic routes for azaindoles and a clear procurement strategy are essential for the successful integration of this important intermediate into research and development programs. As the quest for novel and more effective therapeutics continues, the demand for versatile and well-characterized building blocks like this compound is only set to increase.

References

A Senior Application Scientist's Guide to the Safe Handling of 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides a detailed examination of the safety protocols, handling procedures, and essential data for 6-Chloro-1H-pyrrolo[3,2-b]pyridine. As a critical heterocyclic building block in medicinal chemistry and drug development, particularly in the synthesis of targeted cancer therapies, a comprehensive understanding of its properties is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond a simple recitation of data sheet points, offering a synthesized perspective grounded in established safety principles for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Profile

This compound is a solid, halogenated heterocyclic compound.[3] Its structure is foundational in the development of various kinase inhibitors and other targeted therapeutic agents. Understanding its basic properties is the first step in a thorough risk assessment.

Identifier Value Source
Chemical Name This compound[4]
CAS Number 1021339-19-4[3][4]
Molecular Formula C₇H₅ClN₂[3][4]
Molecular Weight 152.58 g/mol [3][4]
Physical Form Solid[3]
MDL Number MFCD10574982[3][4]

Hazard Analysis and Toxicological Assessment

The primary directive for handling this compound is to assume a high degree of hazard due to the incomplete toxicological profile. While specific LD50 or chronic exposure data is largely unavailable, the GHS classifications derived from supplier data sheets for it and its analogs provide a clear mandate for cautious handling.[5]

GHS Hazard Classification Summary:

Hazard Class Hazard Code Description Signal Word Source
Acute Toxicity, OralH302Harmful if swallowedDanger[3]
Serious Eye DamageH318Causes serious eye damageDanger[3]
Skin IrritationH315Causes skin irritationWarning[6][7]
Respiratory IrritationH335May cause respiratory irritationWarning[6][7]

Expert Interpretation:

The "Causes serious eye damage" (H318) classification is of paramount concern.[3] This indicates a risk of irreversible or slowly reversible damage to eye tissue upon contact. It is distinct from "eye irritation" and necessitates a higher level of protection. The "Harmful if swallowed" (H302) classification, combined with its nature as a fine solid, underscores the risk of accidental ingestion through contaminated hands or surfaces.[3]

While comprehensive toxicological data for this specific molecule is not publicly available, the general toxicology of pyridine and its derivatives involves potential effects on the central nervous system, liver, and kidneys.[8] The chlorinated nature of the compound may also influence its metabolic profile and persistence. Therefore, the absence of data must be interpreted as a mandate for stringent containment, not as an indication of low toxicity.

Hierarchy of Controls: A Systematic Approach to Safety

Effective management of this compound requires a multi-layered safety approach, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE).

elimination Elimination (Not Feasible - Compound is required) substitution Substitution (Not Feasible - Unique scaffold) engineering Engineering Controls • Certified Chemical Fume Hood • Ventilated Enclosures admin Administrative Controls • Standard Operating Procedures (SOPs) • Designated Work Areas • Mandatory Training ppe Personal Protective Equipment (PPE) • Safety Goggles • Lab Coat • Nitrile Gloves

Caption: Hierarchy of Controls specifying the required safety layers.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and adding to reaction vessels, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain the fine solid particles, preventing inhalation.[9]

  • Ventilation: Ensure adequate general laboratory ventilation to support the fume hood's function.[5]

Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical. The selection must directly address the identified hazards.[10]

Protection Area Required PPE Rationale and Best Practices
Eye/Face Chemical safety goggles with side-shieldsProtects against splashes and airborne particles. Given the H318 "serious eye damage" risk, standard safety glasses are insufficient.[3][5] A face shield may be worn over goggles for additional protection during splash-prone procedures.
Skin/Body Fully-buttoned laboratory coat; Impervious clothingProtects skin from accidental contact. Ensure cuffs are snug.[5]
Hands Nitrile glovesProvides splash protection for incidental contact. For prolonged handling or immersion, consult glove manufacturer compatibility charts. Always inspect gloves before use and wash hands thoroughly after removal.[9]
Respiratory Not required if handled exclusively in a fume hoodIf a fume hood is not available or fails, a full-face respirator with appropriate cartridges should be used by trained personnel.[5]

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for minimizing risk and ensuring reproducibility.

Handling and Dispensing Workflow

This workflow is designed to prevent contamination and exposure from the moment the compound is retrieved until it is secured in a reaction.

start Start: Prepare Workspace retrieve 1. Retrieve Container from cool, dry storage. start->retrieve transport 2. Transport in secondary containment. retrieve->transport hood 3. Place in Chemical Fume Hood. transport->hood weigh 4. Weigh Compound using appropriate technique (e.g., weigh paper, anti-static boat). hood->weigh transfer 5. Transfer to Reaction Vessel inside the hood. weigh->transfer cleanup 6. Clean & Decontaminate Spatula, surfaces, and balance. transfer->cleanup seal 7. Tightly Seal Primary Container. cleanup->seal storage 8. Return to Storage. seal->storage end End storage->end

Caption: Step-by-step workflow for safely handling the solid compound.

Step-by-Step Protocol:

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational, the work surface is clean, and all necessary equipment (spatula, weigh paper, secondary container, waste bag) is inside the hood.

  • Weighing: Tare the weigh paper or vessel on the analytical balance. Carefully dispense the solid onto the paper, avoiding the creation of airborne dust. Use a gentle tapping motion rather than scraping.

  • Transfer: Carefully add the dispensed solid to the reaction vessel.

  • Decontamination: Immediately after transfer, decontaminate the spatula with a suitable solvent (e.g., ethanol or isopropanol) into a designated waste container. Wipe down the balance and surrounding surfaces within the hood.

  • Storage: Tightly close the primary container and wipe its exterior before removing it from the fume hood.[5] Return it to a designated cool, dry, and well-ventilated storage area, away from incompatible materials like strong oxidizing agents.[6][11]

Storage Conditions
  • Location: Store in a dry, cool, and well-ventilated place.[5]

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[11]

  • Incompatibilities: Keep away from strong oxidizing agents.[6][11]

Emergency and First-Aid Protocols

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[12]

Exposure Response
Exposure Route First-Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for a minimum of 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[9][12] Seek immediate medical attention. Do not delay.
Skin Contact Take off contaminated clothing immediately.[5] Wash affected skin with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.
Inhalation Move the victim to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water.[5] Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.
Spill Response Decision Tree

The appropriate response to a spill depends on its size and location.

spill Spill Detected location Is the spill contained within the fume hood? spill->location size Is it a minor spill (<1g, manageable)? location->size Yes evacuate Major Spill Response: 1. Evacuate immediate area. 2. Alert others & restrict access. 3. Call Emergency Response / EH&S. location->evacuate No cleanup Trained User Cleanup: 1. Wear full PPE. 2. Cover with inert absorbent. 3. Collect in sealed container. 4. Decontaminate area. size->cleanup Yes size->evacuate No

Caption: Decision tree for responding to a chemical spill.

Minor Spill (inside a fume hood):

  • Ensure you are wearing the appropriate PPE.

  • Carefully collect the solid material using a scoop or brush and place it into a labeled, sealable container for hazardous waste. Avoid creating dust.[13]

  • Clean the spill area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container.

  • Wipe the area again with soap and water.

Major Spill (or any spill outside a fume hood):

  • Immediately evacuate the area and alert nearby personnel.[9]

  • Secure the area to prevent entry.

  • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[12] Do not attempt to clean it up yourself.[9]

Waste Disposal

All materials contaminated with this compound, including excess compound, empty containers, and cleanup materials, must be disposed of as hazardous chemical waste.[9]

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

References

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-1H-pyrrolo[3,2-b]pyridine, also known as 6-chloro-4-azaindole, is a pivotal heterocyclic scaffold in modern medicinal chemistry and drug discovery. As a bioisostere of indole, the incorporation of a nitrogen atom into the benzene portion of the indole ring system significantly modulates its electronic properties, hydrogen bonding capabilities, and metabolic stability. These alterations can lead to enhanced pharmacological activity, selectivity, and improved pharmacokinetic profiles. This document provides a comprehensive, field-tested protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. We will delve into the widely-used and robust Leimgruber-Batcho indole synthesis, offering not just a procedure, but a causal explanation for each step to ensure reproducibility and success.

Strategic Approach: The Leimgruber-Batcho Synthesis

While several methods exist for constructing the azaindole core, the Leimgruber-Batcho synthesis stands out for its efficiency, reliability, and access to diverse starting materials.[1][2] This two-stage process begins with the formation of a vinylogous nitro-enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to forge the pyrrole ring.

Core Logic:

  • Activation: The synthesis commences with a pyridine ring already bearing the necessary substituents in the correct orientation: a nitro group ortho to a methyl group. The methyl group's protons are sufficiently acidic due to the electron-withdrawing nitro group, allowing for condensation.

  • Enamine Formation: Reaction with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and an amine like pyrrolidine, efficiently converts the nitromethyl starting material into a stable, deeply colored β-nitroenamine intermediate.[3] This step effectively installs the two-carbon unit required for the pyrrole ring.

  • Reductive Cyclization: The nitro group is then selectively reduced to an amine. The resulting amino-enamine intermediate spontaneously or upon gentle heating cyclizes, eliminating the auxiliary amine (pyrrolidine) to yield the aromatic azaindole core.[1]

This strategy is often preferred over alternatives like the Fischer indole synthesis due to its milder conditions and avoidance of strongly acidic environments that can be detrimental to sensitive functional groups.

Overall Synthetic Workflow

The synthesis is a two-part process, starting from the commercially available 5-chloro-3-methyl-2-nitropyridine.

G cluster_0 Part 1: Enamine Formation cluster_1 Part 2: Reductive Cyclization cluster_2 Purification SM 5-Chloro-3-methyl-2-nitropyridine INT Nitro-Enamine Intermediate (Intensely Colored) SM->INT DMF-DMA, Pyrrolidine Heat (e.g., 110°C) FP This compound INT->FP Reducing Agent (e.g., Pd/C, H₂) Solvent (e.g., Ethanol) PUR Final Product (Crystallization/Chromatography) FP->PUR Workup & Isolation

Diagram 1: High-level workflow for the Leimgruber-Batcho synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of (E)-5-Chloro-2-nitro-3-(2-(pyrrolidin-1-yl)vinyl)pyridine (Enamine Intermediate)

This first stage constructs the key enamine intermediate. The reaction's progress is often visually apparent, as the solution typically develops an intense reddish color characteristic of the push-pull electronic nature of the product.[1]

Expert Rationale:

  • DMF-DMA & Pyrrolidine: N,N-dimethylformamide dimethyl acetal (DMF-DMA) serves as the one-carbon source for the vinyl group. While it can react directly, the addition of pyrrolidine accelerates the reaction. Pyrrolidine displaces dimethylamine from the acetal, forming a more reactive pyrrolidinium intermediate and subsequent enamine.[3]

  • Solvent & Temperature: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation. Heating is necessary to drive the condensation and elimination of methanol.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Quantity (mmol)Mass/Volume
5-Chloro-3-methyl-2-nitropyridine54136-42-2172.5610.01.73 g
N,N-Dimethylformamide dimethyl acetal4637-24-5119.1612.0 (1.2 eq)1.43 g (1.5 mL)
Pyrrolidine123-75-171.1212.0 (1.2 eq)0.85 g (1.0 mL)
Anhydrous Dimethylformamide (DMF)68-12-273.09-10 mL

Step-by-Step Procedure:

  • Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-3-methyl-2-nitropyridine (1.73 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous DMF (10 mL) to dissolve the starting material. Sequentially add pyrrolidine (1.0 mL, 12.0 mmol) and N,N-dimethylformamide dimethyl acetal (1.5 mL, 12.0 mmol) at room temperature.

  • Reaction: Heat the reaction mixture to 110°C and maintain at this temperature for 3-4 hours under a nitrogen atmosphere.

  • Monitoring (Trustworthiness Check): The reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The starting material should be consumed, and a new, deeply colored spot (the enamine product) should appear at a lower Rf. The formation of the intense red-orange color is a strong qualitative indicator of progress.

  • Workup & Isolation: After cooling to room temperature, remove the volatile components (DMF, excess reagents) under high vacuum using a rotary evaporator. The resulting deep red, oily or solid residue is the crude enamine intermediate.

  • Purification (Optional): While the crude product can often be used directly in the next step, purification can be achieved by recrystallization from a minimal amount of hot methanol. Cool the solution to 0-5°C, collect the red crystals by filtration, and wash with a small amount of cold methanol. This yields the (E)-nitro-enamine intermediate.

Part 2: Reductive Cyclization to this compound

This final stage involves the reduction of the nitro group and subsequent intramolecular cyclization to form the desired aromatic azaindole ring system.

Expert Rationale:

  • Reduction System: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups without affecting the chloro-substituent.[2] Other methods like Raney Nickel/hydrazine or SnCl₂ are also effective but may require more complex workups.[1]

  • Solvent: Ethanol or methanol are common solvents for catalytic hydrogenation, as they readily dissolve the substrate and the product is often easily isolated.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Quantity (mmol)Mass/Volume
(E)-5-Chloro-2-nitro-3-(2-(pyrrolidin-1-yl)vinyl)pyridineN/A253.70~10.0Crude from Part 1
Palladium on Carbon (10 wt. %)7440-05-3-Catalytic~250 mg
Ethanol (EtOH)64-17-546.07-50 mL
Hydrogen (H₂) gas1333-74-02.02ExcessBalloon or Parr

Step-by-Step Procedure:

  • Setup: Transfer the crude enamine intermediate from Part 1 into a hydrogenation flask or a suitable pressure vessel. Add ethanol (50 mL) to dissolve the material.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 250 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or set up in a Parr hydrogenator). Purge the flask with hydrogen gas 2-3 times before leaving the reaction to stir vigorously under a positive pressure of H₂ (1 atm or ~50 psi if using a Parr apparatus).

  • Reaction: Continue stirring at room temperature for 6-12 hours, or until the reaction is complete.

  • Monitoring (Trustworthiness Check): The disappearance of the intense red color is a strong indicator that the nitro-enamine has been consumed. The reaction can be more formally monitored by TLC or LC-MS to confirm the formation of the product (UV-active, non-colored spot) and the absence of the starting material.

  • Catalyst Removal: Once complete, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL) to ensure all product is collected.

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The crude residue will contain the target compound, this compound.

  • Purification: Purify the crude solid by silica gel column chromatography. A typical eluent system is a gradient of 20% to 50% ethyl acetate in hexanes. Combine the product-containing fractions and evaporate the solvent to yield the final product as a white to off-white solid. An alternative is recrystallization from an appropriate solvent system like ethyl acetate/hexanes.

Validation and Characterization

  • Yield: The overall yield for this two-step process is typically in the range of 60-80%.

  • Purity: Purity should be assessed by HPLC and ¹H NMR.

  • Identity Confirmation: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • ¹H NMR (Expected): Look for characteristic signals for the pyrrole and pyridine protons, including a broad singlet for the N-H proton of the pyrrole ring.

    • Mass Spectrometry (MS): Expect to see the molecular ion peak [M+H]⁺ at m/z ≈ 153.0.

References

Application Notes & Protocols: Strategic Suzuki-Miyaura Cross-Coupling of 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Core

The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structure, a bioisostere of indole, allows it to mimic the natural substrate in various biological pathways while offering unique hydrogen bonding capabilities and metabolic properties due to the pyridine nitrogen.[1] Consequently, 7-azaindole derivatives are integral to numerous clinically relevant agents, particularly as kinase inhibitors.[2]

The functionalization of this core structure is paramount for developing novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[3][4] Its operational simplicity, mild reaction conditions, and exceptional tolerance for a wide array of functional groups make it an indispensable tool. This guide provides an in-depth analysis and detailed protocols for the successful Suzuki-Miyaura coupling of 6-Chloro-1H-pyrrolo[3,2-b]pyridine, a key intermediate for accessing diverse 6-aryl-7-azaindole derivatives.

Mechanistic Considerations for a Challenging Substrate

While powerful, the Suzuki-Miyaura reaction requires careful optimization when applied to nitrogen-rich heterocycles like 7-azaindole. The inherent chemical properties of the substrate present unique challenges that must be addressed through rational selection of catalytic components.

The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[2][4] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step, particularly for a relatively less reactive aryl chloride compared to bromides or iodides.[5]

  • Transmetalation: The aryl group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Cl) pd0->oa_complex  Ar-Cl (6-Chloro-7-azaindole) trans_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex  Ar'-B(OR)₂ + Base (Boronic Acid/Ester) trans_complex->pd0  Reductive  Elimination product Ar-Ar' (6-Aryl-7-azaindole) trans_complex->product Product Formation Experimental_Workflow start 1. Reagent Setup inert 2. Inert Atmosphere (Evacuate/Backfill x3) start->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat to 80-110 °C solvent->heat monitor 5. Monitor by TLC / LC-MS heat->monitor monitor->heat Incomplete workup 6. Cooldown & Workup (Filter, Extract) monitor->workup Reaction Complete purify 7. Column Chromatography workup->purify product 8. Pure Product purify->product

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 6-Amino-1H-pyrrolo[3,2-b]pyridines

The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a multitude of pharmacologically active agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[1][2][3][4][5] The introduction of an amino group at the C6 position of this core structure is a critical transformation, as it provides a key vector for further molecular elaboration and often plays a crucial role in binding to biological targets. The Buchwald-Hartwig amination stands out as a powerful and versatile method for forging this vital C-N bond, offering significant advantages over harsher, more traditional methods like nucleophilic aromatic substitution.[6][7] This document provides a comprehensive guide to the successful application of the Buchwald-Hartwig amination for the synthesis of 6-amino-1H-pyrrolo[3,2-b]pyridine derivatives.

Mechanistic Underpinnings: A Symphony of Catalysis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[6][8][9] The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through a sequence of well-defined steps. Understanding this mechanism is paramount for rational troubleshooting and optimization.

The generally accepted catalytic cycle involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the 6-Chloro-1H-pyrrolo[3,2-b]pyridine. This is often the rate-determining step, particularly with less reactive aryl chlorides.[8][9][10][11] The choice of ligand is critical here, as electron-rich and bulky phosphine ligands can facilitate this otherwise challenging step.[8][12]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[8][13][14]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl Product 6-Amino-1H-pyrrolo[3,2-b]pyridine AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH Amido Palladium Amido Complex AmineCoord->Amido + Base - Base-H⁺-Cl⁻ Amido->Pd0 Reductive Elimination (Product Ar-NR₂ formed) ArCl This compound Amine Amine (R₂NH) caption Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Deconstructing the Reaction: A Guide to Component Selection

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of each reaction component. The heteroaromatic nature of the substrate, with its potential for catalyst inhibition, makes this a non-trivial consideration.[15]

The Palladium Source: Precatalyst vs. In Situ Generation

While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common starting points.[8][16] It's important to remember that Pd(II) sources must be reduced in situ to the active Pd(0) species, a process often facilitated by the phosphine ligand or the amine itself.[10] For improved reproducibility and handling, commercially available, air-stable precatalysts that readily form the active Pd(0) species are highly recommended.

The Ligand: The Key to Reactivity and Selectivity

The ligand is arguably the most critical component, stabilizing the palladium center and modulating its reactivity. For challenging substrates like heteroaryl chlorides, bulky, electron-rich phosphine ligands are essential.[7][8][16] These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination.

Ligand TypeRecommended LigandsKey Advantages for Heteroaryl Chlorides
Biarylphosphines XPhos, RuPhos, BrettPhosExcellent for coupling a wide range of amines, including primary and secondary, with aryl chlorides.[7] Known for high activity and broad substrate scope.
Josiphos-type CyPF-tBuEffective for coupling heteroaryl chlorides with various nitrogen nucleophiles.[7]
BippyPhos BippyPhosHas shown unprecedented scope in the amination of (hetero)aryl chlorides.[12]
The Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the catalytic cycle. Its primary function is to deprotonate the amine upon coordination to the palladium center.[13][14] However, the choice of base can significantly impact the reaction outcome, especially with base-sensitive heteroaromatic substrates.[17]

  • Strong, Non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used and often provide high reaction rates.[2][8][10]

  • Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be advantageous when dealing with substrates that are sensitive to strong bases, minimizing potential side reactions.[10][16] For the 1H-pyrrolo[3,2-b]pyridine core, which possesses an acidic N-H proton, a careful choice is necessary to avoid unwanted side reactions.

The Solvent: The Reaction's Environment

The solvent must be capable of dissolving the reactants and catalyst components at the reaction temperature and should be inert to the reaction conditions.

  • Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[8][18][19]

  • Solvents to avoid: Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the palladium catalyst.[10] Ethereal solvents like dioxane can sometimes lead to the formation of peroxide-based oxidants, which may interfere with the reaction.[20]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of catalyst, ligand, base, and temperature may be necessary for specific amine coupling partners.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Charge Vial: 1. This compound 2. Amine 3. Base 4. Pd Precatalyst 5. Ligand setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification end End (Characterization) purification->end caption Figure 2. General Experimental Workflow.

Caption: Figure 2. General Experimental Workflow.

Materials and Reagents
  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a precatalyst)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Reaction Setup (Performed under an inert atmosphere)
  • To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Add the palladium precatalyst (typically 1-5 mol%).

  • Add the base (typically 1.4-2.2 equiv).

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Through the septum, add the anhydrous solvent (to achieve a concentration of ~0.1-0.5 M).

  • Finally, add the amine (1.2-1.5 equiv) via syringe.

Reaction Conditions
  • Stir the reaction mixture vigorously.

  • Heat the reaction to the desired temperature (typically 80-110 °C).[8][21]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-1H-pyrrolo[3,2-b]pyridine derivative.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert conditions; Poor choice of ligand/base/solvent.Use a fresh batch of catalyst/ligand. Ensure rigorous exclusion of air and moisture. Screen different ligands (e.g., XPhos, RuPhos), bases (NaOtBu, K₃PO₄), and solvents (Toluene, Dioxane).
Formation of Side Products Substrate decomposition by strong base; Hydrodehalogenation.Switch to a weaker base like K₃PO₄ or Cs₂CO₃.[10] Lower the reaction temperature.
Inconsistent Yields Inconsistent quality of reagents or solvent; Incomplete exclusion of oxygen.Use high-purity, anhydrous reagents and solvents. Improve inert atmosphere techniques.
Difficulty with Primary Amines Double arylation can be a competing reaction.Use of specific ligands like BrettPhos can promote selective monoarylation.[7] Alternatively, using an ammonia surrogate can be effective.[9][22]

Conclusion

The Buchwald-Hartwig amination is a robust and highly adaptable method for the synthesis of 6-amino-1H-pyrrolo[3,2-b]pyridine derivatives. A thorough understanding of the reaction mechanism and the role of each component is essential for success, particularly when working with challenging heteroaromatic substrates. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently access a wide array of valuable compounds for drug discovery and development. The protocols and insights provided herein serve as a comprehensive guide to navigate the intricacies of this powerful transformation.

References

Application Notes & Protocols: Strategic Derivatization of 6-Chloro-1H-pyrrolo[3,2-b]pyridine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine, commonly known in medicinal chemistry as 7-azaindole, represents a "privileged scaffold." Its structure is a bioisostere of purine and indole, motifs frequently found in endogenous ligands and potent pharmaceuticals. This structural mimicry allows 7-azaindole derivatives to effectively interact with the ATP-binding sites of numerous protein kinases, making them a cornerstone in the development of targeted therapies for cancer, inflammation, and other diseases.[1][2] The strategic introduction of substituents onto this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.

6-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS No. 1021339-19-4) is a key starting material for this endeavor. The chlorine atom at the C6-position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to systematically build molecular complexity and explore the structure-activity relationship (SAR) of potential drug candidates. This guide provides detailed protocols and expert insights into the two most powerful palladium-catalyzed cross-coupling reactions for its derivatization: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

Strategic Derivatization via Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery, offering reliable and functional-group-tolerant methods for constructing complex molecules. For the this compound scaffold, this allows for the precise installation of diverse chemical moieties crucial for kinase hinge-binding and occupying hydrophobic pockets.

Suzuki-Miyaura Cross-Coupling: Forging Critical C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds, enabling the introduction of a vast array of aryl and heteroaryl substituents at the C6-position. This is fundamental for extending the molecule into different regions of the kinase active site to enhance potency and tailor selectivity. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with electron-rich heterocyclic substrates.[3]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Isolation Start Combine this compound, Boronic Acid, and Base in a Schlenk flask Degas Degas solvent (e.g., Dioxane/Water) Start->Degas Add Solvent Inert Backfill with Inert Gas (Ar/N2) Degas->Inert Add_Cat Add Pd Catalyst & Ligand Inert->Add_Cat Under Inert Atmosphere Heat Heat Reaction (e.g., 90-100 °C) Add_Cat->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Upon Completion Extract Aqueous Workup & Extraction Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product 6-Aryl-1H-pyrrolo[3,2-b]pyridine Purify->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for particularly challenging boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf) or Pd₂(dba)₃)

  • Ligand (if required, e.g., XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2 - 3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, DME/water, or toluene)[4][5]

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., EtOH/H₂O 4:1) via syringe.[4] Purge the mixture with the inert gas for an additional 15-20 minutes. Subsequently, add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 - 0.10 eq) under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-100 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.[4][6]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine.

ParameterRecommended ConditionRationale & Citation
Catalyst System PdCl₂(dppf) or Pd₂(dba)₃/XPhosPdCl₂(dppf) is effective for many heteroaryl couplings.[4] For more challenging substrates, bulky phosphine ligands like XPhos with Pd₂(dba)₃ can improve efficiency.[6]
Base K₂CO₃ or Cs₂CO₃K₂CO₃ is a cost-effective and generally effective base.[4][5] Cs₂CO₃ is more soluble and can accelerate the reaction, especially for less reactive chlorides.
Solvent 1,4-Dioxane/H₂O or EtOH/H₂OAqueous solvent mixtures are standard and facilitate the dissolution of the base and boronic acid.[4][6]
Temperature 90 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step.
Buchwald-Hartwig Amination: Installing Key Nitrogen Linkages

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, allowing for the introduction of primary and secondary amines at the C6-position.[7] This is critical for many kinase inhibitors, as the amine can act as a hydrogen bond donor or acceptor, forming a key interaction with the "hinge" region of the kinase. The reaction's success is highly dependent on the choice of ligand, which must be carefully matched to the amine coupling partner.[8][9]

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Isolation Start Combine this compound, Pd Catalyst, Ligand, and Base in a Schlenk flask Inert Evacuate and Backfill with Inert Gas (Ar/N2) Start->Inert Add_Solv Add Anhydrous Solvent Inert->Add_Solv Under Inert Atmosphere Add_Amine Add Amine (1.1 - 1.5 eq) Add_Solv->Add_Amine Heat Heat Reaction (e.g., 80-110 °C) Add_Amine->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool & Filter/Quench Monitor->Quench Upon Completion Extract Aqueous Workup & Extraction Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product 6-Amino-1H-pyrrolo[3,2-b]pyridine Purify->Product

Caption: General workflow for Buchwald-Hartwig amination.

This protocol outlines a general procedure for the Buchwald-Hartwig amination. The choice of ligand is critical and should be tailored to the specific amine.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., BINAP, XPhos, RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: In an oven-dried Schlenk flask, combine the palladium source (e.g., Pd₂(dba)₃, 0.02 eq), the appropriate ligand (e.g., BINAP, 0.04 eq), and the base (e.g., NaOt-Bu, 1.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the this compound (1.0 eq) followed by the anhydrous solvent (e.g., Toluene).[10]

  • Amine Addition: Add the amine (1.2 eq) via syringe. If the amine is a solid, it can be added in step 1.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction's progress by TLC or LC-MS.[4]

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography.

ParameterRecommended ConditionRationale & Citation
Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligandThese are common and effective palladium sources. The true catalyst is the Pd(0) species formed in situ.[9]
Ligand Primary Amines: XPhos, BrettPhosSecondary Amines: BINAP, RuPhosLigand choice is critical. Bulky, electron-rich ligands like XPhos facilitate the coupling of primary amines, while ligands like RuPhos are superior for secondary amines.[8] BINAP is a classic, effective ligand for many systems.[10]
Base NaOt-Bu or Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. NaOt-Bu is common, but Cs₂CO₃ can be used for more sensitive substrates.[11]
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the active catalyst and base.[10]

Application in Kinase Inhibitor SAR Exploration

The derivatization of the this compound core using these methods is a powerful strategy for systematic Structure-Activity Relationship (SAR) studies. By synthesizing a library of analogs with diverse aryl groups (via Suzuki coupling) and amino groups (via Buchwald-Hartwig amination), researchers can probe the steric and electronic requirements of the target kinase's active site.

SAR_Diagram cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_activity Biological Evaluation Core This compound C6 Position Aryl1 Phenyl Core:f1->Aryl1 R-B(OH)2 Aryl2 Pyridyl Core:f1->Aryl2 R-B(OH)2 Aryl3 Thienyl Core:f1->Aryl3 R-B(OH)2 Amine1 Aniline Core:f1->Amine1 R-NH2 Amine2 Piperidine Core:f1->Amine2 R2NH Amine3 Benzylamine Core:f1->Amine3 R-NH2 Activity Kinase Assay (IC50) Aryl1->Activity Aryl2->Activity Aryl3->Activity Aryl_etc ...etc Aryl_etc->Activity Amine1->Activity Amine2->Activity Amine3->Activity Amine_etc ...etc Amine_etc->Activity SAR SAR Activity->SAR Generate SAR Data

Caption: SAR exploration from a common scaffold.

This systematic approach allows for the optimization of lead compounds, ultimately leading to the discovery of potent and selective kinase inhibitors for therapeutic use.[12][13] The robust and versatile nature of the protocols described herein empowers researchers to rapidly generate the chemical diversity needed to succeed in modern drug discovery.

References

Application Note: A Practical Guide to the Palladium-Catalyzed N-Arylation of 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous pharmacologically active compounds.[1][2][3][4][5] Its derivatives are key components in the development of kinase inhibitors and other therapeutic agents. The N-arylation of this scaffold is a critical transformation, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a premier method for forging C–N bonds, offering a broad substrate scope and high functional group tolerance where traditional methods fall short.[6][7]

This guide provides a comprehensive, field-proven protocol for the N-arylation of 6-Chloro-1H-pyrrolo[3,2-b]pyridine with various aryl amines. We delve into the mechanistic principles, offer a detailed step-by-step procedure, and provide troubleshooting advice to empower researchers to successfully implement this powerful reaction.

Reaction Principle: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[6] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond of this compound, forming a Pd(II) intermediate.

  • Ligand Exchange & Amine Coordination: The amine nucleophile displaces a ligand on the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex. This step is often rate-limiting.

  • Reductive Elimination: The desired N-aryl product is formed, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., RuPhos, XPhos), are highly effective.[1][6][8] They promote the crucial reductive elimination step and stabilize the palladium catalyst, preventing decomposition and leading to higher yields.[9]

Experimental Protocol

This protocol is a generalized procedure adaptable for various aryl amines. Researchers should perform small-scale test reactions to determine optimal conditions for their specific substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>97%CommercialStarting material.
Aryl Amine>98%CommercialCoupling partner (e.g., aniline, morpholine).
RuPhos Pd G3 PrecatalystN/ACommercialAir-stable Pd(II) precatalyst.
RuPhos Ligand>98%CommercialBulky biarylphosphine ligand.
Lithium bis(trimethylsilyl)amide (LiHMDS)1.0 M in THFCommercialStrong, non-nucleophilic base.
TolueneAnhydrousCommercialReaction solvent.
Diethyl EtherACS GradeCommercialFor workup.
Saturated aq. NH₄ClN/ALab PreparedFor quenching.
Brine (Saturated aq. NaCl)N/ALab PreparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying.
Silica Gel230-400 meshCommercialFor column chromatography.
Argon or Nitrogen GasHigh PurityGas SupplierFor inert atmosphere.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir plate with heating capabilities

  • Inert atmosphere setup (Argon or Nitrogen manifold)

  • Syringes and needles for liquid transfers

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Add this compound, Precatalyst, and Ligand to Flask B 2. Seal, Evacuate, and Backfill with Inert Gas (3x) A->B C 3. Add Anhydrous Toluene and Aryl Amine via Syringe B->C D 4. Add LiHMDS Solution Dropwise at Room Temp C->D E 5. Heat Reaction to 80-110 °C and Monitor by TLC/LC-MS D->E F 6. Cool to RT, Quench with sat. aq. NH4Cl E->F G 7. Extract with Ethyl Acetate or DCM F->G H 8. Wash Organic Layer with Brine, Dry over Na2SO4 G->H I 9. Concentrate in vacuo H->I J 10. Purify by Silica Gel Column Chromatography I->J

Caption: Workflow for Palladium-Catalyzed N-Arylation.

Step-by-Step Procedure

Note: The pyrrolo[3,2-b]pyridine N-H is acidic and will be deprotonated by the strong base. This protocol focuses on the arylation of an amine coupling partner onto the chloro-position, a common transformation.[1][2][3] The N-H can also be arylated under different conditions, often using copper catalysts or specific palladium systems.[1] This procedure utilizes a strong base (LiHMDS) which can deprotonate the N-H; however, the catalyst system is optimized for coupling at the C-Cl bond.

  • Reaction Setup (Under Inert Atmosphere):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), RuPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), and RuPhos ligand (0.04 equiv, 4 mol%).

    • Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Reagent Addition:

    • Through the septum, add anhydrous toluene (to make a 0.1 M solution based on the starting halide).

    • Add the aryl amine (1.2 equiv) via syringe.

    • Begin stirring the mixture at room temperature.

    • Slowly add the LiHMDS solution (2.5 equiv, 1.0 M in THF) dropwise via syringe. A strong base is necessary to deprotonate the amine for the catalytic cycle to proceed efficiently.[1]

  • Reaction Execution and Monitoring:

    • Once all reagents are added, immerse the flask in a preheated oil bath set to 100 °C.

    • Allow the reaction to stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-24 hours).

  • Workup Procedure:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic phase using a rotary evaporator.

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Base is not strong enough or has degraded.1. Ensure the reaction is set up under a strictly inert atmosphere. Use fresh precatalyst.2. Use freshly distilled, anhydrous solvent.3. Use a fresh bottle of LiHMDS or consider a stronger base like NaOt-Bu.
Formation of Side Products 1. Hydrodehalogenation (replacement of Cl with H).2. Dimerization of starting materials.1. This can occur if water is present. Ensure anhydrous conditions. A different ligand/base combination might be necessary.2. Lower the reaction temperature or decrease catalyst loading.
Competitive N-H Arylation The N-H of the pyrrolopyridine is acidic and can compete with the amine nucleophile.While this protocol is optimized for C-N coupling, N-H arylation is a known reaction.[1] If this is a major issue, consider protecting the N-H with a suitable protecting group (e.g., SEM, Boc) prior to the coupling reaction.[5]
Difficult Purification Product co-elutes with ligand or byproducts.Optimize the chromatography solvent system. A different ligand (e.g., Xantphos) may have different chromatographic properties making separation easier.[10]

Conclusion

The Buchwald-Hartwig N-arylation is an indispensable tool for modifying complex heterocyclic cores like this compound. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently synthesize a wide array of N-aryl derivatives. This protocol, grounded in established mechanistic principles and best practices, provides a reliable starting point for exploration in medicinal chemistry and materials science.

References

Application Notes & Protocols: 6-Chloro-1H-pyrrolo[3,2-b]pyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core, an isomer of 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure is embedded in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents, due to its ability to form key hydrogen bonding interactions with protein targets.[1][2] The subject of this guide, 6-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS: 1021339-19-4), is a particularly valuable synthetic intermediate. The chlorine atom at the C6 position serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling methodologies, while the pyrrole nitrogen allows for further functionalization. This document provides an in-depth guide for researchers, chemists, and drug development professionals on leveraging this building block for the synthesis of complex molecules.

Physicochemical Properties and Electronic Reactivity

A foundational understanding of the molecule's properties is critical for designing successful synthetic strategies.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1021339-19-4
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
Appearance Solid
InChI Key UWROBKHIEKWFAJ-UHFFFAOYSA-N

Reactivity Insights:

The synthetic utility of this compound stems from two primary reactive sites: the C6-Cl bond on the pyridine ring and the N1-H bond of the pyrrole ring.

  • C6-Cl Bond: The electron-withdrawing nature of the pyridine nitrogen and the adjacent pyrrole ring makes the C6 carbon atom electron-deficient. This polarization facilitates the oxidative addition of a low-valent palladium catalyst, which is the crucial first step in many cross-coupling reactions. From a frontier molecular orbital perspective, the Lowest Unoccupied Molecular Orbital (LUMO) often has significant orbital density at the C-Cl bond, making it susceptible to reaction with electron-rich metal centers.[3]

  • N1-H Bond: The pyrrole nitrogen is weakly acidic and can be deprotonated with a suitable base to form an anion, which can then act as a nucleophile for N-alkylation or N-arylation reactions.

Figure 1: Key reactive sites on the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.

G prep Reagent Preparation (Inert Atmosphere) setup Reaction Setup (Add Halide, Catalyst, Ligand, Base, Coupling Partner) prep->setup reaction Thermal Reaction (Heating & Stirring) setup->reaction monitor Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Figure 2: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[4] It is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[5][6]

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Cl bond, (2) Transmetalation where the organic group is transferred from the boron atom to the palladium center (this step is facilitated by a base), and (3) Reductive Elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[4]

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(Cl) Pd0->OA_complex Oxidative Addition (Ar-Cl) Trans_complex Ar-Pd(II)L₂(R) OA_complex->Trans_complex Transmetalation (R-B(OR)₂ + Base) Trans_complex->Pd0 Reductive Elimination Product_complex Ar-R Trans_complex->Product_complex G Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)L(Cl) Pd0->OA_complex Oxidative Addition (Ar-Cl) Amido_complex Ar-Pd(II)L(NR₂) (from Amine + Base) OA_complex->Amido_complex Amine Coordination & Deprotonation Amido_complex->Pd0 Reductive Elimination Product_complex Ar-NR₂ Amido_complex->Product_complex G Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(Cl) Pd0->OA_complex Oxidative Addition OA_complex->Pd0 Reductive Elimination Product Ar-C≡C-R OA_complex->Product Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide Base, Cu(I) Cu_Acetylide->OA_complex Transmetalation

References

Application of 6-Chloro-1H-pyrrolo[3,2-b]pyridine in Antibacterial Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health. The relentless evolution of multidrug-resistant (MDR) pathogens necessitates a paradigm shift in antibacterial drug discovery, moving beyond the modification of existing antibiotic classes to the exploration of novel chemical scaffolds.[1] Within this landscape, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of research, owing to their diverse chemical properties and ability to interact with a wide range of biological targets.[2] The pyrrolopyridine core, an isostere of indole, is of significant interest. Specifically, the 6-Chloro-1H-pyrrolo[3,2-b]pyridine scaffold presents a unique and promising starting point for the development of new antibacterial agents. Its chlorinated pyridine ring offers a handle for synthetic modification, while the pyrrole moiety provides opportunities for diverse substitutions to modulate antibacterial activity and pharmacokinetic properties.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound in the quest for next-generation antibacterial therapies.

The this compound Scaffold: A Privileged Structure

This compound, also known as 6-chloro-7-azaindole, is a bicyclic aromatic heterocycle. The presence of the chlorine atom at the 6-position of the pyridine ring is a key feature, as it can be exploited for various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, to generate a library of diverse derivatives. The pyrrolo[3,2-b]pyridine core itself has been identified in compounds exhibiting significant biological activities, including antibacterial properties.[2][3][4] A recent study on 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives revealed a potent antibacterial agent with a Minimum Inhibitory Concentration (MIC) of 3.35 µg/mL against Escherichia coli.[2][3] This highlights the intrinsic potential of this scaffold in inhibiting bacterial growth.

Synthetic Strategy: From Scaffold to Candidate Library

The successful application of this compound in antibacterial drug development hinges on the ability to generate a structurally diverse library of derivatives for screening. The following proposed synthetic workflow illustrates a general strategy for derivatization.

Synthetic_Workflow A This compound B N-Alkylation/Arylation A->B R-X, Base D Suzuki/Stille/Buchwald-Hartwig Cross-Coupling A->D R-B(OH)2, Pd catalyst or R-Sn(Bu)3, Pd catalyst or R-NH2, Pd catalyst F Electrophilic Substitution (e.g., Vilsmeier-Haack) A->F POCl3, DMF C N-Substituted Derivatives B->C H Diverse Library of Antibacterial Candidates C->H E C6-Substituted Derivatives D->E E->H G C3-Functionalized Derivatives F->G G->H

Caption: Proposed synthetic workflow for the derivatization of this compound.

Causality Behind Experimental Choices:

  • N-Alkylation/Arylation: Modification at the N1 position of the pyrrole ring can significantly impact the compound's lipophilicity and ability to interact with biological targets. This is a fundamental step in exploring the structure-activity relationship (SAR).

  • Cross-Coupling Reactions: The chlorine atom at the C6 position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which can profoundly influence antibacterial potency and spectrum.

  • Electrophilic Substitution: The pyrrole ring is susceptible to electrophilic substitution, typically at the C3 position. Reactions like the Vilsmeier-Haack formylation introduce a functional group that can be further elaborated, expanding the chemical diversity of the library.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a widely accepted and standardized technique.[1]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[6]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth with solvent)

  • Sterility control (broth only)

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for OD600 measurement)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound.

    • Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions, positive control, and negative control. The sterility control wells receive only MHB.

    • Incubate the plates at 37°C for 16-20 hours.[5]

  • Reading the Results:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][7]

Materials:

  • MIC plates from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or a multi-pronged replicator

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and spot-inoculate it onto an MHA plate.[5]

    • Also, plate an aliquot from the positive growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determining the MBC:

    • Observe the MHA plates for bacterial growth. The MBC is the lowest concentration of the compound that results in no more than 0.1% survival of the initial inoculum (a ≥99.9% reduction).[5]

Protocol 3: Cytotoxicity Assessment using MTT Assay

It is crucial to assess the toxicity of potential antibacterial compounds against mammalian cells to determine their therapeutic index.[8] The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[9][10]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • 96-well tissue culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] The amount of formazan produced is proportional to the number of viable cells.

Protocol 4: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is another common method to assess cytotoxicity by quantifying the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[8][11][12]

Materials:

  • Mammalian cell line

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Test compounds

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection:

    • After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Assay:

    • Follow the manufacturer's protocol for the LDH assay kit. Typically, this involves adding a reaction mixture to the collected supernatant and incubating for a specific time.

    • The reaction results in a color change or luminescence that is proportional to the amount of LDH released.

  • Measurement:

    • Measure the absorbance or luminescence using a microplate reader at the wavelength specified in the kit's protocol.

Data Presentation and Interpretation

Quantitative data from the antibacterial and cytotoxicity assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Antibacterial Activity of this compound Derivatives

Compound IDR1-substituentR6-substituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusMBC (µg/mL) vs. E. coli
CP-01 HCl>128>128>128>128
CP-02 CH3Phenyl16323264
CP-03 Benzyl4-Fluorophenyl48816
Ciprofloxacin --0.50.2510.5

Table 2: Cytotoxicity of this compound Derivatives against HeLa Cells

Compound IDIC50 (µM) - MTT Assay (48h)LC50 (µM) - LDH Assay (48h)Selectivity Index (S. aureus)Selectivity Index (E. coli)
CP-01 >100>100--
CP-02 75904.72.8
CP-03 >100>100>25>12.5
Doxorubicin 0.81.2--

Selectivity Index (SI) = IC50 (or LC50) / MIC

A higher selectivity index indicates that the compound is more toxic to bacteria than to mammalian cells, which is a desirable characteristic for a potential antibiotic.

Mechanism of Action Studies: Unraveling the "How"

Identifying the molecular target of a novel antibacterial compound is a critical step in its development.[13][14] For derivatives of this compound, a multi-pronged approach is recommended to elucidate their mechanism of action.

MoA_Workflow A Active Compound from Primary Screening B Macromolecular Synthesis Assays A->B C DNA Synthesis (Radiolabeling) B->C D RNA Synthesis (Radiolabeling) B->D E Protein Synthesis (Radiolabeling/Reporter Assay) B->E F Cell Wall Synthesis (Radiolabeling) B->F G Identification of Specific Target C->G D->G E->G F->G H Affinity Chromatography G->H I Resistant Mutant Selection & Whole Genome Sequencing G->I J Biochemical/Biophysical Validation H->J I->J K Enzyme Inhibition Assays J->K L Surface Plasmon Resonance (SPR)/ Isothermal Titration Calorimetry (ITC) J->L M Confirmed Mechanism of Action K->M L->M

Caption: A generalized workflow for elucidating the mechanism of action of novel antibacterial compounds.

Experimental Approaches:

  • Macromolecular Synthesis Assays: These assays determine which major cellular pathway (DNA replication, RNA transcription, protein translation, or cell wall synthesis) is inhibited by the compound. This is often achieved by measuring the incorporation of radiolabeled precursors (e.g., [3H]-thymidine for DNA, [3H]-uridine for RNA, [3H]-leucine for protein). A study on a related pyrrolopyridine scaffold suggested translation blockage as a potential mechanism of action.[3]

  • Resistant Mutant Selection and Whole-Genome Sequencing: Spontaneously resistant mutants are generated by exposing a large bacterial population to the compound. The genomes of these resistant mutants are then sequenced to identify mutations, which often occur in the gene encoding the drug's target or in genes related to drug efflux or metabolism.

  • Affinity Chromatography: The active compound is immobilized on a solid support and used as bait to capture its binding partners from a bacterial cell lysate. The bound proteins are then identified by mass spectrometry.

  • Biochemical and Biophysical Validation: Once a putative target is identified, its interaction with the compound must be validated using in vitro assays. This can include enzyme inhibition assays if the target is an enzyme, or biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure direct binding affinity and kinetics.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel antibacterial agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the inherent biological activity of the pyrrolopyridine core provides a strong foundation for identifying potent antibacterial candidates. By employing the systematic screening and characterization protocols outlined in this guide, researchers can efficiently evaluate the potential of their synthesized compounds. The elucidation of the mechanism of action will be crucial for optimizing lead compounds and developing drugs that can circumvent existing resistance mechanisms. The journey from a promising scaffold to a clinically approved drug is long and challenging, but with a robust and logical scientific approach, the potential of this compound and its derivatives in the fight against antimicrobial resistance can be fully realized.

References

Application Notes and Protocols for the Functionalization of the Pyrrole Ring of 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, being a bioisostere of indole, allows it to mimic the natural purine bases, adenine and guanine, leading to interactions with a wide array of biological targets. This has resulted in the development of numerous 7-azaindole derivatives with potent therapeutic activities, particularly as kinase inhibitors in oncology. The 6-Chloro-1H-pyrrolo[3,2-b]pyridine is a key intermediate in the synthesis of these derivatives, offering a versatile platform for the introduction of diverse functionalities. The chlorine atom on the pyridine ring provides a handle for nucleophilic aromatic substitution or cross-coupling reactions, while the pyrrole ring is amenable to a range of electrophilic substitutions and metal-catalyzed functionalizations. This guide provides a comprehensive overview of established protocols for the selective functionalization of the pyrrole ring of this compound, with a focus on explaining the underlying chemical principles that govern these transformations.

Regioselectivity of Electrophilic Aromatic Substitution on the 7-Azaindole Core

The pyrrole ring of the 7-azaindole scaffold is inherently electron-rich due to the delocalization of the nitrogen lone pair into the aromatic system, making it susceptible to electrophilic attack. Theoretical and experimental studies have consistently shown that electrophilic substitution occurs preferentially at the C3 position. This regioselectivity is attributed to the greater stabilization of the cationic intermediate (Wheland intermediate) formed upon attack at C3, where the positive charge can be delocalized over both the pyrrole and pyridine rings without disrupting the aromaticity of the pyridine ring.

Caption: Predominant C3-selectivity in electrophilic substitution.

Vilsmeier-Haack Formylation: Introduction of a Key Carbonyl Group

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction introduces a formyl (-CHO) group at the C3 position of the 7-azaindole ring, providing a versatile synthetic handle for further elaboration into a variety of functional groups, such as carboxylic acids, oximes, and amines.

Mechanism and Rationale

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2]. This electrophilic species is then attacked by the electron-rich C3 position of the 7-azaindole. The resulting iminium salt is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde[3]. The mildness of the Vilsmeier reagent makes it ideal for formylating sensitive heterocyclic systems that might not tolerate harsher Friedel-Crafts conditions.

G Vilsmeier-Haack Reaction Mechanism DMF DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent Formation Attack Electrophilic Attack at C3 Vilsmeier_Reagent->Attack Azaindole 6-Chloro-7-azaindole Azaindole->Attack Iminium_Salt Iminium Salt Intermediate Attack->Iminium_Salt Hydrolysis Aqueous Work-up (H₂O) Iminium_Salt->Hydrolysis Product 3-Formyl-6-chloro-7-azaindole Hydrolysis->Product

Caption: Key steps of the Vilsmeier-Haack formylation.

Detailed Protocol: 3-Formyl-6-chloro-1H-pyrrolo[3,2-b]pyridine

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of anhydrous DMF (5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add POCl₃ (1.5 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 75 °C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-formyl-6-chloro-1H-pyrrolo[3,2-b]pyridine.

ParameterConditionRationale
Solvent Anhydrous DMF/DCMDMF serves as both reagent and solvent; DCM can be used as a co-solvent. Anhydrous conditions are crucial to prevent premature hydrolysis of POCl₃ and the Vilsmeier reagent.
Temperature 0 °C to 75 °CInitial cooling controls the exothermic formation of the Vilsmeier reagent. Heating is required to drive the electrophilic substitution on the moderately activated 7-azaindole ring.
Work-up Aqueous NaHCO₃Neutralizes the acidic reaction mixture and facilitates the hydrolysis of the iminium salt intermediate to the aldehyde.

Halogenation of the Pyrrole Ring

Direct halogenation of the 7-azaindole core provides valuable intermediates for further functionalization, particularly through metal-catalyzed cross-coupling reactions. Bromination and iodination are the most common halogenations performed on the pyrrole ring.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism, with NBS serving as the source of the electrophilic bromine species.

Detailed Protocol: 3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve this compound (1 equivalent) in acetonitrile or DCM in a flask protected from light.

  • Add NBS (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove any unreacted bromine.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Iodination with Molecular Iodine and DMSO

A robust method for the regioselective C3-iodination of 7-azaindoles utilizes molecular iodine in dimethyl sulfoxide (DMSO). This system provides a mild and efficient route to 3-iodo-7-azaindoles.

Mechanism and Rationale:

In this catalytic system, molecular iodine (I₂) acts as the initial electrophile. DMSO is not merely a solvent but also plays a crucial role as an oxidant, regenerating the active iodinating species and facilitating the reaction[4][5]. This avoids the use of harsher iodinating agents.

Detailed Protocol: 3-Iodo-6-chloro-1H-pyrrolo[3,2-b]pyridine

Materials:

  • This compound

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in DMSO, add molecular iodine (I₂) (20 mol%).

  • Heat the reaction mixture to 80 °C for 6-12 hours in an open-air system, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

HalogenationReagentSelectivityKey Advantages
Bromination NBSC3Mild conditions, readily available reagent.
Iodination I₂/DMSOC3Catalytic use of iodine, mild conditions.

Nitration of the Pyrrole Ring

Introduction of a nitro group at the C3 position of the 7-azaindole scaffold provides a precursor for the corresponding amine, which is a common pharmacophore in drug candidates.

Mechanism and Rationale:

Nitration is a classic electrophilic aromatic substitution. The choice of nitrating agent is critical to avoid polymerization and degradation of the electron-rich pyrrole ring. A common method involves the use of a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Milder, non-acidic conditions can also be employed to improve selectivity and yield for sensitive substrates[6].

Detailed Protocol: 3-Nitro-6-chloro-1H-pyrrolo[3,2-b]pyridine

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask cooled to 0 °C, slowly add this compound (1 equivalent) to concentrated sulfuric acid.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

  • Slowly add the nitrating mixture to the solution of the 7-azaindole at 0 °C, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation. The Suzuki-Miyaura and Sonogashira reactions are particularly valuable for functionalizing the 3-halo-7-azaindole scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. This reaction is highly versatile and tolerates a wide range of functional groups.

Mechanism and Rationale:

The catalytic cycle involves the oxidative addition of the 3-halo-7-azaindole to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst[7]. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the oxidative addition and reductive elimination steps, especially with less reactive heteroaryl chlorides or bromides[8][9][10][11].

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal [Ar-Pd(II)-R]L₂ OxAdd->Transmetal Transmetalation (R-B(OH)₂) RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Protocol: 3-Aryl-6-chloro-1H-pyrrolo[3,2-b]pyridine

Materials:

  • 3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 3-bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine (1 equivalent), the arylboronic acid (1.5 equivalents), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and K₃PO₄ (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 100-110 °C for 8-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Sonogashira Coupling

The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.

Mechanism and Rationale:

The classical Sonogashira coupling involves a dual catalytic system with palladium and copper(I)[12]. The palladium catalyst undergoes oxidative addition with the 3-halo-7-azaindole. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the product and regenerates the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed, which are advantageous for avoiding potential issues with copper contamination in pharmaceutical intermediates[13][14][15][16][17].

G Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal [Ar-Pd(II)-C≡CR]L₂ OxAdd->Transmetal Transmetalation RedElim Ar-C≡CR Transmetal->RedElim Reductive Elimination RedElim->Pd0 CuX CuX CuAcetylide Cu-C≡CR CuX->CuAcetylide CuAcetylide->Transmetal Alkyne H-C≡CR Alkyne->CuX Base

Caption: Dual catalytic cycles of the Sonogashira coupling.

Detailed Protocol: 3-Alkynyl-6-chloro-1H-pyrrolo[3,2-b]pyridine

Materials:

  • 3-Iodo-6-chloro-1H-pyrrolo[3,2-b]pyridine

  • Terminal alkyne (e.g., trimethylsilylacetylene)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-iodo-6-chloro-1H-pyrrolo[3,2-b]pyridine (1 equivalent) and the terminal alkyne (1.2 equivalents) in a mixture of anhydrous THF and Et₃N, add PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) under an inert atmosphere.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Conclusion

The this compound scaffold is a highly valuable building block in modern drug discovery. The protocols detailed in this guide provide robust and reproducible methods for the selective functionalization of its pyrrole ring. Understanding the underlying mechanisms of these reactions, from electrophilic aromatic substitution to palladium-catalyzed cross-coupling, empowers researchers to rationally design and synthesize novel 7-azaindole derivatives with tailored properties for therapeutic applications. Careful optimization of the reaction conditions for each specific substrate is key to achieving high yields and purity, accelerating the discovery of new and effective medicines.

References

Scale-Up Synthesis of 6-Chloro-1H-pyrrolo[3,2-b]pyridine for Preclinical Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-1H-pyrrolo[3,2-b]pyridine, an azaindole derivative, is a crucial heterocyclic scaffold in medicinal chemistry. Its structural motif is present in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The development of a robust and scalable synthetic process for this intermediate is paramount for advancing drug discovery programs into the preclinical phase, where larger quantities of material are required for toxicological and efficacy studies. This application note provides a detailed, scalable synthetic route to this compound, addressing key challenges in process development and offering a comprehensive protocol suitable for the production of multi-gram to kilogram quantities.

The synthesis of azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, which can impede classical indole formation reactions.[1] Modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, have emerged as powerful tools for the construction of these bicyclic systems.[2][3] The presented protocol is based on a convergent strategy involving a Sonogashira coupling followed by a base-mediated cyclization, a pathway that has demonstrated scalability for related azaindole structures.[1]

Synthetic Strategy and Rationale

The overall synthetic strategy is a two-step process commencing with a commercially available dihalopyridine. This approach offers a convergent and efficient route to the target molecule.

Synthetic Strategy A 2-Amino-5-chloropyridine B 2-Amino-3-iodo-5-chloropyridine A->B Iodination C 2-Amino-5-chloro-3-((trimethylsilyl)ethynyl)pyridine B->C Sonogashira Coupling D This compound C->D Cyclization

Caption: Overall synthetic strategy for this compound.

The key considerations for selecting this route for scale-up are:

  • Commercially Available Starting Materials: The synthesis begins with readily available and cost-effective starting materials, which is a critical factor for large-scale production.

  • Robust and Well-Understood Reactions: The Sonogashira coupling is a highly reliable and scalable reaction with a broad substrate scope. The subsequent base-mediated cyclization is also a robust transformation for the formation of the pyrrole ring.

  • Avoidance of Harsh Reagents: This route avoids the use of highly energetic or difficult-to-handle reagents, enhancing the safety profile of the process at scale.

  • Telescoping Potential: With careful process optimization, there is potential to "telescope" the Sonogashira and cyclization steps, thereby reducing unit operations and improving overall efficiency.

Detailed Experimental Protocol

This protocol is designed for the synthesis of approximately 100 grams of this compound. All operations should be conducted in a well-ventilated fume hood by trained personnel, adhering to all necessary safety precautions.[4]

Materials and Equipment
  • 2-Amino-5-chloropyridine

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN)

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene

  • Potassium tert-butoxide (t-BuOK)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Inert atmosphere (Nitrogen or Argon)

  • Jacketed glass reactor (2 L) with overhead stirring, temperature control, and reflux condenser

  • Standard laboratory glassware

  • Rotary evaporator

  • Vacuum oven

Step 1: Synthesis of 2-Amino-3-iodo-5-chloropyridine

Step 1 Workflow cluster_0 Reaction Setup cluster_1 Reaction and Workup A Charge reactor with 2-amino-5-chloropyridine and MeCN B Add NIS in portions A->B C Add TFA dropwise B->C D Stir at room temperature C->D E Quench with Na2S2O3 D->E F Extract with EtOAc E->F G Dry and concentrate F->G

Caption: Workflow for the synthesis of 2-Amino-3-iodo-5-chloropyridine.

  • To a 2 L jacketed reactor under a nitrogen atmosphere, charge 2-amino-5-chloropyridine (128.5 g, 1.0 mol) and acetonitrile (1 L).

  • Stir the mixture to obtain a clear solution.

  • In a separate flask, prepare a solution of N-iodosuccinimide (236.2 g, 1.05 mol) in acetonitrile (500 mL).

  • Add the NIS solution to the reactor in portions over 30 minutes, maintaining the internal temperature below 30 °C.

  • Once the addition is complete, add trifluoroacetic acid (7.7 mL, 0.1 mol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (500 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by slurry in hexanes or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-amino-3-iodo-5-chloropyridine as a solid.

Step 2: Synthesis of this compound

Step 2 Workflow cluster_0 Sonogashira Coupling cluster_1 Cyclization and Workup A Charge reactor with 2-amino-3-iodo-5-chloropyridine, Pd catalyst, and CuI B Add toluene and TEA A->B C Add (trimethylsilyl)acetylene B->C D Heat to 50 °C C->D E Cool and add DMF and t-BuOK D->E F Heat to 100 °C E->F G Quench with water F->G H Extract with EtOAc G->H I Purify by chromatography or recrystallization H->I

Caption: Workflow for the synthesis of this compound.

  • To the 2 L jacketed reactor under a nitrogen atmosphere, add 2-amino-3-iodo-5-chloropyridine (from Step 1, assuming ~0.9 mol), bis(triphenylphosphine)palladium(II) dichloride (6.3 g, 9.0 mmol, 1 mol%), and copper(I) iodide (1.7 g, 9.0 mmol, 1 mol%).

  • Add toluene (1 L) and triethylamine (250 mL, 1.8 mol).

  • Degas the mixture by bubbling nitrogen through it for 30 minutes.

  • Add (trimethylsilyl)acetylene (132 mL, 0.99 mol) dropwise over 30 minutes.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully add N,N-dimethylformamide (500 mL) followed by potassium tert-butoxide (202 g, 1.8 mol) in portions. An exotherm may be observed.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the desilylation and cyclization by TLC or HPLC.

  • Cool the reaction to room temperature and quench by the slow addition of water (1 L).

  • Extract the aqueous layer with ethyl acetate (3 x 750 mL).

  • Combine the organic layers, wash with brine (2 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Process Development and Scale-Up Considerations

Scaling up a chemical synthesis from the bench to preclinical production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Scale-Up Considerations cluster_0 Safety cluster_1 Process Optimization cluster_2 Quality Control Scale-Up Scale-Up A Exotherm Management Scale-Up->A B Handling of Reagents Scale-Up->B C Pressure Management Scale-Up->C D Catalyst Loading Scale-Up->D E Solvent Selection Scale-Up->E F Reaction Concentration Scale-Up->F G Workup and Isolation Scale-Up->G H Impurity Profile Scale-Up->H I Crystallization Scale-Up->I J Analytical Methods Scale-Up->J

Caption: Key considerations for the scale-up of the synthesis.

Safety and Handling
  • Exothermicity: The addition of potassium tert-butoxide can be exothermic. On a larger scale, this addition should be done portion-wise with careful monitoring of the internal temperature. The use of a jacketed reactor with efficient cooling is essential.

  • Reagent Handling: Triethylamine is a flammable and corrosive liquid. (Trimethylsilyl)acetylene is also flammable. Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[4]

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen. Maintaining a robust inert atmosphere throughout the reaction is critical to prevent catalyst deactivation and side reactions.

Process Optimization
  • Catalyst Loading: The loading of the palladium and copper catalysts can often be reduced on a larger scale. A catalyst loading optimization study is recommended to minimize cost and residual metal content in the final product.

  • Solvent Selection and Volume: The choice of solvents and their volumes should be optimized for scale-up. Minimizing solvent usage reduces cost and waste. The feasibility of using more environmentally benign solvents should also be investigated.

  • Telescoping: After the Sonogashira coupling is complete, it may be possible to proceed directly to the cyclization step without isolating the intermediate. This would significantly improve the process efficiency. A thorough understanding of the impurity profile is necessary before implementing a telescoped process.

Purification and Quality Control
  • Purification Strategy: While column chromatography is suitable for laboratory scale, it is often not practical for large-scale production. Developing a robust crystallization procedure for the final product is highly desirable. This will not only be more efficient but will also provide better control over the final product's purity and physical form.

  • Impurity Profiling: A thorough analysis of the impurity profile of the final product is essential for preclinical studies. Potential impurities from starting materials, reagents, and side reactions should be identified and controlled to acceptable levels.

  • Analytical Methods: Validated analytical methods (e.g., HPLC, NMR, LC-MS) are required to monitor reaction progress, assess product purity, and ensure batch-to-batch consistency.

Data Summary

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1IodinationNIS, TFAMeCNRT12-1680-90
2aSonogashira Coupling(TMS)acetylene, Pd(PPh₃)₂Cl₂, CuI, TEAToluene504-6>95 (in-situ)
2bCyclizationt-BuOKDMF1008-1270-80 (from step 2a)

Conclusion

The described synthetic route provides a reliable and scalable method for the preparation of this compound, a key intermediate for preclinical drug development. The protocol emphasizes safety, efficiency, and considerations for process optimization. By addressing the challenges of scale-up early in the development process, researchers can ensure a consistent and timely supply of this important building block for their discovery programs. Further process development work could focus on catalyst optimization, development of a crystallization-based purification, and exploring the potential for a telescoped reaction sequence.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1021339-19-4). This valuable heterocyclic compound, also known as 6-chloro-4-azaindole, is a key building block in the development of kinase inhibitors and other pharmacologically active molecules. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize synthetic yields.

Introduction: The Synthetic Challenge

The synthesis of substituted pyrrolo[3,2-b]pyridines can be challenging due to the nuanced reactivity of the pyridine ring and the potential for isomer formation. Achieving high yields of this compound requires careful control of reaction conditions and a clear understanding of the underlying reaction mechanisms. This guide provides solutions to frequently encountered problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield is consistently low (<30%). What are the most likely causes?

Low yield is a common frustration and can stem from several stages of the synthesis. Let's break down the likely culprits based on a common synthetic pathway starting from a substituted pyridine.

Possible Cause 1: Inefficient Cyclization The key ring-forming step to create the pyrrole moiety is often the most sensitive. Incomplete reaction or the formation of side products during cyclization is a primary source of yield loss. For instance, in a Fischer indole-type synthesis or related cyclizations, the temperature, acid catalyst, and reaction time are critical.

Troubleshooting & Optimization:

  • Temperature Control: Ensure the reaction temperature is optimal for the specific cyclization method employed. Too low, and the reaction may stall; too high, and you risk decomposition or side-product formation.

  • Catalyst Screening: If using an acid catalyst (e.g., PPA, Eaton's reagent), ensure it is fresh and used in the correct stoichiometric amount. The strength and concentration of the acid can significantly impact the reaction outcome.

  • Inert Atmosphere: Reactions involving organometallic intermediates or sensitive reagents should be conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent degradation.[1]

Possible Cause 2: Degradation During Work-up or Purification Azaindoles can be sensitive to both strongly acidic and basic conditions, especially at elevated temperatures. Furthermore, some derivatives are prone to degradation on silica gel.[2]

Troubleshooting & Optimization:

  • pH Neutralization: During aqueous work-up, carefully neutralize the reaction mixture. Avoid large excesses of strong acids or bases.

  • Purification Method: If you observe significant material loss during silica gel chromatography, consider alternative purification techniques. Options include:

    • Alumina Chromatography: Using neutral or basic alumina can prevent degradation of acid-sensitive compounds.[2]

    • Recrystallization: If the crude product is sufficiently pure, recrystallization is an excellent method to obtain high-purity material with minimal loss.

    • Reversed-Phase Chromatography: For polar compounds, reversed-phase (C18) chromatography can be a viable alternative.

Q2: I'm observing a major, inseparable impurity in my final product. How can I identify and eliminate it?

The presence of a persistent impurity often points to a competing reaction pathway.

dot

Caption: Synthetic pathway showing potential for isomeric impurity formation.

Possible Cause: Isomer Formation In syntheses starting from substituted pyridines, the formation of constitutional isomers is a significant risk. For example, during the nitration of 2,5-dichloropyridine, small amounts of the undesired 3-nitro or 4-nitro isomers can form, which are then carried through the synthetic sequence. These isomers often have very similar polarities, making them difficult to separate by standard chromatography.

Troubleshooting & Optimization:

  • Characterize the Impurity: Use high-resolution mass spectrometry (HRMS) to confirm that the impurity has the same molecular formula as your product. Detailed 1D and 2D NMR (COSY, HMBC) analysis can help elucidate its structure.

  • Optimize Regioselectivity:

    • Nitration Conditions: Control the temperature of the nitration step carefully. Running the reaction at a lower temperature can often improve the regioselectivity.

    • Alternative Routes: Consider alternative synthetic strategies that offer better regiochemical control, such as those involving directed ortho-metalation or palladium-catalyzed cross-coupling reactions.[1]

  • Enhanced Purification:

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often capable of separating stubborn isomers that co-elute in standard column chromatography.

    • Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A change from an ethyl acetate/hexane system to a dichloromethane/methanol system, for example, can alter selectivity.[2]

Q3: The reaction stalls and starting material remains even after extended reaction times. What should I do?

Incomplete conversion is a common issue that can often be resolved by re-evaluating the reaction setup and reagents.

dot

troubleshooting_workflow Start Reaction Stalled (Incomplete Conversion) CheckReagents Are reagents fresh? Are solvents anhydrous? Start->CheckReagents CheckTemp Is the temperature correct? Is heating uniform? CheckReagents->CheckTemp Yes ReplaceReagents Action: Use freshly purified/purchased reagents and anhydrous solvents. CheckReagents->ReplaceReagents No CheckAtmo Is an inert atmosphere required? Is it maintained? CheckTemp->CheckAtmo Yes AdjustTemp Action: Verify temperature with an external probe. Increase temperature incrementally. CheckTemp->AdjustTemp No ImproveAtmo Action: Degas solvents. Ensure proper N2/Ar flush. CheckAtmo->ImproveAtmo No Monitor Monitor reaction (TLC, LC-MS) CheckAtmo->Monitor Yes ReplaceReagents->Start AdjustTemp->Monitor ImproveAtmo->Monitor

Caption: Decision workflow for troubleshooting a stalled reaction.

Troubleshooting Steps:

  • Reagent Quality:

    • Solvents: Ensure that anhydrous solvents are truly dry, especially for reactions involving water-sensitive reagents like organometallics or strong bases.

    • Catalysts: Palladium catalysts, for example, can degrade over time. Use a fresh batch or a catalyst from a reliable source.

  • Reaction Temperature:

    • Verify the internal reaction temperature with a calibrated thermometer. Do not rely solely on the setpoint of the heating mantle or oil bath.

  • Concentration:

    • In some bimolecular reactions, increasing the concentration can favor the desired product formation. However, be cautious as this can also increase the rate of side reactions. A modest increase in concentration is a good starting point for optimization.

Data Summary Table
IssuePotential CauseRecommended Action
Low Overall Yield Inefficient cyclization, product degradation on silica.Optimize cyclization temperature and catalyst; use alumina for chromatography or recrystallize.
Persistent Impurity Formation of a constitutional isomer.Characterize by HRMS/NMR; optimize regioselectivity of preceding steps; use preparative HPLC for purification.
Stalled Reaction Degraded reagents, incorrect temperature, insufficient concentration.Use fresh, anhydrous reagents; verify internal reaction temperature; incrementally increase concentration.
Poor Solubility The compound is insoluble in the chosen chromatography eluent.Use a stronger, minimal-volume loading solvent; consider a different solvent system for elution.[2]
Standard Protocol: Column Chromatography Purification

This protocol is a general guideline for the purification of this compound.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (or Celite® if the compound is sensitive to silica) by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate) and then removing the solvent under reduced pressure.

  • Column Packing: Prepare a silica gel column using a suitable eluent system. A common starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing).

  • Loading: Carefully load the dry, adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture, collecting fractions. Monitor the separation by thin-layer chromatography (TLC).

  • Gradient Increase: Gradually increase the polarity of the eluent to elute the desired product.

  • Fraction Analysis: Combine the pure fractions, as determined by TLC or LC-MS, and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Purification of 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloro-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this versatile heterocyclic compound.

Introduction to Purification Challenges

This compound, a member of the 4-azaindole family, is a valuable building block in medicinal chemistry.[1] However, its purification can be challenging due to its polarity, potential for interaction with silica gel, and the presence of closely-related impurities from its synthesis. This guide will equip you with the knowledge to anticipate and overcome these hurdles, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. Common synthetic strategies for azaindoles often involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) or cyclization reactions.[2] Therefore, you should be vigilant for:

  • Unreacted Starting Materials: Such as halogenated pyridines (e.g., 2,5-dichloro-3-aminopyridine) or their precursors.[3]

  • Catalyst Residues: Trace amounts of palladium catalysts and ligands.

  • Reaction Byproducts: Homocoupling products of starting materials, or regioisomers formed during cyclization.[4]

  • Residual Solvents: Solvents used in the reaction and work-up, such as DMF, toluene, or ethyl acetate. These can often be identified by consulting NMR solvent impurity charts.[4]

Q2: My compound appears to be degrading on the silica gel column. What can I do to prevent this?

A2: Azaindole derivatives can be sensitive to the acidic nature of standard silica gel, leading to streaking, tailing, and decomposition.[5] To mitigate this, consider the following:

  • Deactivating the Silica Gel: Pre-treat the silica gel with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine in hexanes/ethyl acetate) to neutralize the acidic sites.[5]

  • Alternative Stationary Phases: Use neutral or basic alumina as the stationary phase.[5]

  • Reversed-Phase Chromatography: If your compound and impurities have suitable solubility, reversed-phase chromatography (C18) can be an effective alternative.[5]

Q3: I'm struggling to find a suitable solvent for recrystallization. Where should I start?

A3: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6] For chlorinated pyrrolopyridines, which are of intermediate polarity, a good starting point is to screen solvent systems like:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, or toluene.[7]

  • Solvent/Anti-solvent Mixtures:

    • Dichloromethane/Hexane

    • Ethyl acetate/Heptane[8]

    • Methanol/Water[8]

    • Acetone/Water[8]

Q4: Is sublimation a viable purification method for this compound?

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Suggestion
Compound Streaking/Tailing Optimize the solvent system. A common starting point for azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. Consider adding a small percentage of a polar solvent like methanol or a basic modifier like triethylamine to the eluent to improve peak shape.[4]
Compound Insolubility in Loading Solvent Ensure the crude material is fully dissolved before loading onto the column. If solubility is an issue, try a stronger solvent for loading, but use a minimal amount to avoid broadening the initial band.[4]
Improper Column Packing Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column can lead to significant loss of separation efficiency and yield.[4]
Compound Degradation on Silica Gel Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel with a triethylamine solution before use.[5]
Issue 2: Persistent Impurities Observed by NMR or LC-MS After Purification
Potential Cause Troubleshooting Suggestion
Co-eluting Impurities If impurities have similar polarity to the desired product, a single chromatography step may be insufficient. Consider a multi-step purification approach involving different techniques, such as recrystallization followed by column chromatography, or using a different stationary phase (e.g., reversed-phase C18).[5]
Unreacted Starting Materials or Reagents Unreacted starting materials or residual reagents from the synthesis can be common impurities. Review the reaction work-up to ensure thorough removal of these components before purification. An aqueous wash with a suitable pH adjustment can often remove acidic or basic impurities.[4]
Isomeric Impurities The synthesis of azaindoles can sometimes lead to the formation of structural isomers which can be difficult to separate. High-performance liquid chromatography (HPLC) with a suitable column and mobile phase may be necessary for effective separation.[4]
Solvent Peaks in NMR Residual solvents from purification can be mistaken for impurities. Consult NMR solvent impurity charts to identify common solvent peaks. High vacuum drying or lyophilization can help in removing residual solvents.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This is a general protocol and should be optimized for your specific crude material using thin-layer chromatography (TLC) first.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat, undisturbed bed of silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the dissolved sample directly onto the column in a narrow band.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 5% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good solvents will show low solubility at room temperature and high solubility at elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Initial Purity Assessment (TLC, LC-MS, NMR) Crude_Product->Initial_Analysis Purification_Choice Select Purification Method Initial_Analysis->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Crystalline Solid Sublimation Sublimation Purification_Choice->Sublimation High Purity Needed Purity_Check Purity Analysis (TLC, LC-MS, NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Sublimation->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity Met Further_Purification Further Purification Needed Purity_Check->Further_Purification Purity Not Met Further_Purification->Purification_Choice Re-evaluate

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Purification cluster_low_yield Low Yield Troubleshooting cluster_impure_product Impure Product Troubleshooting Start Purification Challenge Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product LY_Cause1 Degradation on Silica? Low_Yield->LY_Cause1 IP_Cause1 Co-eluting Impurities? Impure_Product->IP_Cause1 LY_Solution1 Use Neutral Alumina or Deactivated Silica LY_Cause1->LY_Solution1 Yes LY_Cause2 Poor Separation? LY_Cause1->LY_Cause2 No LY_Solution2 Optimize Solvent System LY_Cause2->LY_Solution2 Yes LY_Cause3 Material Loss? LY_Cause2->LY_Cause3 No LY_Solution3 Check for Insolubility or Column Overloading LY_Cause3->LY_Solution3 Yes IP_Solution1 Change Stationary Phase or Use Recrystallization IP_Cause1->IP_Solution1 Yes IP_Cause2 Starting Material Present? IP_Cause1->IP_Cause2 No IP_Solution2 Improve Work-up or Re-purify IP_Cause2->IP_Solution2 Yes IP_Cause3 Isomers Present? IP_Cause2->IP_Cause3 No IP_Solution3 Consider Preparative HPLC IP_Cause3->IP_Solution3 Yes

Caption: A troubleshooting flowchart for common purification issues with this compound.

References

Common side reactions in the synthesis of 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 6-Chloro-1H-pyrrolo[3,2-b]pyridine. This molecule is a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1] However, its synthesis is not without challenges, owing to the electronic properties of the diazaindole core.[2] This guide is structured to provide direct, actionable solutions to common problems encountered during its synthesis, moving from high-level frequently asked questions to specific, in-lab troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the this compound core?

The synthesis of azaindoles, including the this compound scaffold, typically involves constructing the pyrrole ring onto a pre-functionalized pyridine starting material.[2] Common strategies include transition-metal-mediated methods like the Larock, Sonogashira, or Heck reactions, followed by a cyclization step.[3] A prevalent approach starts with a suitably substituted aminopyridine. For instance, a chloro-aminopyridine can undergo coupling with an alkyne (Sonogashira coupling) followed by an acid- or copper-mediated cyclization to form the pyrrole ring.[3] Another effective route involves a Suzuki-Miyaura coupling of a chloroamino-N-heterocycle with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization.[4]

Q2: My reaction consistently produces a mixture of isomers. Why is regioselectivity a major issue?

Regioselectivity is a classic challenge in azaindole synthesis. The electron-deficient nature of the pyridine ring influences the reactivity of its substituents, and cyclization precursors can often have multiple reactive sites.[2] For example, in a Fischer indole-type synthesis, the initial hydrazone formation and subsequent cyclization can occur at different positions if the pyridine ring is not appropriately blocked or directed. Competing side reactions can lead to the formation of regioisomers, which significantly complicates purification and reduces the yield of the desired product.[5] Careful selection of starting materials and precise control over reaction conditions are paramount to directing the reaction toward the desired 6-chloro isomer.

Q3: I'm observing a dark, tarry substance in my reaction flask and my yield is very low. What's the likely cause?

The formation of dark, polymeric materials is a strong indicator that your reaction conditions are too harsh. Azaindole intermediates can be sensitive to strong acids and high temperatures, leading to degradation and polymerization.[5] This is especially true for reactions involving acidic catalysts like polyphosphoric acid (PPA) or Eaton's reagent if the temperature is not carefully controlled.[5] Prolonged reaction times can also contribute to decomposition.[5] It is crucial to monitor the reaction's progress closely (e.g., by TLC or LC-MS) and to optimize for the minimum temperature and time required for completion.

Q4: Purification by standard silica gel chromatography is proving difficult, with significant product loss and poor separation. What are my options?

Nitrogen-containing heterocycles like this compound can interact strongly with the acidic surface of standard silica gel. This can lead to irreversible adsorption, product degradation on the column, and significant peak tailing, all of which contribute to low recovery yields.[6] If you observe these issues, consider the following alternatives:

  • Deactivated Silica Gel: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites.[6]

  • Alumina Chromatography: Switching the stationary phase to neutral or basic alumina can be a very effective solution for acid-sensitive compounds.[6]

  • Reversed-Phase Chromatography: If the compound and its impurities have suitable solubility, reversed-phase (C18) chromatography offers an orthogonal separation mechanism that can resolve challenging mixtures.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying the final product, often yielding highly pure material and avoiding the potential pitfalls of chromatography.[6]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental failures in a problem-cause-solution format.

Problem 1: Formation of Regioisomeric Byproducts

You observe multiple spots on TLC with similar characteristics, and NMR/LC-MS analysis confirms the presence of isomers (e.g., 4-chloro-1H-pyrrolo[3,2-b]pyridine).

  • Probable Cause: The key bond-forming step (cyclization or annulation) lacks sufficient regiocontrol. This can be due to the choice of starting materials or suboptimal reaction conditions that allow for competing reaction pathways.

  • Proposed Solution:

    • Re-evaluate Starting Materials: The substitution pattern on your pyridine precursor is the primary determinant of regiochemical outcome. Ensure your starting material (e.g., an aminopyridine) is designed to favor cyclization at the desired position.

    • Optimize Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the desired pathway over competing side reactions.[5]

    • Screen Catalysts/Reagents: In acid-catalyzed cyclizations, screen different Brønsted or Lewis acids (e.g., PPA, Eaton's reagent, ZnCl₂) to find one that favors the desired isomer.[5] In metal-catalyzed reactions, the choice of ligand can profoundly influence regioselectivity.

Problem 2: Incomplete Reaction & Low Conversion

Your analysis shows a significant amount of unreacted starting material even after extended reaction times.

  • Probable Cause (A) - For Metal-Catalyzed Steps (e.g., Suzuki, Sonogashira): The palladium catalyst has been deactivated. This is commonly caused by exposure to oxygen, impurities in reagents or solvents, or an excess of certain reagents like cyanide ions in cyanation reactions.[5]

  • Proposed Solution (A):

    • Ensure Anhydrous & Anaerobic Conditions: Use properly dried solvents and glassware. Degas all solvents and the reaction mixture thoroughly (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) before adding the catalyst.[5]

    • Use High-Purity Reagents: Utilize fresh, high-purity palladium precatalysts and ligands. Impurities in starting materials can act as catalyst poisons.[5]

    • Optimize Ligand & Catalyst Loading: Ensure the ligand-to-metal ratio is optimal. Sometimes, a slight excess of ligand can stabilize the catalyst.

  • Probable Cause (B) - For Cyclization Steps: The activation energy for the cyclization is not being met, or the catalyst is not sufficiently active.

  • Proposed Solution (B):

    • Increase Temperature Incrementally: Cautiously increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition.

    • Screen Catalysts: If using an acid catalyst, test stronger options. For example, if acetic acid is ineffective, try trifluoroacetic acid (TFA) or PPA, while carefully monitoring for degradation.[3]

Table 1: Troubleshooting Summary
Observed Problem Probable Cause(s) Recommended Actions
Isomer Formation Poor regiocontrol in cyclization.Lower temperature; screen different acid/base catalysts or metal ligands.
Low Conversion Catalyst deactivation (metal-catalyzed steps); Insufficient activation (cyclization).Ensure rigorous anhydrous/anaerobic conditions; Use fresh, pure reagents; Incrementally increase temperature or screen stronger catalysts.[5]
Polymerization (Tarry Mixture) Reaction conditions (temperature, acid/base strength) are too harsh.Lower reaction temperature; Use milder reagents; Reduce reaction time and monitor closely.[5]
Difficult Purification Product degradation on acidic silica gel; Co-eluting impurities.Use triethylamine-deactivated silica or alumina; Try recrystallization or reversed-phase chromatography.[6]
Visual Guides & Protocols
Diagram 1: Key Reaction & Potential Failure Points

This diagram illustrates a generalized synthetic pathway and highlights where common side reactions occur.

G cluster_0 Synthesis Pathway cluster_1 Side Reactions Start Substituted Chloropyridine Precursor Coupling Metal-Catalyzed Cross-Coupling (e.g., Sonogashira) Start->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Deactivation Catalyst Deactivation Coupling->Deactivation Impurities Oxygen Product This compound Cyclization->Product Isomers Regioisomer Formation Cyclization->Isomers Lack of Regiocontrol Degradation Degradation/ Polymerization Cyclization->Degradation Harsh Conditions (Heat, Acid)

Caption: Generalized workflow highlighting critical steps prone to side reactions.

Diagram 2: Troubleshooting Decision Tree

Use this flow chart to diagnose issues with your synthesis.

G Start Problem: Low Yield / Impure Product Q1 LCMS/NMR shows isomeric byproducts? Start->Q1 Q2 Significant starting material remains? Q1->Q2 No C1 Cause: Poor Regiocontrol Q1->C1 Yes Q3 Reaction mixture is dark and tarry? Q2->Q3 No C2 Cause: Catalyst Deactivation or Suboptimal Conditions Q2->C2 Yes C3 Cause: Degradation/ Polymerization Q3->C3 Yes S1 Solution: - Lower Temperature - Screen Catalysts/Ligands - Modify Precursor C1->S1 S2 Solution: - Ensure Anaerobic/Anhydrous Setup - Use Pure Reagents - Increase Temp or Use Stronger Catalyst C2->S2 S3 Solution: - Lower Temperature - Use Milder Reagents - Reduce Reaction Time C3->S3

Caption: A decision tree to systematically troubleshoot common synthesis failures.

Experimental Protocols
Protocol 1: General Procedure for an Anhydrous, Anaerobic Cross-Coupling Reaction

This protocol minimizes the risk of catalyst deactivation.

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool to room temperature in a desiccator or under a stream of dry nitrogen/argon.

  • Reagent & Solvent Preparation: Use anhydrous solvents from a solvent purification system or a freshly opened sealed bottle. Ensure all solid reagents are dried in vacuo if they are hygroscopic.

  • Reaction Assembly: Assemble the reaction flask with a condenser and a gas inlet adapter. Purge the entire system with dry nitrogen or argon for 10-15 minutes.

  • Degassing: Add the solvent(s), starting materials, and base to the flask. Degas the liquid mixture by bubbling nitrogen or argon through it for 20-30 minutes. Alternatively, for more rigorous oxygen removal, perform three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst and ligand.

  • Execution: Heat the reaction to the target temperature under a constant positive pressure of inert gas (a balloon or bubbler system is sufficient).

Protocol 2: Deactivation of Silica Gel for Chromatography

This procedure is for purifying acid-sensitive compounds like azaindoles.[6]

  • Prepare Slurry: In a fume hood, create a slurry of silica gel in your desired starting eluent (e.g., 5% ethyl acetate in hexanes).

  • Add Base: To the slurry, add 1-2% triethylamine (Et₃N) by volume relative to the solvent. For example, for every 100 mL of eluent, add 1-2 mL of Et₃N.

  • Equilibrate: Stir the slurry gently for 15-20 minutes to allow the triethylamine to coat the silica surface.

  • Pack Column: Pack the column using this slurry as you normally would.

  • Elute: Run the column using an eluent that also contains a small percentage (e.g., 0.5-1%) of triethylamine to maintain the deactivated state of the stationary phase throughout the separation. This will improve peak shape and recovery.[6]

References

Introduction: The Challenge and Opportunity of Functionalizing 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this comprehensive technical support center to guide you through the intricacies of palladium-catalyzed coupling reactions specifically for the 6-Chloro-1H-pyrrolo[3,2-b]pyridine scaffold. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your synthetic strategy.

The 1H-pyrrolo[3,2-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other bioactive molecules.[1] Functionalizing this core at the C6 position via palladium-catalyzed cross-coupling reactions is a powerful strategy for generating diverse compound libraries. However, this substrate presents unique challenges:

  • Catalyst Inhibition: The pyridine nitrogen's lone pair can coordinate to the palladium center, leading to catalyst deactivation and incomplete reactions.[2]

  • C-Cl Bond Inertness: The carbon-chlorine bond is significantly less reactive than its bromide or iodide counterparts, necessitating highly active catalytic systems to achieve efficient oxidative addition.[3][4]

This guide provides field-proven insights and robust protocols to overcome these challenges.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the coupling of this compound in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

A1: This is the most frequent issue and typically points to an inefficient catalytic cycle. The primary culprits are catalyst deactivation or suboptimal reaction conditions.

  • Cause 1: Catalyst Inhibition/Deactivation.

    • The "Why": The nitrogen atoms in your pyrrolopyridine substrate are Lewis basic and can act as ligands, binding to the palladium center and inhibiting its catalytic activity.[2] This is a common problem with nitrogen-containing heterocycles.

    • Solution 1: Switch to a More Robust Ligand. Standard ligands like PPh₃ are often inadequate. You need bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos ) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, PEPPSI catalysts ).[5][6] These ligands form highly stable and active catalysts that are less susceptible to inhibition. The strong σ-donating character of these ligands increases the electron density on the palladium, facilitating the difficult oxidative addition of the C-Cl bond.[4][7]

    • Solution 2: Use a Pre-catalyst. Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined pre-catalyst (e.g., XPhos Pd G3/G4 ).[6][8] Pre-catalysts provide a more reliable and reproducible source of the active L-Pd(0) species, leading to more consistent results.[9]

    • Solution 3: Increase Catalyst Loading. As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[2]

  • Cause 2: Ineffective Degassing.

    • The "Why": The active Pd(0) catalyst is highly sensitive to oxygen. Oxygen can oxidize Pd(0) to inactive Pd(II) species and also promotes the unwanted homocoupling of boronic acids (in Suzuki reactions).[5][10]

    • Solution: Improve Degassing Technique. Ensure your solvent and reaction vessel are rigorously deoxygenated. Sparging with an inert gas (argon or nitrogen) for 30-60 minutes is good, but for maximum efficiency, use the freeze-pump-thaw technique (at least three cycles).[2] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Cause 3: Suboptimal Base or Solvent.

    • The "Why": The base plays a critical role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[11] An inappropriate base can stall the reaction. The solvent affects the solubility of all components and the stability of the catalytic species.

    • Solution: Screen Key Parameters. If the above solutions fail, perform a systematic screen of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃ for Suzuki; NaOt-Bu, LiHMDS for Amination) and anhydrous, polar aprotic solvents (e.g., Dioxane, Toluene, THF, DMF).[5][12]

Q2: My reaction is messy, with significant side product formation. How can I identify and minimize these byproducts?

A2: Side product formation compromises yield and complicates purification. The most common culprits are homocoupling, protodeboronation, and dehalogenation.

  • Side Product 1: Homocoupling of Boronic Acid (in Suzuki reactions).

    • Identification: Formation of a biaryl product derived from your boronic acid coupling partner (R-B(OH)₂ → R-R).

    • The "Why": This is almost always caused by the presence of oxygen.[10]

    • Solution: The primary solution is rigorous degassing , as described in Q1. Ensure all reagents and the reaction atmosphere are scrupulously free of oxygen.[2]

  • Side Product 2: Protodeboronation (in Suzuki reactions).

    • Identification: Your boronic acid is converted back to its parent arene (R-B(OH)₂ → R-H).

    • The "Why": This occurs when the boronic acid reacts with water or other protic sources, cleaving the C-B bond, often facilitated by the base.

    • Solution 1: Use Boronate Esters. Pinacol (Bpin) or MIDA boronate esters are significantly more stable towards hydrolysis than the corresponding boronic acids.[2][10]

    • Solution 2: Ensure Anhydrous Conditions. Use anhydrous solvents and dry reagents thoroughly to minimize water content.

    • Solution 3: Use a Milder Base. If the reaction allows, switching to a weaker base (e.g., K₂CO₃) may reduce the rate of protodeboronation.[2]

  • Side Product 3: Dehalogenation of Starting Material.

    • Identification: Your this compound is converted to 1H-pyrrolo[3,2-b]pyridine.

    • The "Why": This reductive cleavage of the C-Cl bond can be caused by trace hydride sources or certain side-pathways in the catalytic cycle.

    • Solution 1: Check Solvent Purity. Ensure solvents like THF are free of peroxides and are not a source of hydrides.[2]

    • Solution 2: Optimize Reaction Time. Do not let the reaction run for an excessively long time after completion. Shorter reaction times can minimize this side reaction.[2]

Section 2: Frequently Asked Questions (FAQs)
Q: How do I choose the right palladium source: a simple salt, a complex, or a pre-catalyst?

A: For a challenging substrate like this compound, pre-catalysts are highly recommended .

  • Simple Salts (e.g., Pd(OAc)₂): These are inexpensive but require in situ reduction to the active Pd(0) state, which can be inefficient and lead to the formation of inactive palladium black.[9] This often results in poor reproducibility.

  • Pd(0) Complexes (e.g., Pd₂(dba)₃): These are better as they are already in the correct oxidation state, but their stability can be an issue, and the active L-Pd(0) species must still be formed in solution.[10]

  • Pre-catalysts (e.g., Buchwald Palladacycles, PEPPSI catalysts): These are state-of-the-art for challenging couplings.[6] They are engineered for stability (often air-stable) and generate the active, monoligated Pd(0) species cleanly and efficiently upon activation, leading to higher activity and superior reproducibility.[2][8]

Q: What is the rationale behind using bulky, electron-rich phosphine ligands?

A: The success of coupling an unactivated chloro-heteroarene hinges on overcoming the high activation barrier of the oxidative addition step (Ar-Cl + Pd(0) → Ar-Pd(II)-Cl).

  • Electronic Effect: Electron-rich ligands (ligands that are strong σ-donors) increase the electron density on the Pd(0) center. This makes the palladium more nucleophilic and accelerates its "attack" on the C-Cl bond, lowering the activation energy of this rate-limiting step.[4][7]

  • Steric Effect: The steric bulk of ligands like XPhos or SPhos is thought to facilitate the final reductive elimination step, where the new C-C or C-N bond is formed and the product is released from the palladium center. This prevents the catalyst from getting stuck at the end of the cycle.[4]

Q: For a Suzuki coupling, my protocol calls for a water/organic solvent mixture. Is the water really necessary?

A: Yes, in most cases, water is beneficial and often essential. While it can promote protodeboronation if not controlled, it plays several positive roles:

  • Base Solubility: Inorganic bases like K₃PO₄ or K₂CO₃ have poor solubility in many organic solvents. Water helps to dissolve the base, making it more available to participate in the catalytic cycle.

  • Transmetalation: Water can participate in the ligand exchange on the boron atom, facilitating the formation of the boronate species that transfers its organic group to the palladium center.[13] Some anhydrous Suzuki protocols exist, but they require specific conditions, such as using TMSOK as a base.[10]

Section 3: Optimized Experimental Protocols

Safety Precaution: Always handle palladium catalysts, ligands, and strong bases in a well-ventilated fume hood or glovebox. Wear appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with various aryl/heteroaryl boronic acids or esters.

  • Reaction Setup:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or pinacol ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3 , 2 mol%) and the ligand (e.g., XPhos , 4 mol%).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.[2]

  • Solvent Addition:

    • Add a degassed solvent mixture of 1,4-Dioxane and water (4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting chloride.

  • Reaction:

    • Heat the reaction mixture to 90–110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-18 hours.

  • Work-up:

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination

This protocol is designed for the C-N coupling of this compound with primary or secondary amines.

  • Reaction Setup (inside a glovebox):

    • To a dry Schlenk flask, add the palladium pre-catalyst (e.g., RuPhos Pd G3 , 2 mol%), the ligand (RuPhos , 4 mol%), and the base (Sodium tert-butoxide (NaOt-Bu) , 1.5 equiv.).

    • Add this compound (1.0 equiv.).

  • Reagent Addition:

    • Add anhydrous, degassed Toluene as the solvent (approx. 0.1 M).

    • Add the amine coupling partner (1.2 equiv.) via syringe.

  • Reaction:

    • Seal the flask and heat to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Typical reaction times are 6-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude residue by silica gel chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines a copper-free method for coupling with terminal alkynes.

  • Reaction Setup:

    • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ , 2 mol%), and a base (e.g., Triethylamine (Et₃N) , 3.0 equiv.).

  • Inert Atmosphere:

    • Evacuate and backfill the flask with argon three times.[14]

  • Reagent and Solvent Addition:

    • Add anhydrous, degassed THF via syringe.

    • Add the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction:

    • Heat the mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate and purify by silica gel chromatography.

Section 4: Key Parameter Summary

The following table summarizes recommended starting conditions for various coupling reactions. Optimization will likely be required for specific substrates.

Reaction TypeRecommended Catalyst (mol%)Recommended Ligand (mol%)Recommended Base (equiv.)Solvent SystemTemp. (°C)
Suzuki-Miyaura XPhos Pd G3 (2%)[8]XPhos (4%)K₃PO₄ (3.0)Dioxane / H₂O (4:1)90-110
Buchwald-Hartwig RuPhos Pd G3 (2%)[12]RuPhos (4%)NaOt-Bu (1.5)Toluene or THF80-100
Sonogashira (Cu-free) Pd(PPh₃)₂Cl₂ (2%)[15]-Et₃N (3.0)THF or DMSO60-80
Heck Coupling Pd(OAc)₂ (2%)[14]P(o-tol)₃ (4%)Et₃N (1.5)DMF or NMP100-140

Section 5: Visual Guides

General Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates the key steps common to most palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11]

Suzuki_Cycle pd0 Active L-Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)-Cl Complex oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_aryl_complex Ar-Pd(II)-R Complex transmetalation->pdi_aryl_complex reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-R (Product) reductive_elimination->product arcl Ar-Cl (Substrate) arcl->oxidative_addition boronic R-B(OH)₂ + Base boronic->transmetalation

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree for a Failed Reaction

Use this flowchart to diagnose and solve common issues when a coupling reaction fails.

Troubleshooting_Tree start Reaction Failed (Low or No Conversion) check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc sm_only Only Starting Material (SM) visible? check_tlc->sm_only Yes side_products New spots visible besides SM? check_tlc->side_products No catalyst_issue Potential Catalyst Issue sm_only->catalyst_issue conditions_issue Potential Conditions Issue sm_only->conditions_issue identify_side_product Identify Side Product side_products->identify_side_product sol_catalyst1 Switch to Bulky Ligand (XPhos, RuPhos) catalyst_issue->sol_catalyst1 sol_catalyst2 Use a Pre-catalyst (e.g., G3 Palladacycle) catalyst_issue->sol_catalyst2 sol_conditions1 Improve Degassing (Freeze-Pump-Thaw) conditions_issue->sol_conditions1 sol_conditions2 Screen Bases and Solvents conditions_issue->sol_conditions2 homocoupling Homocoupling? identify_side_product->homocoupling deboronation Protodeboronation? identify_side_product->deboronation sol_homocoupling Improve Degassing Rigorously homocoupling->sol_homocoupling Yes sol_deboronation Use Boronate Ester (Bpin) or Anhydrous Conditions deboronation->sol_deboronation Yes

Caption: A decision tree for troubleshooting failed coupling reactions.

References

Troubleshooting low reactivity of 6-Chloro-1H-pyrrolo[3,2-b]pyridine in amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the amination of 6-Chloro-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering low reactivity and other experimental issues with this substrate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate this challenging transformation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (a 7-azaindole derivative) considered a challenging substrate for amination?

A: The difficulty arises from the unique electronic and structural properties of the 7-azaindole scaffold.

  • Conflicting Electronic Effects: The molecule contains two fused heterocyclic rings with opposing electronic characteristics. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which would typically activate the C6-Cl bond for nucleophilic attack. However, the fused pyrrole ring is electron-rich. This duality complicates the reactivity profile compared to simple chloro-pyridines or chloro-indoles.

  • Catalyst Inhibition: Both the pyridine nitrogen and the pyrrole N-H can act as coordinating sites for the palladium catalyst. This can lead to the formation of stable, off-cycle catalyst complexes, effectively sequestering the active catalyst and inhibiting the reaction.[1] Electron-rich five-membered heteroarenes are particularly known to coordinate strongly to palladium, promoting catalyst deactivation.[1]

  • N-H Acidity and Basicity: The pyrrole N-H is weakly acidic and can be deprotonated by the strong bases often used in amination reactions. This can lead to side reactions or affect the solubility and reactivity of the starting material.

Q2: What are the primary synthetic strategies for forming a C-N bond at the 6-position?

A: The two most common methods are Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

  • Buchwald-Hartwig Amination: This is the most versatile and widely used method. It employs a palladium catalyst with a specialized phosphine ligand to couple the chloro-pyrrolopyridine with an amine in the presence of a base.[2] Its broad substrate scope and tolerance for various functional groups make it the preferred initial approach.

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of the chloro-pyrrolopyridine with a nucleophilic amine, typically at high temperatures. While it avoids the use of expensive catalysts, SNAr reactions on this scaffold often require harsh conditions and are limited to strong nucleophiles due to insufficient activation of the C-Cl bond by the pyridine ring alone.[3]

Q3: Is it necessary to protect the pyrrole N-H group before attempting the amination?

A: Not always, but it is a critical variable to consider. Many modern Buchwald-Hartwig catalyst systems can tolerate free N-H groups.[4] However, if you are experiencing low yields or side reactions, N-H protection can be a powerful troubleshooting step.

  • Arguments for Protection: A protecting group like SEM (2-(trimethylsilyl)ethoxy)methyl) or TIPS (triisopropylsilyl) prevents the N-H from interfering with the catalyst and can improve the solubility of the substrate.[5] Protection can be particularly beneficial when using very strong bases.

  • Arguments Against Protection: Adding protection and deprotection steps adds to the overall synthesis length. Some protecting groups can be difficult to remove without affecting other parts of the molecule.[6] It is often advisable to first screen conditions with the N-H free substrate.

Troubleshooting Guide for Low Reactivity

This section addresses specific experimental failures in a question-and-answer format.

Q1: My Buchwald-Hartwig amination has failed completely (0% conversion). What are the first things I should check?

A: A complete failure often points to a fundamental issue with the reaction setup or reagents rather than a subtle optimization problem.

Troubleshooting Workflow for Complete Reaction Failure

start No Product Formation inert 1. Verify Inert Atmosphere (Degas solvent? Purged with Ar/N2?) start->inert Start Here reagents 2. Check Reagent Quality (Anhydrous solvent/amine? Active catalyst/base?) inert->reagents If OK temp 3. Confirm Reaction Temperature (Is the heating block accurate?) reagents->temp If OK setup 4. Review Reaction Setup (Proper sealing? Effective stirring?) temp->setup If OK A 1. Assemble Reactants - this compound (1 equiv) - Amine (1.2 equiv) - Base (e.g., NaOtBu, 1.4 equiv) - Pd Pre-catalyst (e.g., XPhos Pd G3, 2 mol%) B 2. Add Solvent - Anhydrous, degassed Toluene A->B C 3. Reaction - Seal vessel - Heat to 80-110 °C - Stir for 4-24h B->C D 4. Workup & Purification - Quench, Extract, Purify C->D

References

How to avoid decomposition of 6-Chloro-1H-pyrrolo[3,2-b]pyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 6-Chloro-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable heterocyclic scaffold. As a 7-azaindole derivative, this compound is a crucial building block in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2][3] However, its fused pyrrole and pyridine ring system presents unique stability challenges.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you mitigate decomposition and achieve reproducible, high-yielding results in your experiments.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causal chemistry behind the problems and providing actionable solutions.

Q1: My reaction yield is consistently low, and my NMR shows a complex mixture of byproducts, some of which are colored. What is the likely cause?

A1: This is a classic symptom of compound decomposition, likely driven by oxidation or polymerization. The 1H-pyrrolo[3,2-b]pyridine core, particularly the pyrrole moiety, is electron-rich and highly susceptible to oxidative degradation.

Causality and Mechanism: The pyrrole ring can be easily oxidized by atmospheric oxygen, especially in the presence of trace metals, light, or elevated temperatures. This process can generate radical species that lead to the formation of colored, often polymeric, impurities. Furthermore, under acidic conditions, the electron-rich pyrrole ring is prone to protonation, which can initiate acid-catalyzed polymerization or other unwanted side reactions.

Preventative Measures:

  • Inert Atmosphere is Critical: All reactions involving this reagent should be conducted under a rigorously maintained inert atmosphere (Nitrogen or Argon). This is the single most important factor in preventing oxidative decomposition.[4]

  • Solvent Degassing: Use solvents that have been thoroughly degassed via methods like sparging with an inert gas, freeze-pump-thaw cycles, or by using a solvent purification system.

  • Temperature Control: Avoid excessive heating. If a reaction requires high temperatures, ensure it is under a positive pressure of inert gas. Run reactions at the lowest effective temperature.

  • Avoid Strong Acids: Unless required by the reaction mechanism, avoid strongly acidic conditions which can promote degradation.

Q2: I'm performing a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and observing significant starting material degradation and/or low conversion. How can I optimize this?

A2: Cross-coupling reactions with 7-azaindoles are powerful but can be compromised by the compound's inherent reactivity. The issues often stem from the unprotected pyrrole N-H group and the compound's interaction with the catalytic cycle.

Causality and Mechanism:

  • N-H Acidity: The pyrrole N-H proton is weakly acidic (predicted pKa ~13.76) and can be deprotonated by the strong bases often used in cross-coupling reactions (e.g., Cs₂CO₃, K₃PO₄, t-BuOK).[5] The resulting pyrrolide anion can coordinate to the Palladium center, potentially inhibiting or poisoning the catalyst.

  • Competitive Binding: The pyridine nitrogen can also act as a ligand, coordinating to the Palladium catalyst and interfering with the desired catalytic cycle.

  • Reductive Dehalogenation: A common side reaction in these systems is the reduction of the C-Cl bond, leading to the formation of the de-chlorinated 1H-pyrrolo[3,2-b]pyridine byproduct.[6]

Solutions and Protocols:

  • N-Protection is Highly Recommended: Protecting the pyrrole nitrogen is the most robust strategy to prevent these side reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice as it is stable to many cross-coupling conditions and can be removed later.[4][6]

  • Careful Selection of Base and Ligand: If proceeding without N-protection, use milder bases like K₂CO₃ or DIPEA where possible.[4] Ligand choice is also critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) can sometimes improve results by favoring the desired oxidative addition step over side reactions.[6]

  • Thorough Degassing: As with any cross-coupling, removing all traces of oxygen is paramount to prevent both substrate decomposition and catalyst deactivation.

Workflow for Troubleshooting Cross-Coupling Reactions

G start Low Yield in Cross-Coupling check_inert Is the reaction under a rigorously inert atmosphere? start->check_inert degas Degas solvents and re-run reaction check_inert->degas No check_protection Is the pyrrole N-H protected? check_inert->check_protection Yes degas->check_inert optimize_conditions Proceeding without N-protection: Optimize Base/Ligand/Temp check_protection->optimize_conditions No result_ok Yield Improved check_protection->result_ok Yes, and yield is good protect_N Protect with SEM or Boc group (See Protocol 2) protect_N->result_ok result_bad Still Low Yield optimize_conditions->result_bad analyze_byproducts Analyze byproducts (LCMS) for dehalogenation optimize_conditions->analyze_byproducts If still failing result_bad->protect_N

Caption: Troubleshooting Decision Tree for Cross-Coupling Reactions.

Q3: My purified product discolors upon storage or during workup and column chromatography. How can I improve its stability?

A3: Post-reaction instability is common and is usually due to residual acid/base from the workup or prolonged exposure to oxygen and light on the silica gel surface during purification.

Preventative Measures:

  • Neutral Workup: Ensure your aqueous workup is neutral. Wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a water wash to remove excess base.

  • Silica Gel Deactivation: The acidic surface of standard silica gel can promote decomposition. Consider deactivating the silica by preparing a slurry with your eluent system and adding 1-2% triethylamine or ammonia, then packing the column with this mixture.

  • Rapid Purification: Do not let the compound sit on the column for extended periods. Perform the chromatography as efficiently as possible.

  • Solvent Choice: When concentrating the purified fractions, use a rotary evaporator at a moderate temperature to avoid thermal degradation.

  • Photostability: While specific data is limited, related heterocyclic compounds can be light-sensitive. It is good practice to protect the compound from direct light during workup and storage by using amber vials or wrapping flasks in foil.[7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on safety data sheets and chemical properties, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] For long-term stability, storage under an inert atmosphere (e.g., in a glovebox or a desiccator backfilled with argon) at room temperature is recommended.[5]

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative decomposition.
Temperature Room Temperature[5]Avoids potential thermal degradation.
Light Amber vial or dark locationPrevents potential photodecomposition.
Moisture Tightly sealed container, dryThe compound is sensitive to moisture.[10]
Q2: Should I always protect the pyrrole N-H group before a reaction?

A2: Not always, but it is a highly advisable strategy for many reaction types, especially those involving strong bases, organometallics, or palladium catalysis.[4][6]

Decision Framework:

  • Protect if: Your reaction uses strong bases (alkoxides, hydrides, organolithiums), requires high temperatures for extended periods, or involves sensitive organometallic catalysts.

  • Consider proceeding without protection if: The reaction is rapid, occurs under mild, near-neutral conditions (e.g., some acylations), and you are prepared to optimize conditions to manage potential side reactions.

Effect of N-Protection on Reactivity

G cluster_0 Unprotected Pyrrole (N-H) cluster_1 Protected Pyrrole (N-PG) unprotected This compound side_reactions Side Reactions: - Catalyst Poisoning - Deprotonation - Dimerization unprotected->side_reactions Prone to protected N-Protected Derivative (e.g., N-SEM) clean_reaction Clean Reaction: - Improved Solubility - Predictable Reactivity - Higher Yields protected->clean_reaction Leads to

References

Technical Support Center: High-Purity Recrystallization of 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloro-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound, a key building block in the synthesis of various biologically active molecules. Achieving high purity of this starting material is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the recrystallization of this compound. The methodologies described herein are grounded in established principles of physical organic chemistry and have been validated through extensive laboratory practice.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: My recrystallization yield is consistently low. What are the likely causes and how can I improve it?

A low yield is one of the most common frustrations in recrystallization. The primary culprit is often suboptimal solvent selection, leading to excessive loss of the product in the mother liquor.

  • Causality: The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. If the compound remains significantly soluble even at low temperatures, a substantial amount will not crystallize.

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent System: Based on the polarity of the pyrrolopyridine core, a good starting point is a moderately polar solvent. For azaindole derivatives, alcohols like ethanol or isopropanol can be effective. However, if yields are poor, consider a two-solvent system. A good solvent in which the compound is highly soluble (e.g., tetrahydrofuran (THF) or acetone) paired with a poor solvent in which it is sparingly soluble (e.g., n-hexane or water) can be highly effective. Studies on the solubility of 7-azaindole, a close structural analog, have shown high solubility in THF and acetone, and low solubility in n-hexane[1].

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Adding an excess will increase the amount of product that remains in solution upon cooling[2].

    • Optimize Cooling Conditions: Slow cooling is crucial for the formation of pure, well-defined crystals. Rapid cooling, such as plunging the flask directly into an ice bath, can lead to the precipitation of impurities along with the product. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

    • Recover from Mother Liquor: If you suspect significant product loss, you can concentrate the mother liquor and attempt a second recrystallization. However, be aware that the purity of the second crop of crystals will likely be lower than the first.

Question 2: The compound "oils out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities or a solvent system that is too good a solvent for the compound even at lower temperatures.

  • Causality: The presence of impurities can depress the melting point of the compound, leading to the formation of a liquid phase. Alternatively, if the solvent is too effective, the solution may become supersaturated to a point where the compound separates as an oil.

  • Troubleshooting Steps:

    • Add More Solvent: If the solution is too concentrated, the addition of a small amount of the hot solvent can sometimes redissolve the oil, allowing for crystallization to proceed upon slow cooling.

    • Modify the Solvent System: If using a single solvent, try switching to a two-solvent system. If already using a two-solvent system, you may have added too much of the "good" solvent. Try adding a small amount of the "poor" solvent to the hot solution to decrease the overall solvating power.

    • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of pure this compound can induce crystallization.

    • Pre-Purification: If the crude material is highly impure, it may be necessary to perform a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.

Question 3: My final product is still impure after recrystallization, as confirmed by NMR/LC-MS. What should I do?

Recrystallization is a powerful technique, but it may not be sufficient to remove all impurities, especially those with similar solubility profiles to the desired compound.

  • Causality: Co-crystallization of impurities can occur if they are structurally similar to the product or if the crystallization process is too rapid, trapping impurities within the crystal lattice.

  • Troubleshooting Steps:

    • Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can often significantly improve purity.

    • Consider an Alternative Purification Technique: If recrystallization alone is insufficient, column chromatography is a highly effective method for separating compounds with different polarities. For azaindole derivatives, a common mobile phase is a gradient of ethyl acetate in hexanes[3].

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb these impurities. Use charcoal sparingly, as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for recrystallizing this compound?

While the ideal solvent should be determined experimentally, good starting points for azaindole derivatives include moderately polar solvents like ethanol, isopropanol, or ethyl acetate. The choice will depend on the specific impurities present in your crude material.

Q2: How do I choose a good two-solvent system?

A good two-solvent system consists of a "good" solvent in which this compound is highly soluble, and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. A common approach is to dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid. The solution is then reheated until it becomes clear and allowed to cool slowly. Based on solubility data for similar compounds, a THF/n-hexane or acetone/n-hexane system is a logical choice to investigate[1].

Q3: Can I use water as an anti-solvent?

Yes, if your compound is soluble in a water-miscible organic solvent (e.g., ethanol, acetone) and insoluble in water, water can be used as an anti-solvent. This can be a very effective and economical choice.

Q4: How much crude material should I start with for a successful recrystallization?

It is generally advisable to start with a sufficient amount of material to minimize handling losses, typically at least 100 mg. For smaller quantities, other purification techniques like preparative TLC might be more suitable.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol provides a general procedure for recrystallizing this compound from a single solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring.

  • Continue to add the solvent in small portions until the compound is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • If the solution is colored, you may add a small amount of activated charcoal at this stage. Boil for a few minutes.

  • If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization

This protocol is useful when a suitable single solvent cannot be found.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., THF, acetone)

  • "Poor" solvent (e.g., n-hexane, water)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask with a stir bar.

  • While the solution is hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation is evident, place the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Solubility of 7-Azaindole in Various Solvents at Different Temperatures[1]

SolventTemperature (K)Mole Fraction Solubility (x1)
Tetrahydrofuran (THF)278.150.1352
298.150.2117
323.150.3548
Acetone278.150.1189
298.150.1873
323.150.3156
Ethanol278.150.0458
298.150.0769
323.150.1453
n-Hexane278.150.0002
298.150.0004
323.150.0008

Note: This data is for 7-azaindole and serves as a useful guide for solvent selection for the structurally similar this compound.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation cluster_product Final Product crude Crude This compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Start: Crude Material solubility_test Test Solubility in Various Solvents start->solubility_test single_solvent Good solubility hot, Poor solubility cold? solubility_test->single_solvent use_single Use Single-Solvent Recrystallization single_solvent->use_single Yes two_solvents Find Miscible Pair: Good & Poor Solvents single_solvent->two_solvents No use_two Use Two-Solvent Recrystallization two_solvents->use_two Yes no_suitable Consider Alternative Purification (e.g., Chromatography) two_solvents->no_suitable No

Caption: Decision tree for selecting an appropriate recrystallization solvent system.

References

Technical Support Center: Overcoming Poor Solubility of 6-Chloro-1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-1H-pyrrolo[3,2-b]pyridine derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical, step-by-step protocols to overcome the common challenge of poor aqueous solubility with this class of compounds. Our goal is to empower you with the scientific rationale behind each technique, enabling you to make informed decisions in your experimental design.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My this compound derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix this?

A1: This phenomenon, often called "DMSO shock" or precipitation upon dilution, is a frequent challenge with poorly soluble compounds.[1] Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many nonpolar molecules.[1] However, when your DMSO stock solution is introduced into an aqueous buffer, the DMSO rapidly disperses. This sudden shift to a predominantly aqueous environment causes your compound to crash out of solution if its aqueous solubility is low.[1]

Here are several strategies to mitigate this issue, starting with the simplest:

  • Decrease the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate without affecting the results (typically ≤1%, but ideally <0.5%).[1] This may necessitate creating a more concentrated stock solution in DMSO, if the compound's solubility allows.

  • Optimize the Dilution Protocol: The way you mix can make a significant difference. Instead of adding the DMSO stock directly to the final buffer volume, try adding the stock solution to a vortexing tube of your buffer. This rapid dispersion can prevent localized high concentrations that initiate precipitation.[1]

  • Employ a Stepwise Dilution: A serial dilution can be effective. First, dilute the DMSO stock into a smaller volume of buffer, and then add this intermediate dilution to the final volume.[1]

If these initial steps are insufficient, you may need to consider more advanced formulation strategies discussed in the following questions.

Q2: I've tried optimizing my dilution protocol, but my compound still isn't soluble enough for my in vitro assays. What should I try next?

A2: If simple dilution adjustments fail, the next logical step is to modify the formulation of your aqueous medium. Here are two common and effective approaches:

  • pH Modification: The this compound scaffold contains basic nitrogen atoms. By lowering the pH of your buffer, you can protonate these nitrogens, forming a more soluble salt in situ.[1][2][3] It is crucial to ensure that the pH required for solubility is compatible with the optimal pH for your biological assay (e.g., cell viability or enzyme activity).[1]

  • Co-solvents: These are water-miscible organic solvents that, when added to your buffer, reduce the overall polarity of the solvent system, which can help to keep hydrophobic compounds in solution.[1][][5]

Here is a table of commonly used co-solvents:

Co-SolventTypical Starting ConcentrationConsiderations
Ethanol1-5%Can affect cell membranes and enzyme activity at higher concentrations.
Propylene Glycol1-10%Generally well-tolerated in many cell-based assays.
Polyethylene Glycol 400 (PEG 400)1-10%Can be viscous; ensure thorough mixing.
Glycerol1-5%Can impact osmolarity of the medium.

It is critical to run a vehicle control experiment to ensure that the chosen co-solvent at the final concentration does not interfere with your assay.

Q3: My compound needs to be formulated for in vivo studies. What are the most common and effective strategies for improving the oral bioavailability of poorly soluble this compound derivatives?

A3: For in vivo applications, particularly oral administration, several advanced formulation strategies can significantly enhance solubility and, consequently, bioavailability.[6][7][8] The choice of strategy often depends on the physicochemical properties of your specific derivative.

Here is a decision-making workflow to guide your selection:

G start Start: Poorly Soluble Derivative thermolabile Is the compound thermolabile? start->thermolabile ionizable Does the compound have an ionizable group? start->ionizable solid_dispersion Solid Dispersion (e.g., HME, Spray Drying) thermolabile->solid_dispersion No nanosuspension Nanosuspension thermolabile->nanosuspension Yes prodrug Prodrug Approach ionizable->prodrug No salt_formation Salt Formation ionizable->salt_formation Yes high_dose Is a high drug loading required? complexation Complexation (e.g., with Cyclodextrins) high_dose->complexation No lipid_based Lipid-Based Formulation (e.g., SEDDS) high_dose->lipid_based Yes solid_dispersion->high_dose G cluster_0 Preparation cluster_1 Characterization a Dissolve Drug and Carrier in Solvent b Solvent Evaporation (Rotary Evaporator) a->b c Vacuum Drying b->c d Pulverization and Sieving c->d e Dissolution Testing d->e f Solid-State Analysis (DSC, XRPD) d->f

References

Technical Support Center: Catalyst Poisoning in Reactions with 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Chloro-1H-pyrrolo[3,2-b]pyridine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in its synthetic application: catalyst poisoning, particularly in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to explain the causality behind these issues and provide field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about catalyst deactivation when using this compound.

Q1: What is catalyst poisoning and why is it a specific problem for this compound?

A1: Catalyst poisoning is the deactivation of a catalyst by a chemical compound that binds to its active sites, preventing it from facilitating the desired reaction.[1][2] For this compound, the issue is particularly acute because the molecule itself can act as a poison. Its structure contains two nitrogen atoms—one in the pyridine ring and one in the pyrrole ring. The lone pair of electrons on the pyridine nitrogen is Lewis basic and can strongly coordinate to the electrophilic palladium(II) catalyst center.[3] This coordination occupies the site needed for the catalytic cycle to proceed, effectively inhibiting the reaction. This phenomenon is a common challenge with nitrogen-containing heterocycles in cross-coupling chemistry.[4][5]

Q2: Which catalytic reactions are most susceptible to this poisoning effect?

A2: Palladium-catalyzed cross-coupling reactions are the most susceptible. These are fundamental transformations in modern drug discovery and development. Examples include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.[5]

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

  • Heck Reaction: Formation of C-C bonds with alkenes.[6]

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[7]

In all these cases, the active palladium catalyst can be sequestered by the pyridine nitrogen of the substrate or product, leading to poor reaction outcomes.[3]

Q3: What are the typical symptoms of catalyst poisoning in my reaction?

A3: The primary indicators that your catalyst is being poisoned include:

  • Low to No Product Yield: The most obvious symptom is a lack of conversion to the desired product, even after extended reaction times.[8]

  • Stalled Reaction: The reaction may start but fails to proceed to completion, leaving significant amounts of starting material.

  • Formation of Byproducts: You may observe an increase in side reactions, such as hydrodehalogenation (replacement of the chlorine with hydrogen) or homocoupling of the reaction partner (e.g., boronic acid dimerization in Suzuki reactions).[9]

  • Inconsistent Results: Reactions may work sporadically or yield highly variable results, suggesting sensitivity to minor variations in reagent quality or setup.

Part 2: Troubleshooting Guide

This guide is structured around common problems encountered in the lab. For each issue, potential causes are explored and actionable solutions are provided.

Issue 1: My reaction shows very low or no conversion.
Q: I've set up a Suzuki-Miyaura coupling with this compound, but I'm getting less than 10% yield. What's the first thing I should check?

A: The most likely culprit is the inhibition of your palladium catalyst by the substrate itself. The standard Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ are highly susceptible to coordination by the pyridine nitrogen.[3] This prevents the generation of the active Pd(0) species or intercepts key intermediates in the catalytic cycle.

Solution Workflow:

  • Re-evaluate Your Catalyst System: This is the most critical variable.

    • Switch to a Pd(0) Source: Pd(0) complexes, such as Pd₂(dba)₃, have a weaker affinity for pyridine-type ligands compared to Pd(II) sources.[3] Using a Pd(0) source can help bypass the initial poisoning of the precatalyst.

    • Employ Modern Precatalysts: Use advanced, air-stable palladium precatalysts (e.g., Buchwald G3 or G4 Palladacycles).[10] These are designed for rapid and clean generation of the active, monoligated Pd(0) species, which can enter the catalytic cycle more efficiently before being intercepted and poisoned.[10][11]

    • Choose the Right Ligand: The choice of phosphine ligand is paramount. For challenging heteroaryl couplings, bulky and electron-rich dialkylbiarylphosphine ligands are often necessary.[5] These ligands stabilize the palladium center, promote the desired reductive elimination step, and sterically shield the metal from coordination by the pyridine substrate.[4]

  • Verify Reagent Purity and Reaction Setup:

    • Ensure all reagents, especially solvents and bases, are pure and anhydrous (unless the protocol specifies water).[8] Moisture and oxygen can rapidly deactivate palladium catalysts.[10]

    • Confirm that your reaction vessel was properly degassed and is maintained under a strictly inert atmosphere (Nitrogen or Argon).[8]

Troubleshooting Workflow Diagram

G cluster_catalyst Catalyst System Checks cluster_reagents Reagent & Setup Checks Start Low / No Yield Observed CheckCatalyst 1. Evaluate Catalyst System Start->CheckCatalyst CheckReagents 2. Verify Reagent Purity & Inert Atmosphere CheckCatalyst->CheckReagents PdSource Use Pd(0) Source or Modern Precatalyst CheckConditions 3. Optimize Reaction Conditions CheckReagents->CheckConditions Purity Use Anhydrous Solvents & High-Purity Reagents Success Successful Reaction CheckConditions->Success Ligand Select Bulky, Electron-Rich Phosphine Ligand Inert Ensure Proper Degassing & Inert Atmosphere

Caption: A workflow for troubleshooting low-yield reactions.

Issue 2: My reaction starts but stalls before reaching completion.
Q: My LC-MS shows product formation for the first hour, but then the reaction stops at ~50% conversion. Why is this happening?

A: This indicates that the catalyst is initially active but deactivates over the course of the reaction. There are two primary causes related to this compound:

  • Product Inhibition: The cross-coupled product, which still contains the pyrrolo[3,2-b]pyridine core, can be a stronger poison than the starting material. As the product concentration increases, it progressively binds to and deactivates the available palladium catalyst.

  • Formation of Inactive Palladium Species: Over time, the active Pd(0) catalyst can aggregate into inactive palladium black, especially at higher temperatures or if the ligand is not robust enough to stabilize the monomeric species.[9]

Solutions:

  • Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes provide enough active catalyst to push the reaction to completion despite gradual deactivation.[10]

  • Optimize Ligand-to-Metal Ratio: Using a slightly higher ligand-to-palladium ratio (e.g., 2.2:1 for monoligated species) can sometimes improve catalyst stability and prevent the formation of palladium black.[10]

  • Consider Additives: For Suzuki-Miyaura reactions, the addition of an agent like trimethyl borate can be beneficial. It is thought to prevent catalyst poisoning by heteroatoms, potentially by interacting with the pyridine nitrogen or modifying the reaction intermediates.[12]

Table 1: Ligand Selection Guide for Heteroaryl Cross-Coupling
Ligand NameStructure TypeKey Advantages for This SubstrateTypical Catalyst Loading
XPhos BiarylphosphineExcellent for sterically hindered substrates; promotes fast reaction rates.1-3 mol %
SPhos BiarylphosphineVery broad scope; often effective when other ligands fail.1-3 mol %
RuPhos BiarylphosphineHighly active for C-N and C-C couplings involving N-heterocycles.[13]1-3 mol %
cataCXium® A Di-adamantylalkylphosphineEffective for challenging couplings; has shown success under anhydrous conditions with heteroaryl chlorides.[12]2-4 mol %

Part 3: Key Experimental Protocols & Data

To ensure reproducibility and success, follow these validated protocols when encountering issues.

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol incorporates best practices to mitigate catalyst poisoning when coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 eq.), finely ground

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Vessel Preparation: Add the this compound, arylboronic acid, and finely ground base to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen at least three times.

  • Reagent Addition: In a glovebox, add the palladium precatalyst. If a glovebox is not available, add the catalyst under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M.

  • Reaction Execution: Place the sealed vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by taking aliquots (under inert atmosphere) and analyzing via TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mechanism of Catalyst Poisoning by Substrate

The diagram below illustrates how the pyridine nitrogen of the substrate can coordinate to a Pd(II) intermediate, disrupting the catalytic cycle.

G cluster_cycle Normal Catalytic Cycle cluster_poison Poisoning Pathway Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_ArX L-Pd(II)(Ar)(X) OA->PdII_ArX TM Transmetalation PdII_ArX->TM Inactive [L-Pd(II)(Ar)(X)] • (Poison) (Inactive Complex) PdII_ArX->Inactive PdII_ArAr L-Pd(II)(Ar)(Ar') TM->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RE->Product Poison This compound (Substrate/Poison) Poison->Inactive Coordination

Caption: The substrate can intercept Pd(II) intermediates, forming an inactive complex and halting the catalytic cycle.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential analytical methods for the structural elucidation and purity assessment of 6-Chloro-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic intermediate in contemporary drug discovery. As a Senior Application Scientist, my objective is to offer not just procedural steps, but a deeper understanding of the rationale behind method selection and data interpretation, grounded in established scientific principles. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical strategies for this class of compounds.

The Significance of this compound in Medicinal Chemistry

This compound, also known as 6-chloro-4-azaindole, belongs to the azaindole family of bicyclic heteroaromatics. Azaindoles are considered "privileged structures" in medicinal chemistry due to their ability to mimic the purine core of ATP, making them effective scaffolds for kinase inhibitors.[1] The specific substitution pattern of this compound offers a unique chemical handle for further functionalization, enabling the synthesis of diverse compound libraries for screening against various therapeutic targets, particularly in oncology and inflammatory diseases.[2][3][4] Given its pivotal role as a building block, rigorous analytical characterization is paramount to ensure the integrity of downstream synthetic products and the reliability of biological data.

A Multi-Pronged Approach to Analytical Characterization

A definitive characterization of this compound necessitates a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated analytical profile. The core techniques recommended for this purpose are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural elucidation.

  • Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis.

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.

  • Elemental Analysis (EA) for empirical formula verification.

The following sections will delve into the theoretical underpinnings and practical application of each of these methods, providing model protocols and comparative insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment of the proton and carbon framework.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical for acquiring high-quality NMR spectra. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good starting point for nitrogen-containing heterocycles due to its excellent solvating power and the ability to observe exchangeable protons, such as the N-H proton of the pyrrole ring. The magnetic field strength of the NMR instrument (e.g., 400 or 500 MHz) will directly impact the resolution of the spectra, with higher fields providing better separation of coupled signals.

While specific experimental spectra for this compound are not widely published, we can infer the expected chemical shifts and coupling patterns by examining data from structurally similar compounds, such as other pyrrolopyridine isomers.[5][6]

Experimental Protocol: ¹H and ¹³C NMR

Objective: To elucidate the chemical structure of this compound by identifying the chemical environment, connectivity, and multiplicity of all proton and carbon atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

Expected ¹H NMR Spectral Features (in DMSO-d₆):

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)~11.5 - 12.5broad singlet-
H7~8.0 - 8.5doublet~5.0
H5~7.5 - 8.0doublet~5.0
H2~7.0 - 7.5doublet~3.0
H3~6.5 - 7.0doublet~3.0

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

Carbon AssignmentExpected Chemical Shift (ppm)
C7a~145 - 150
C3a~130 - 135
C6~125 - 130
C5~115 - 120
C7~110 - 115
C2~100 - 105
C3~95 - 100

Diagram of the NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ~5-10 mg of Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq Processing Software Processing (FT, Phasing, Baseline) H1_Acq->Processing C13_Acq->Processing Analysis Spectral Interpretation (Shifts, Couplings) Processing->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can further provide the elemental composition.

Expertise & Experience: Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing molecules like this compound. It typically produces the protonated molecule [M+H]⁺, minimizing fragmentation and providing a clear molecular ion peak. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum, providing further confirmation of the presence of a chlorine atom.

Experimental Protocol: LC-MS (ESI)

Objective: To confirm the molecular weight and elemental composition of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • LC Conditions (for sample introduction):

    • A short C18 column can be used for rapid sample introduction.

    • A simple isocratic or gradient elution with mobile phases like water and acetonitrile (both with 0.1% formic acid) is typically sufficient.

  • MS Conditions:

    • Operate the ESI source in positive ion mode.

    • Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).

    • For HRMS, use an instrument capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • For this compound (C₇H₅ClN₂), the expected monoisotopic mass is 152.01. The [M+H]⁺ ion should appear at m/z 153.02.

    • Observe the isotopic pattern for the presence of one chlorine atom (peaks at m/z 153 and 155 in a ~3:1 ratio).

    • For HRMS data, compare the measured exact mass to the calculated exact mass to confirm the elemental formula.

Expected Mass Spectrum Data:

IonCalculated m/z ([M+H]⁺)Observed Isotopic Pattern
[C₇H₆³⁵ClN₂]⁺153.0217Major peak
[C₇H₆³⁷ClN₂]⁺155.0188~32% of the major peak

Diagram of the LC-MS Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_analysis Data Analysis Sample Dilute Solution of Compound HPLC HPLC System Sample->HPLC Column C18 Column HPLC->Column ESI Electrospray Ionization (ESI) Column->ESI MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Generation Detector->MassSpectrum Analysis Molecular Weight & Isotopic Pattern Analysis MassSpectrum->Analysis Confirmation Formula Confirmation Analysis->Confirmation

Caption: Workflow for LC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the gold standard for determining the purity of organic compounds. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.

Expertise & Experience: Method Development

Reversed-phase HPLC is the most common mode for analyzing moderately polar compounds like this compound. A C18 column is a good first choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution for basic compounds. A UV detector is suitable for detection, as the pyrrolopyridine core has a strong chromophore.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of a sample of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL).

  • Instrumentation: Use an HPLC system equipped with a UV detector, an autosampler, and a column oven.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample as the percentage of the area of the main peak relative to the total area of all peaks.

Comparative Performance of Analytical Methods:

Analytical MethodInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry.Unambiguous structural elucidation.Lower sensitivity compared to MS, requires pure sample for best results.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation pattern.High sensitivity, confirmation of molecular formula.Does not provide detailed structural connectivity on its own.
HPLC Purity, quantification, separation of isomers.High resolution, quantitative, robust.Does not provide structural information.
Elemental Analysis Percentage of C, H, N, and other elements.Confirms empirical formula, assesses bulk purity.Requires a relatively large amount of pure sample, does not distinguish between isomers.[7]

Elemental Analysis: Verifying the Empirical Formula

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm the empirical formula of the compound.

Expertise & Experience: Combustion Analysis

Modern elemental analyzers use combustion analysis, where the sample is burned in a furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[8] It is crucial that the sample is pure and dry to obtain accurate results. The experimentally determined percentages should be within ±0.4% of the calculated values for the proposed formula.[7]

Experimental Protocol: CHN Analysis

Objective: To confirm the elemental composition of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of a pure, dry sample into a tin capsule.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The instrument combusts the sample at high temperature (≥900 °C) in the presence of oxygen. The resulting gases are separated and detected.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the sample. Compare these experimental values to the theoretical values for C₇H₅ClN₂.

Theoretical vs. Expected Experimental Values:

ElementTheoretical %Expected Experimental Range (%)
Carbon (C)55.1054.70 - 55.50
Hydrogen (H)3.302.90 - 3.70
Nitrogen (N)18.3617.96 - 18.76

Conclusion

The analytical characterization of this compound is a critical step in its application in drug discovery and development. A combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis provides a robust and comprehensive dataset to confirm the structure, identity, and purity of this important synthetic intermediate. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to perform these analyses with confidence and scientific rigor. It is important to note that while data from related isomers can be informative, obtaining specific analytical data for this compound is essential for definitive characterization.

References

A Senior Application Scientist's Guide to the Orthogonal Analysis of 6-Chloro-1H-pyrrolo[3,2-b]pyridine Products by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the structural motif of 6-Chloro-1H-pyrrolo[3,2-b]pyridine is a cornerstone for the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Consequently, the deployment of robust, accurate, and precise analytical methodologies is paramount. This guide provides an in-depth comparison of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Choose Between HPLC and GC-MS?

The choice between HPLC and GC-MS is not arbitrary but is dictated by the physicochemical properties of the analyte and the specific goals of the analysis—be it routine purity assessment, stability testing, or trace impurity identification. This compound, with a molecular weight of 152.58 g/mol , exists as a solid and possesses both aromatic and heterocyclic functionalities.[1] This duality makes it amenable to both techniques, yet each offers distinct advantages.

  • HPLC is the workhorse for the analysis of non-volatile or thermally labile compounds. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Its strength lies in its versatility and its suitability for routine quality control (QC) testing.

  • GC-MS , conversely, is ideal for volatile and thermally stable compounds. It separates analytes in the gas phase and couples this with a mass spectrometer for definitive identification. This combination provides exceptional sensitivity and specificity, making it a powerful tool for identifying unknown impurities.

This guide will dissect the application of each technique, providing not just the "how" but the critical "why" behind the methodological choices, grounded in established scientific principles and regulatory expectations.

High-Performance Liquid Chromatography (HPLC): The Standard for Purity and Assay

For routine purity analysis and assay of this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The decision to use a reversed-phase mode is based on the compound's moderate polarity and aromatic character, which allows for excellent interaction and retention on a non-polar stationary phase.

Causality in HPLC Method Design

The development of a robust HPLC method is a systematic process. The choices made at each step are interconnected and designed to achieve the desired separation with optimal peak shape and sensitivity.

  • Column Selection: A C18 (octadecylsilane) column is the quintessential starting point for RP-HPLC. The long alkyl chains provide a highly hydrophobic stationary phase, promoting retention of the aromatic pyrrolopyridine structure through hydrophobic interactions.

  • Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is the primary driver of elution. The pyrrolo[3,2-b]pyridine structure contains nitrogen atoms that can be protonated or deprotonated depending on the pH. A buffered mobile phase (e.g., phosphate buffer at pH 3.0) is crucial to suppress the ionization of these basic nitrogens, ensuring a single, consistent analyte form.[2][3] This leads to sharp, symmetrical peaks and reproducible retention times, a hallmark of a trustworthy protocol.

  • Detector Selection: The conjugated aromatic system of the analyte imparts strong UV absorbance. A UV detector set at a wavelength of maximum absorbance (e.g., ~270 nm) provides high sensitivity for the main component and related impurities.

Self-Validating HPLC Protocol

This protocol is designed to be self-validating through the inclusion of system suitability testing (SST), as mandated by pharmacopeias like the USP and guidelines such as ICH Q2(R1).[4][5][6][7][8]

1. Preparation of Solutions:

  • Mobile Phase: Prepare a filtered and degassed mixture of 0.05 M potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (50:50 v/v).[2][3]
  • Diluent: Use the mobile phase as the diluent to ensure sample compatibility.
  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 0.1 mg/mL.
  • Sample Solution: Prepare the product sample to the same target concentration as the standard solution.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Flow Rate: 1.0 mL/min.[2][3]
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • UV Detection: 270 nm.[9]
  • Run Time: 20 minutes.

3. System Suitability Testing (SST):

  • Before sample analysis, inject the standard solution five times.
  • Acceptance Criteria:
  • Tailing Factor (T): Must be ≤ 2.0.
  • Theoretical Plates (N): Must be ≥ 2000.
  • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
  • Rationale: Meeting these criteria, as outlined in USP <621>, demonstrates that the chromatographic system is performing with adequate efficiency, peak symmetry, and precision for the intended analysis.[4][10][11][12]

4. Analysis and Data Interpretation:

  • Inject the sample solution.
  • Calculate the purity by area percent normalization, assuming all impurities have a similar response factor. For an assay against a reference standard, use the external standard method.

HPLC Workflow Diagram

HPLC_Workflow MobilePhase Mobile Phase Reservoir (Buffer/Acetonitrile) Pump HPLC Pump (1.0 mL/min) MobilePhase->Pump Injector Autosampler (10 µL Injection) Pump->Injector Column C18 Column (30°C) Injector->Column Detector UV Detector (270 nm) Column->Detector DataSystem Data Acquisition System (Chromatogram) Detector->DataSystem

Caption: High-level workflow for the HPLC analysis of this compound.

Expected Performance Data (HPLC)
ParameterSpecificationHypothetical Result
Retention Time (Main Peak) Report~8.5 min
Purity (Area %) ≥ 99.0%99.6%
Largest Impurity ≤ 0.2%0.15% (at RRT ~0.9)
Total Impurities ≤ 0.5%0.4%

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

When the definitive identification of volatile impurities is required, or when higher sensitivity is needed, GC-MS is the superior technique. The ability of the mass spectrometer to provide mass-to-charge ratio (m/z) information offers a level of structural confirmation that UV detection cannot.

Causality in GC-MS Method Design

The successful GC-MS analysis of this compound hinges on ensuring the compound can be volatilized without degradation.

  • Column Selection: A low-to-mid polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms or equivalent), is an excellent choice. This stationary phase provides good selectivity for a wide range of semi-volatile compounds, including halogenated aromatic heterocycles.[13]

  • Injector and Temperature Program: A split/splitless injector is used to introduce the sample. A split injection prevents column overloading with the main component, while a splitless injection can be used for trace analysis. The oven temperature program is critical: starting at a low temperature allows for trapping of volatile components at the head of the column, and a gradual ramp ensures separation of compounds with different boiling points.

  • Mass Spectrometer Parameters: Electron Ionization (EI) is the standard ionization technique, as it creates reproducible fragmentation patterns that can be compared against spectral libraries for identification. A full scan acquisition mode (e.g., m/z 40-300) is used to collect data for all ions within that range, allowing for the identification of unknown peaks.

Self-Validating GC-MS Protocol

1. Preparation of Solutions:

  • Solvent: Use a high-purity, volatile solvent such as Dichloromethane or Ethyl Acetate.
  • Standard Solution: Prepare a 10 µg/mL solution of the reference standard in the chosen solvent.
  • Sample Solution: Prepare the product sample to the same target concentration.

2. Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
  • Injector Temperature: 280°C.
  • Injection Mode: Split (50:1 ratio).
  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).
  • Transfer Line Temperature: 290°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full Scan (m/z 40-300).

3. System Suitability Testing (SST):

  • Inject a system suitability standard (e.g., a mixture of known compounds or the analyte standard).
  • Acceptance Criteria:
  • Peak Shape: Symmetrical peak for the main analyte.
  • Signal-to-Noise (S/N): For a known low-level impurity or a diluted standard, S/N should be ≥ 10.
  • Mass Accuracy: The measured mass of the molecular ion (M+) should be within an acceptable tolerance of the theoretical mass.
  • Rationale: This ensures the system has the required sensitivity and mass accuracy to reliably detect and identify trace components.

4. Analysis and Data Interpretation:

  • Inject the sample solution.
  • Identify the main peak by its retention time and mass spectrum.
  • For unknown peaks, perform a library search (e.g., NIST) and interpret the fragmentation pattern to propose a structure.

GC-MS Workflow Diagram

GCMS_Workflow CarrierGas Carrier Gas (Helium) Injector GC Injector (280°C, Split) CarrierGas->Injector GC_Column GC Column in Oven (Temperature Program) Injector->GC_Column TransferLine Transfer Line (290°C) GC_Column->TransferLine IonSource MS Ion Source (EI, 230°C) TransferLine->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector MS Detector MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem

Caption: High-level workflow for the GC-MS analysis of this compound.

Expected Performance Data (GC-MS)
ParameterSpecificationHypothetical Result
Retention Time (Main Peak) Report~10.2 min
Molecular Ion (M+) m/z 152Observed at m/z 152, 154 (isotopic pattern for Cl)
Key Fragments Reporte.g., m/z 117 (loss of Cl), m/z 90
Limit of Detection (LOD) Report~0.1 ng/mL

Comparative Analysis and Method Selection Framework

The choice between HPLC and GC-MS is ultimately pragmatic, guided by the analytical question at hand.

FeatureHPLC-UVGC-MSRationale & Recommendation
Primary Application Quantitative Purity & AssayQualitative Identification & Trace AnalysisUse HPLC for routine QC and release testing. Use GC-MS for impurity identification, and troubleshooting.
Selectivity Good (Chromatographic)Excellent (Chromatographic & Mass)GC-MS provides a higher degree of confidence in peak identity due to mass spectral data.
Sensitivity µg/mL rangeng/mL to pg/mL rangeFor detecting very low-level impurities (e.g., genotoxic impurities), GC-MS is the superior choice.
Sample Volatility Not requiredRequiredHPLC is necessary for any non-volatile or thermally unstable impurities that would not be amenable to GC.
Speed & Throughput ModerateModerate to HighModern GC-MS systems with rapid oven ramps can offer faster run times for volatile compounds.
Cost & Complexity LowerHigherHPLC systems are generally less expensive to acquire and maintain.

Decision-Making Framework:

  • For Batch Release & Purity Assay: Start with the validated HPLC method. It is robust, precise, and perfectly suited for quantifying the main component and known impurities.

  • For Investigating an Unknown Peak: If the HPLC chromatogram shows a significant unknown impurity, analyze the sample by GC-MS . The mass spectrum will be invaluable for proposing a structure.

  • For Detecting Process-Related Volatiles: If starting materials or solvent residues are a concern, GC-MS is the ideal tool due to its sensitivity for volatile organic compounds.

  • For Method Validation & Stability Studies: Employ both techniques orthogonally. Use HPLC to track the degradation of the main peak and the formation of non-volatile degradants. Use GC-MS to identify any new volatile degradants that may appear over time.

Conclusion

Both HPLC and GC-MS are powerful and essential tools for the comprehensive analysis of this compound products. They are not competing techniques but rather complementary ones. A robust analytical control strategy leverages HPLC for its quantitative prowess in routine settings and employs the high-specificity, high-sensitivity power of GC-MS for definitive identification and trace analysis. By understanding the fundamental principles and the causality behind the method parameters, researchers can confidently select and apply the right tool for the right job, ensuring the quality, safety, and integrity of their pharmaceutical products.

References

Navigating the Pyrrolopyridine Maze: A Comparative Efficacy Guide for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Pyrrolopyridine Scaffold

The pyrrolopyridine core, a fusion of a pyrrole and a pyridine ring, represents a privileged scaffold in medicinal chemistry, particularly in the realm of kinase inhibition.[1] Its rigid bicyclic structure provides a versatile template for the design of potent and selective inhibitors that can target the ATP-binding site of various kinases. The inclusion of a chlorine atom can further enhance binding affinity and modulate the physicochemical properties of the molecule. This guide offers a comparative overview of the efficacy of various chloropyrrolopyridine-based inhibitors, with a focus on their activity against key cancer-related kinases such as FMS, FGFR, and Aurora kinases.

The Kinase Target Landscape of Chloropyrrolopyridines

Chloropyrrolopyridine derivatives have been investigated as inhibitors of a range of kinases implicated in oncology and other diseases. The specific isomer of the pyrrolopyridine core, along with the nature and position of its substituents, dictates the inhibitor's target selectivity and potency.

Targeting FMS Kinase with Pyrrolo[3,2-c]pyridine Derivatives

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages. Its overexpression is associated with various cancers, making it an attractive therapeutic target. A series of diarylureas and amides based on the pyrrolo[3,2-c]pyridine scaffold have been evaluated for their inhibitory effect against FMS kinase.[2]

One notable compound, 1r , emerged as a potent and selective FMS kinase inhibitor with an IC50 of 30 nM.[2] This was a significant improvement over the lead compound, KIST101029 (IC50 = 96 nM).[2] Compound 1r also demonstrated potent antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[2]

Fibroblast Growth Factor Receptor (FGFR) Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is implicated in various cellular processes, and their aberrant activation is linked to the development of several cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[3][4]

Within this series, compound 4h exhibited impressive inhibitory activity against FGFR1, 2, and 3, with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[3][4] This compound also demonstrated the ability to inhibit the proliferation of breast cancer cells and induce apoptosis.[3][4]

Aurora Kinase Inhibition: A Target for Imidazo[4,5-b]pyridine Derivatives

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is a common feature in many human cancers, making them a compelling target for anticancer drug development. While not a direct pyrrolopyridine, the related imidazo[4,5-b]pyridine scaffold has yielded highly selective Aurora-A kinase inhibitors.[5]

For instance, compound 28c showed potent inhibition of Aurora-A with an IC50 of 0.067 µM, while being significantly less active against Aurora-B (IC50 = 12.71 µM).[5] This selectivity was also observed in cellular assays.[5]

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of selected chloropyrrolopyridine and related heterocyclic inhibitors against their primary kinase targets.

Compound IDScaffoldTarget KinaseIC50 (nM)Cell-Based PotencyReference
1r Pyrrolo[3,2-c]pyridineFMS300.15–1.78 µM (antiproliferative)[2]
KIST101029 Pyrrolo[3,2-c]pyridineFMS96Not specified in provided context[2]
4h 1H-Pyrrolo[2,3-b]pyridineFGFR17Inhibited breast cancer cell proliferation[3][4]
FGFR29[3][4]
FGFR325[3][4]
28c Imidazo[4,5-b]pyridineAurora-A67p-T288 IC50 = 160 nM[5]
Aurora-B12710p-HH3 IC50 = 76840 nM[5]

Experimental Methodologies: A Glimpse into the Assays

The determination of inhibitor efficacy relies on robust and well-defined experimental protocols. Below are representative examples of the types of assays used to evaluate the inhibitors discussed in this guide.

In Vitro Kinase Inhibition Assay (Example for FMS Kinase)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents and Materials: Purified recombinant FMS kinase, ATP, a suitable substrate peptide, and the test inhibitor.

  • Procedure:

    • The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., [γ-³²P]ATP) or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Example for Antiproliferative Activity)

This assay measures the effect of a compound on the growth of cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., A375 melanoma, MDA-MB-468 breast cancer) are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded into multi-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test inhibitor.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay.

  • Data Analysis: The percentage of cell growth inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces cell proliferation by 50%, is determined from a dose-response curve.

Visualizing the Concepts

Signaling Pathway Inhibition

G cluster_0 FMS Kinase Signaling cluster_1 FGFR Signaling CSF-1 CSF-1 FMS (CSF-1R) FMS (CSF-1R) CSF-1->FMS (CSF-1R) Binds Downstream Signaling Downstream Signaling FMS (CSF-1R)->Downstream Signaling Activates Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Promotes FGF FGF FGFR FGFR FGF->FGFR Binds RAS-MAPK, PI3K-AKT Downstream Pathways FGFR->RAS-MAPK, PI3K-AKT Activates Cell Growth & Angiogenesis Cell Growth & Angiogenesis RAS-MAPK, PI3K-AKT->Cell Growth & Angiogenesis Promotes Inhibitor_FMS Pyrrolo[3,2-c]pyridine Inhibitor (e.g., 1r) Inhibitor_FMS->FMS (CSF-1R) Inhibitor_FGFR 1H-Pyrrolo[2,3-b]pyridine Inhibitor (e.g., 4h) Inhibitor_FGFR->FGFR

Caption: Inhibition of FMS and FGFR signaling pathways.

Experimental Workflow for Kinase Inhibition Assay

G Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Start->Prepare Reagents Incubate Pre-incubate Kinase, Substrate, and Inhibitor Prepare Reagents->Incubate Initiate Reaction Add ATP to start reaction Incubate->Initiate Reaction Stop Reaction Stop reaction after defined time Initiate Reaction->Stop Reaction Quantify Quantify Substrate Phosphorylation Stop Reaction->Quantify Analyze Calculate % Inhibition and determine IC50 Quantify->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The chloropyrrolopyridine scaffold and its related heterocyclic systems continue to be a fertile ground for the discovery of novel kinase inhibitors. While a direct comparative analysis of 6-Chloro-1H-pyrrolo[3,2-b]pyridine-based inhibitors is currently limited by the available data, the exploration of related isomers provides valuable structure-activity relationship insights. The potent and selective inhibition of key cancer targets like FMS, FGFR, and Aurora kinases by various pyrrolopyridine derivatives underscores the therapeutic potential of this chemical class.

Future research should focus on the systematic exploration of the this compound scaffold to fully elucidate its potential. Head-to-head comparisons of inhibitors with this specific core against a panel of kinases will be crucial for understanding its unique properties and for guiding the development of next-generation therapeutics. As our understanding of the cancer kinome deepens, so too will the opportunities for designing highly targeted and effective therapies based on these versatile heterocyclic structures.

References

A Senior Application Scientist's Guide to Azaindole Scaffolds: A Comparative Analysis of 6-Chloro-1H-pyrrolo[3,2-b]pyridine and Its Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azaindole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the term "privileged scaffold" refers to molecular frameworks that can provide ligands for diverse biological targets. Azaindoles, also known as pyrrolopyridines, have firmly established themselves within this elite class.[1][2] As bioisosteres of the naturally ubiquitous indole and purine systems, they offer a strategic advantage in drug design.[3][4] The substitution of a carbon atom in the indole's benzene ring with a nitrogen atom creates four distinct positional isomers: 4-, 5-, 6-, and 7-azaindole. This seemingly minor alteration profoundly impacts the molecule's physicochemical properties, including its hydrogen bonding capacity, pKa, dipole moment, and metabolic stability, thereby fine-tuning its interaction with biological targets.[2][4]

While all isomers have found utility, their application is not uniform. The 7-azaindole isomer is the most prevalent in discovery programs, largely due to its exceptional ability to mimic the adenine hinge-binding motif of ATP, making it a cornerstone of kinase inhibitor design.[2][3][5] However, a nuanced, target-specific approach reveals that other isomers can offer superior potency or selectivity. This guide provides an in-depth comparison of these scaffolds, with a particular focus on 6-Chloro-1H-pyrrolo[3,2-b]pyridine , a functionalized 4-azaindole, to illustrate how strategic substitution on a less common isomer can unlock unique pharmacological potential.

Structural and Physicochemical Properties of Azaindole Isomers

The position of the pyridine nitrogen dictates the electronic distribution and steric profile of the azaindole core, influencing its behavior in a biological system. This compound (a substituted 4-azaindole) introduces further modulation through the chloro-substituent.

G cluster_0 Azaindole Isomers and a Key Derivative struct1 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine) struct2 5-Azaindole (1H-Pyrrolo[3,2-c]pyridine) struct3 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine) struct4 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) struct5 This compound (Substituted 4-Azaindole)

Caption: Chemical structures of the four positional azaindole isomers and the subject of this guide.

The introduction of the nitrogen atom generally enhances aqueous solubility compared to the parent indole scaffold, a highly desirable trait in drug development.[3] Furthermore, this modification can significantly improve metabolic stability by altering the molecule's susceptibility to cytochrome P450 (CYP450) enzymes.[6]

The chlorine atom on the this compound scaffold serves a dual purpose. Electronically, it withdraws electron density from the ring system, which can influence binding interactions. Synthetically, it provides a crucial handle for further functionalization via modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[7]

Property4-Azaindole5-Azaindole6-Azaindole7-AzaindoleIndole (Reference)
Nitrogen Position 4567N/A
LogP (calc.) 1.2-1.41.1-1.31.1-1.31.2-1.4~2.1
Aqueous Solubility EnhancedEnhancedEnhancedEnhancedLow
pKa (Pyrrole NH) ~16.5~16.8~16.7~16.3~17
pKa (Pyridinic N) ~4.6~6.5~5.3~4.5N/A
Metabolic Stability Generally ImprovedGenerally ImprovedGenerally ImprovedGenerally ImprovedLower
Data synthesized from multiple sources indicating general trends.[3][4][6] Exact values may vary based on experimental conditions.

Comparative Performance in Kinase Inhibition

The primary therapeutic area for azaindole derivatives is oncology, specifically as kinase inhibitors.[1][8] Their structural similarity to the adenine purine ring allows them to compete with ATP for binding to the kinase hinge region, a critical interaction for catalytic function.[3]

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor 7-Azaindole Inhibitor hinge_acceptor Hinge Residue (Backbone C=O) hinge_donor Hinge Residue (Backbone N-H) gatekeeper Gatekeeper Residue atp_pocket ATP Pocket azaindole 7-Azaindole Core pyrrole_nh Pyrrole N-H (H-Bond Donor) pyrrole_nh->hinge_acceptor H-Bond pyridine_n Pyridine N7 (H-Bond Acceptor) pyridine_n->hinge_donor H-Bond

Caption: Bidentate hydrogen bonding of a 7-azaindole scaffold with the kinase hinge region.

While 7-azaindole is lauded for its ability to form two canonical hydrogen bonds with the kinase hinge, this is not a universal requirement for potent inhibition.[5] The optimal isomer is highly dependent on the specific topology of the target kinase's active site.

  • 7-Azaindole: The most widely used isomer, found in approved drugs like the BRAF inhibitor Vemurafenib.[3][9] Its geometry is ideal for forming bidentate hydrogen bonds in many kinases.[5]

  • 5-Azaindole: In a study targeting cell division cycle 7 (Cdc7) kinase, derivatives of 5-azaindole were identified as potent and selective inhibitors, whereas the corresponding 4-, 6-, and 7-azaindole isomers demonstrated lower activity.[1][2] This highlights that for certain kinases, the specific placement of the nitrogen at the 5-position is crucial for optimal interaction.

  • 4-Azaindole (the core of this compound): Derivatives of 4-azaindole have emerged as potent inhibitors for targets like c-Met kinase.[1][2] The 6-chloro substituent on this scaffold can be strategically positioned to occupy a hydrophobic pocket within the active site or serve as a vector for linking to other pharmacophoric elements.

  • 6-Azaindole: This isomer is the second most frequently utilized in drug discovery after 7-azaindole and has shown promise against targets like VEGFR2.[3][10]

Azaindole Derivative StudyTarget KinaseKey FindingIC₅₀ (nM)
5-Azaindole Series[1]Cdc75-azaindole scaffold showed superior activity and selectivity over other isomers.< 100
4-Azaindole Series[1]c-MetN-nitrobenzenesulfonyl-4-azaindoles were potent c-Met inhibitors.20-70
7-Azaindole (Vemurafenib)[3]BRAFV600EPotent and selective inhibitor, now an approved drug.13
6-Azaindole Derivative[10]GSK3βShowed potent activity against GSK3β where the 7-azaindole analog was inactive.9

Experimental Protocols: A Practical Guide

To translate theoretical advantages into tangible results, robust and reproducible experimental workflows are essential. The following protocols are presented with the rationale behind each step, reflecting best practices in a drug discovery laboratory.

Protocol 1: Synthesis of a Substituted 6-Chloro-4-azaindole via Suzuki Coupling

This protocol describes a common method for diversifying the this compound scaffold, a critical step in any SAR campaign. The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction.

Objective: To synthesize a 6-aryl-1H-pyrrolo[3,2-b]pyridine derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Nitrogen or Argon source for inert atmosphere

  • Standard laboratory glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the starting material. The base is crucial for the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

    • Causality: The Palladium(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic efficiency.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe, followed by the palladium catalyst (0.05-0.10 eq).

    • Causality: Degassing the solvent removes dissolved oxygen. The catalyst is added last to minimize its exposure to air.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: The aqueous workup removes the inorganic salts (base, boronic acid byproducts), and the brine wash helps to break any emulsions.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine.

    • Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay is a standard preclinical screen to predict how quickly a compound will be metabolized by the liver, a key determinant of its in vivo half-life.

G cluster_workflow Microsomal Stability Assay Workflow prep 1. Preparation - Prepare test compound stock - Prepare microsome suspension - Prepare NADPH regenerating system incubate 2. Incubation - Pre-warm microsomes and compound - Initiate reaction with NADPH - Incubate at 37°C prep->incubate Pre-incubation sampling 3. Time-Point Sampling - Aliquot at T=0, 5, 15, 30, 60 min - Quench reaction with cold Acetonitrile containing Internal Standard incubate->sampling Reaction initiation analysis 4. Analysis - Centrifuge to pellet protein - Analyze supernatant by LC-MS/MS - Quantify remaining parent compound sampling->analysis Sample processing calc 5. Data Calculation - Plot ln(% remaining) vs. time - Calculate half-life (t½) - Determine intrinsic clearance (Cl_int) analysis->calc Quantification

Caption: General workflow for an in vitro liver microsomal stability assay.

Objective: To determine the rate of metabolism of different azaindole isomers.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Test compounds (e.g., this compound and other isomers)

  • Positive control compound with known metabolic fate (e.g., Verapamil)

  • Acetonitrile with an internal standard for quenching and analysis

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing phosphate buffer and liver microsomes (final concentration typically 0.5-1.0 mg/mL). Prepare the test compound solution in a solvent like DMSO and dilute it into the buffer (final DMSO concentration <0.5%).

    • Causality: Maintaining a physiological pH of 7.4 is essential for enzyme activity. Keeping the organic solvent concentration low prevents enzyme inhibition.

  • Pre-incubation: Pre-warm the microsome/compound mixture at 37°C for 5-10 minutes.

    • Causality: This step ensures the reaction starts at the correct physiological temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is T=0.

    • Causality: Cytochrome P450 enzymes are NADPH-dependent. The regenerating system ensures a constant supply of the NADPH cofactor throughout the incubation.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold acetonitrile with an internal standard.

    • Causality: The cold acetonitrile serves to "quench" or stop the enzymatic reaction by precipitating the microsomal proteins. The internal standard is crucial for accurate quantification by LC-MS/MS, correcting for variations in sample processing and instrument response.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis vial and inject it into the LC-MS/MS system. Quantify the amount of the parent compound remaining at each time point relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life (t₁/₂) is calculated as 0.693/k.

Conclusion and Strategic Outlook

The comparative analysis of azaindole scaffolds reveals a landscape of nuanced opportunity rather than a one-size-fits-all solution. While 7-azaindole remains a dominant and highly effective scaffold in kinase inhibitor design, this guide demonstrates that other isomers, such as the 4-azaindole core of This compound , possess unique and compelling advantages for specific biological targets.[2]

The strategic choice of an azaindole isomer should be a data-driven decision, guided by the specific structural features of the target protein. The presence of the chloro-substituent on the 4-azaindole core provides medicinal chemists with a powerful tool, offering both electronic modulation and a versatile synthetic handle for rapid library generation and optimization. As drug discovery continues to move towards more targeted and personalized therapies, the intelligent application of less common but highly functionalized scaffolds like this compound will be paramount to success.

References

A Researcher's Guide to the Structure-Activity Relationship of 6-Chloro-1H-pyrrolo[3,2-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[3,2-b]pyridine scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. As a privileged structure, its derivatives have been explored as potent inhibitors of various enzymes, particularly kinases, which are crucial targets in oncology and inflammatory diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-Chloro-1H-pyrrolo[3,2-b]pyridine analogs, offering a comparative overview of how structural modifications influence their biological activity. The insights presented herein are synthesized from a comprehensive review of published experimental data, aiming to empower researchers in the rational design of novel and more effective therapeutic agents.

The this compound Core: A Strategic Starting Point

The selection of the this compound core is a deliberate choice rooted in established medicinal chemistry principles. The pyrrolopyridine nucleus serves as a versatile scaffold that can engage in various interactions with biological targets, including hydrogen bonding and pi-stacking. The introduction of a chlorine atom at the 6-position is a strategic modification intended to modulate the electronic and steric properties of the molecule. Halogen atoms, particularly chlorine, are known to enhance binding affinity through halogen bonding, improve metabolic stability, and influence the overall pharmacokinetic profile of a drug candidate.

Comparative Analysis of Substituent Effects on Biological Activity

While specific SAR studies on this compound are emerging, a wealth of information can be extrapolated from studies on closely related pyrrolopyridine isomers. The following sections dissect the impact of substitutions at various positions of the pyrrolopyridine ring, with a comparative lens on how these changes affect inhibitory potency against key biological targets.

Modifications at the N1 Position of the Pyrrole Ring

The N1 position of the pyrrole ring is a critical interaction point for many pyrrolopyridine-based inhibitors. Substitutions at this position can significantly impact binding affinity and selectivity.

Substitution at N1Biological TargetObserved Effect on ActivityRationale
Hydrogen (N-H) KinasesOften essential for activityForms a crucial hydrogen bond with the hinge region of the kinase.
Methyl KinasesGenerally reduces or abolishes activitySteric hindrance can disrupt the key hydrogen bond with the hinge region.
Aryl/Heteroaryl Kinases, PDE4BCan enhance potency and selectivityAllows for exploration of additional binding pockets and can introduce favorable interactions.
Bulky protecting groups KinasesTypically leads to a loss of activityPrevents the necessary interactions with the active site.
Substitutions on the Pyridine Ring (Positions 5 and 7)

Modifications on the pyridine ring, particularly at positions analogous to 5 and 7 in the 1H-pyrrolo[3,2-b]pyridine scaffold, are pivotal for modulating selectivity and physicochemical properties.

Substitution PositionSubstituent TypeBiological TargetObserved Effect on ActivityRationale
Position 5 CarboxamideJAK3Introduction of a carbamoyl group significantly increases inhibitory activity.[1]The amide group can form additional hydrogen bonds in the active site.
Position 5 Aryl/HeteroarylCDK8Can lead to potent and selective inhibitors.[2]These groups can occupy hydrophobic pockets and form specific interactions.
Position 7 Amino and derivativesFMS KinasePotent inhibitory activity observed with specific amide and urea derivatives.These groups can act as hydrogen bond donors and acceptors, crucial for binding.
The Influence of the 6-Chloro Substituent

The presence of a chlorine atom at the 6-position of the 1H-pyrrolo[3,2-b]pyridine core is anticipated to have several key effects:

  • Electronic Effect: Chlorine is an electron-withdrawing group, which can modulate the pKa of the pyridine nitrogen and influence the overall electron distribution of the aromatic system. This can impact the strength of hydrogen bonds and other non-covalent interactions.

  • Steric Effect: The chloro group introduces a degree of steric bulk, which can either be beneficial or detrimental to binding, depending on the topology of the target's active site. It can promote a specific conformation of the molecule that is more favorable for binding.

  • Halogen Bonding: The electrophilic crown of the chlorine atom can engage in halogen bonding with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in the protein's active site. This non-covalent interaction can significantly contribute to binding affinity.

  • Metabolic Stability: The C-Cl bond is generally more resistant to metabolic degradation compared to a C-H bond, potentially leading to an improved pharmacokinetic profile.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The successful development of novel this compound analogs relies on robust synthetic methods and reliable biological assays.

General Synthetic Strategy

The synthesis of this compound analogs typically involves a multi-step sequence. A generalized synthetic workflow is depicted below.

Synthetic Workflow A Starting Material (e.g., Substituted Pyridine) B Introduction of Pyrrole Ring A->B Cyclization C Chlorination at Position 6 B->C Halogenation D Functionalization at other positions (e.g., N1, C5, C7) C->D Cross-coupling reactions E Final Analog D->E Purification Kinase Inhibition Assay Workflow A Compound Preparation (Serial Dilutions) B Assay Plate Preparation (Kinase, Substrate, ATP) A->B C Incubation B->C D Detection of Kinase Activity (e.g., Phosphorylation) C->D E Data Analysis (IC50 Determination) D->E

References

A Comparative Guide to In Vitro Assay Validation for Compounds Derived from 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of novel chemical entities derived from the 6-Chloro-1H-pyrrolo[3,2-b]pyridine scaffold. As a privileged heterocyclic structure in medicinal chemistry, pyrrolopyridines have demonstrated significant potential, particularly as kinase inhibitors for various therapeutic indications. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, tiered approach to assay validation, from initial biochemical characterization to cellular target engagement.

The Significance of the this compound Scaffold

The pyrrolopyridine core is a bioisostere of purines, enabling it to effectively interact with the ATP-binding sites of protein kinases. The this compound scaffold, in particular, has been identified in patent literature as a promising foundation for the development of inhibitors targeting key signaling kinases such as mTOR and PI3K[1]. These kinases are central regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers and other diseases. Therefore, robust and reliable in vitro validation of compounds derived from this scaffold is paramount for advancing promising candidates in the drug discovery pipeline.

This guide will compare and contrast three critical in vitro assays, providing the "why" behind the "how" to ensure the generation of high-quality, reproducible data.

A Tiered Approach to In Vitro Validation

A logical progression of in vitro assays is essential for building a comprehensive understanding of a compound's activity. We advocate for a three-tiered approach:

  • Tier 1: Biochemical Kinase Assays - To determine direct enzymatic inhibition.

  • Tier 2: Cell Proliferation Assays - To assess the compound's effect on cancer cell growth.

  • Tier 3: Target Engagement Assays - To confirm that the compound interacts with its intended target in a cellular context.

G cluster_0 Tiered In Vitro Assay Validation Workflow A Tier 1: Biochemical Kinase Assay B Tier 2: Cell Proliferation Assay A->B Demonstrates Cellular Activity C Tier 3: Target Engagement Assay B->C Confirms Mechanism of Action

Caption: Tiered workflow for in vitro validation.

Tier 1: Biochemical Kinase Assays - The First Line of Inquiry

Biochemical kinase assays are fundamental for determining if a compound directly inhibits the enzymatic activity of a purified kinase. These assays are conducted in a cell-free system, providing a clean assessment of a compound's potency without the complexities of cellular uptake, metabolism, or off-target effects.

Comparison of Biochemical Kinase Assay Formats

Two common formats for biochemical kinase assays are radiometric and luminescence-based assays.

FeatureRadiometric Assay (e.g., [³²P]-ATP)Luminescence-Based Assay (e.g., ADP-Glo™)
Principle Measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.[2]Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.
Advantages Considered the "gold standard" for direct measurement of kinase activity; highly sensitive and not prone to interference from colored or fluorescent compounds.[2]Non-radioactive, high-throughput, and amenable to automation.[3]
Disadvantages Requires handling of radioactive materials and specialized disposal; lower throughput.Susceptible to interference from compounds that affect the luciferase enzyme used for signal generation.

Rationale for Selection: For initial hit identification and lead optimization, luminescence-based assays like ADP-Glo™ offer a practical balance of throughput, sensitivity, and safety. Radiometric assays are invaluable for mechanistic studies and for validating hits from luminescence-based screens, especially if compound interference is suspected.

Experimental Protocol: Luminescence-Based Biochemical Kinase Assay (ADP-Glo™)

This protocol is adapted for a generic tyrosine kinase, a likely target for pyrrolopyridine derivatives.

I. Materials and Reagents:

  • Purified recombinant kinase (e.g., PI3K, mTOR)

  • Kinase-specific peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds derived from this compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

II. Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO vehicle control.

    • Add 2.5 µL of the kinase in kinase assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be empirically determined, often near the Kₘ for ATP.

    • Add 5 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

III. Assay Validation and Quality Control:

  • Z'-factor: To assess the robustness of the assay, calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reference Inhibitor: Include a known inhibitor of the target kinase as a positive control to ensure the assay is performing as expected.

  • ATP Concentration: The IC₅₀ value of ATP-competitive inhibitors is dependent on the ATP concentration. It is crucial to state the ATP concentration used in the assay.

Tier 2: Cell Proliferation Assays - Assessing Phenotypic Effects

Once a compound demonstrates biochemical potency, the next critical step is to determine its effect on cell proliferation. This assesses not only the compound's ability to inhibit its target in a cellular context but also its cell permeability and potential cytotoxicity.

Comparison of Cell Proliferation Assay Formats
FeatureMTT AssayATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
Principle Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.Measures the amount of ATP present, which is an indicator of metabolically active cells.
Advantages Inexpensive and widely used.More sensitive and has a broader linear range than the MTT assay; fewer steps and is amenable to high-throughput screening.
Disadvantages Can be affected by compounds that alter cellular metabolism; requires a solubilization step for the formazan crystals.More expensive than the MTT assay; can be affected by compounds that interfere with luciferase.

Rationale for Selection: The MTT assay is a reliable and cost-effective method for initial screening of anti-proliferative effects. For more precise quantification and high-throughput applications, the CellTiter-Glo® assay is preferred due to its higher sensitivity and simpler workflow.

Experimental Protocol: MTT Cell Proliferation Assay

I. Materials and Reagents:

  • Cancer cell line relevant to the kinase target (e.g., a cell line with a known dependency on the PI3K/mTOR pathway)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds derived from this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Clear, flat-bottomed 96-well plates

II. Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the EC₅₀ value.

III. Assay Validation and Quality Control:

  • Cell Seeding Density: Optimize the cell number to ensure they are in the logarithmic growth phase throughout the experiment.

  • Controls: Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control) to define the assay window.[3]

  • Linearity: Confirm a linear relationship between cell number and absorbance to ensure the assay is quantitative.

Tier 3: Target Engagement Assays - Confirming the Mechanism of Action

A critical question in drug discovery is whether a compound's cellular effects are a direct result of its interaction with the intended target. Target engagement assays provide this crucial link between biochemical potency and cellular activity.

Comparison of Target Engagement Assay Formats
FeatureWestern Blotting (Phospho-protein detection)NanoBRET™ Target Engagement Assay
Principle Measures the phosphorylation status of a downstream substrate of the target kinase as a readout of kinase activity in cells.Measures the binding of a compound to a NanoLuc®-tagged target protein in live cells through bioluminescence resonance energy transfer (BRET).[4]
Advantages Provides a direct measure of the inhibition of the kinase signaling pathway.Allows for the quantitative measurement of compound affinity and residence time at the target in live cells; amenable to high-throughput screening.[4]
Disadvantages Low throughput, semi-quantitative, and requires specific and validated phospho-antibodies.Requires genetic modification of cells to express the tagged target protein; the overexpression of the target may not be physiological.[1]

Rationale for Selection: The NanoBRET™ assay is a powerful, quantitative method for confirming target engagement in a high-throughput manner. It directly measures the binding of the compound to the target protein, providing strong evidence for the mechanism of action. Western blotting for downstream substrates is a valuable orthogonal method to confirm the functional consequences of target engagement.

Experimental Protocol: NanoBRET™ Target Engagement Assay

I. Materials and Reagents:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for the NanoLuc®-kinase fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ tracer specific for the kinase of interest

  • Test compounds derived from this compound

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, non-binding surface 96-well plates

II. Step-by-Step Procedure:

  • Cell Transfection:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol.

    • Incubate for 24 hours to allow for protein expression.

  • Assay Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Adjust the cell density to 2 x 10⁵ cells/mL.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the test compounds or vehicle control.

    • Add the NanoBRET™ tracer to the cell suspension at the predetermined optimal concentration.

    • Dispense the cell suspension containing the tracer into the wells of the assay plate.

    • Incubate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution with the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~618 nm).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition).

    • Plot the normalized BRET ratio against the logarithm of the compound concentration to determine the IC₅₀ value for target engagement.

III. Assay Validation and Quality Control:

  • Tracer Concentration: The tracer concentration should be optimized to provide a good assay window without saturating the target.

  • Z'-factor: As with other assays, a Z'-factor should be calculated to assess the assay's robustness.[5]

  • Permeabilized Cell Control: To distinguish between intrinsic affinity and the effects of cell permeability, the assay can be run in parallel with cells that have been permeabilized with digitonin.[4]

G cluster_0 NanoBRET™ Target Engagement Principle A NanoLuc-Kinase Fusion Protein B Fluorescent Tracer A->B Binding D BRET Signal A->D E No BRET Signal A->E B->D Energy Transfer C Test Compound C->A Competitive Binding

Caption: Principle of the NanoBRET™ target engagement assay.

Data Interpretation and a Comparative Look

The ultimate goal of this tiered validation is to build a cohesive narrative around a compound's mechanism of action. It is not uncommon to observe discrepancies between the potencies determined in each assay.

Illustrative Comparative Data (Hypothetical Data for a Pyrrolopyridine Derivative)

Assay TypeTarget/Cell LineEndpointIC₅₀/EC₅₀ (nM)
Biochemical PI3KαADP Production50
Cell Proliferation MCF7 (PIK3CA mutant)Viability250
Target Engagement HEK293 (NanoLuc-PI3Kα)BRET200

Analysis of Discrepancies:

  • Biochemical vs. Cellular Potency: The shift in potency from the biochemical assay (IC₅₀ = 50 nM) to the cell proliferation assay (EC₅₀ = 250 nM) is common. This can be attributed to several factors, including the high intracellular concentration of ATP, which competes with ATP-competitive inhibitors, as well as the compound's cell permeability and stability.[6]

  • Cellular Potency vs. Target Engagement: The close correlation between the cell proliferation EC₅₀ (250 nM) and the target engagement IC₅₀ (200 nM) provides strong evidence that the compound's anti-proliferative effect is indeed mediated by its interaction with the intended kinase target.

Conclusion

The in vitro validation of compounds derived from the promising this compound scaffold requires a multifaceted and methodologically sound approach. By employing a tiered strategy that progresses from direct biochemical inhibition to cellular phenotypic effects and finally to direct target engagement, researchers can build a robust data package that supports a compound's mechanism of action. This guide provides the foundational principles, detailed protocols, and critical validation parameters to ensure the generation of reliable and reproducible data, ultimately facilitating the identification of promising new therapeutic agents.

References

A Comparative Benchmarking Guide to 6-Chloro-1H-pyrrolo[3,2-b]pyridine Derivatives Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Oncology Therapeutics

In the landscape of oncology drug discovery, the pyrrolopyridine scaffold has emerged as a "privileged" structure, forming the core of numerous kinase inhibitors. Its resemblance to the adenine core of ATP allows derivatives to competitively bind to the ATP-binding pocket of various kinases, disrupting signaling pathways crucial for cancer cell proliferation and survival.[1][2] This guide focuses on a specific subclass: 6-Chloro-1H-pyrrolo[3,2-b]pyridine derivatives. The introduction of a chloro-substituent can significantly modulate the compound's physicochemical properties, including its binding affinity and metabolic stability, potentially offering enhanced potency and selectivity.[3]

This document provides a comprehensive framework for benchmarking novel this compound derivatives against established, FDA-approved kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for key validation assays, and present a comparative analysis of a representative derivative against the multi-kinase inhibitor Sorafenib and the BRAF inhibitors Vemurafenib and Dabrafenib.

The Rationale for Benchmarking: Establishing a Therapeutic Niche

The development of a new anticancer agent is not merely about demonstrating biological activity; it is about defining its unique therapeutic potential in a field of existing treatments. Benchmarking against established drugs is a critical process to:

  • Determine Relative Potency and Selectivity: Quantitatively compare the inhibitory activity of a novel compound against its intended targets versus existing drugs.

  • Identify Potential for Overcoming Resistance: Assess activity in cell lines resistant to current therapies.

  • Elucidate Mechanism of Action: Compare downstream signaling effects to understand if the novel compound offers a differentiated mechanism.

  • Predict Therapeutic Index: Early assessment of off-target effects compared to known drugs can indicate a potentially wider therapeutic window.

For the purpose of this guide, we will use a representative this compound derivative, herein designated as PBP-6Cl , and compare its performance metrics against Sorafenib, Vemurafenib, and Dabrafenib, particularly in the context of melanoma, a cancer type where BRAF mutations are prevalent.[4]

Comparative Analysis: Potency and Cellular Activity

A direct comparison of quantitative data is fundamental to benchmarking. The following tables summarize key inhibitory metrics, with illustrative data for our hypothetical PBP-6Cl to demonstrate the format.

Table 1: In Vitro Kinase Inhibitory Potency (IC50 in nM)

Kinase TargetPBP-6Cl (Illustrative IC50)Sorafenib (Reference IC50)Vemurafenib (Reference IC50)Dabrafenib (Reference IC50)
BRAF V600E 2538[5]310.8[6]
BRAF (wild-type) 8022[5]1003.2[6]
c-RAF 656[7]485.0[6]
VEGFR2 15090[7]>10,000>10,000
PDGFRβ 20057[7]>10,000>10,000
c-KIT 35068[7]>10,000>10,000

Reference IC50 values are illustrative and sourced from publicly available literature. Actual values may vary based on assay conditions.

Table 2: Cellular Anti-Proliferative Activity (GI50 in µM)

Cell LineBRAF/NRAS StatusPBP-6Cl (Illustrative GI50)Sorafenib (Reference GI50)Vemurafenib (Reference GI50)Dabrafenib (Reference GI50)
A375 BRAF V600E0.5~5.0[8]~0.25[9]~0.05[6]
SK-MEL-28 BRAF V600E0.8~4.3[10]~0.3~0.03
SK-MEL-2 NRAS Q61R2.5~3.9>10[11]~0.24[11]
Normal Fibroblasts (e.g., HS 27) Wild-Type>20~10.0[8]>10>10

GI50: Concentration causing 50% growth inhibition. Reference values are approximate and compiled from various sources.

Experimental Protocols for Robust Benchmarking

To ensure the integrity and reproducibility of benchmarking data, standardized and well-validated experimental protocols are essential. The following sections provide step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the activity of a specific kinase. A common method is a fluorescence-based assay.[12]

Principle: This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase phosphorylates a biotinylated peptide substrate. A terbium-labeled anti-phospho-specific antibody binds to the phosphorylated peptide, which is in turn bound to a streptavidin-conjugated acceptor fluorophore (e.g., XL665). When the donor and acceptor are in proximity, FRET occurs, generating a signal proportional to kinase activity. An inhibitor will reduce this signal.[12]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Dilute the kinase, biotinylated peptide substrate, and ATP to their final desired concentrations in the kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate competitive inhibition assessment.

    • Prepare a serial dilution of the test compounds (e.g., PBP-6Cl) and reference drugs in DMSO, then dilute further in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 2 µL of the diluted enzyme.

    • Add 1 µL of the diluted compound or DMSO (for control wells).

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of a detection mixture containing the terbium-labeled antibody and the streptavidin-conjugated acceptor in a detection buffer (this buffer typically contains EDTA to chelate Mg2+ and stop the kinase reaction).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_assay In Vitro Kinase Assay Workflow prep Reagent Preparation (Kinase, Substrate, ATP, Compounds) plate Plate Enzyme & Compounds prep->plate incubate1 Pre-incubation (15 min) plate->incubate1 start_rxn Add Substrate/ATP (Start Reaction) incubate1->start_rxn incubate2 Reaction Incubation (60 min) start_rxn->incubate2 stop_rxn Add Detection Reagents (Stop Reaction) incubate2->stop_rxn incubate3 Detection Incubation (60 min) stop_rxn->incubate3 read Read TR-FRET Signal incubate3->read analyze Calculate IC50 read->analyze

Caption: Workflow for a TR-FRET-based in vitro kinase inhibition assay.

Cellular Anti-Proliferative Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Plating:

    • Harvest and count cells (e.g., A375 melanoma cells).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and reference drugs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include wells with medium and DMSO as a vehicle control.

    • Incubate for 72 hours (or a desired time point) at 37°C and 5% CO2.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on a shaker for 15 minutes to ensure complete solubilization of the formazan.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against drug concentration and determine the GI50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8]

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA.[8] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By staining a population of cells with PI and analyzing them with a flow cytometer, one can generate a histogram of DNA content, revealing the percentage of cells in each phase of the cell cycle.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with the test compounds at relevant concentrations (e.g., 1x and 5x GI50) for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells (including any floating cells in the medium) and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate at 4°C for at least 30 minutes (or store for longer periods).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase is crucial to prevent staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry and Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate the single-cell population to exclude doublets and debris.

    • Generate a histogram of PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the G0/G1, S, and G2/M peaks and calculate the percentage of cells in each phase.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules, providing insight into the mechanism of action of a drug.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., total ERK and phospho-ERK). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to visualize the protein bands.

Step-by-Step Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compounds for a short duration (e.g., 1-2 hours) to observe acute signaling changes.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibitors Inhibitor Targets GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Vemurafenib Vemurafenib/ Dabrafenib/ PBP-6Cl Vemurafenib->RAF Inhibits Sorafenib Sorafenib Sorafenib->RTK Inhibits (VEGFR, PDGFR) Sorafenib->RAF Inhibits

Caption: The MAPK/ERK signaling pathway and the targets of benchmarked inhibitors.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic benchmarking of novel this compound derivatives. By employing rigorous, standardized assays and comparing directly against clinically relevant drugs like Sorafenib, Vemurafenib, and Dabrafenib, researchers can effectively position their novel compounds within the therapeutic landscape. The illustrative data for PBP-6Cl suggests a compound with a mixed kinase profile, potentially offering advantages in certain contexts, such as NRAS-mutant melanoma where BRAF-selective inhibitors are ineffective.

The comprehensive evaluation of a novel kinase inhibitor requires a multi-faceted approach, moving from biochemical potency and selectivity to cellular effects on proliferation and signaling, and ultimately to in vivo efficacy and safety studies. This structured benchmarking process is indispensable for identifying candidates with the highest potential to become next-generation cancer therapeutics.

References

The Pyrrolopyridine Scaffold: A Comparative Guide to Kinase Inhibitor Scaffolds Beyond 6-Chloro-1H-pyrrolo[3,2-b]pyridine for FGFR and CSF-1R Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors with high potency and selectivity is a cornerstone of modern drug discovery. The 6-chloro-1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a valuable building block in the synthesis of compounds targeting a range of kinases. However, the dynamic landscape of medicinal chemistry necessitates a broader perspective on alternative scaffolds that can offer improved pharmacological profiles, novel intellectual property, and overcome potential liabilities. This guide provides an in-depth comparison of alternative heterocyclic systems for the development of inhibitors targeting two critical oncogenic kinase families: Fibroblast Growth Factor Receptors (FGFRs) and Colony-Stimulating Factor 1 Receptor (CSF-1R/FMS).

The Central Role of the Pyrrolopyridine Core

The 1H-pyrrolo[3,2-b]pyridine core, a bicyclic heteroaromatic system, serves as a rigid scaffold that can be functionalized to interact with the ATP-binding pocket of various kinases. The nitrogen atoms within the ring system can act as hydrogen bond acceptors or donors, mimicking the hinge-binding interactions of the native ATP ligand. The chloro-substitution at the 6-position of this compound provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to introduce various substituents that can enhance potency and selectivity.

Targeting the FGFR Family: Beyond the Pyrrolopyridine Scaffold

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a key driver in various cancers. While pyrrolopyridine derivatives have shown promise as FGFR inhibitors, several alternative scaffolds are being actively explored.

2.1

Cross-reactivity profiling of 6-Chloro-1H-pyrrolo[3,2-b]pyridine-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cross-Reactivity Profiling of 6-Chloro-1H-pyrrolo[3,2-b]pyridine-based Kinase Inhibitors

Authored by: A Senior Application Scientist

Introduction: The Double-Edged Sword of Kinase Inhibition

The this compound scaffold represents a privileged structure in medicinal chemistry, frequently utilized as a core element in the design of potent protein kinase inhibitors.[1] Derivatives of the broader pyrrolopyridine class have shown promise in targeting a range of kinases implicated in oncology and inflammatory diseases.[2][3][4] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: ensuring inhibitor selectivity.[5]

Cross-reactivity, or the inhibition of unintended "off-target" kinases, can lead to unforeseen toxicities.[6] Conversely, in some instances, this polypharmacology can result in beneficial, synergistic therapeutic effects.[7][8] Therefore, a rigorous and multi-faceted approach to profiling the selectivity of any new chemical entity is not merely a regulatory hurdle but a fundamental necessity for understanding its biological activity and therapeutic potential.

This guide provides a strategic framework for characterizing the cross-reactivity of this compound-based compounds. We will move beyond simple checklists, delving into the rationale behind experimental choices and presenting a self-validating workflow that integrates biochemical, cellular, and proteomic data to build a comprehensive selectivity profile.

The Strategic Imperative: A Multi-Tiered Profiling Cascade

A robust selectivity assessment cannot rely on a single method. The limitations of one technique are often the strengths of another. We advocate for a tiered approach, where broad, cost-effective biochemical screens are used to cast a wide net, followed by more physiologically relevant cell-based and proteomic assays to validate and contextualize the initial findings. This cascade approach ensures that resources are focused on the most relevant on- and off-targets, providing a clear path from initial hit to a well-characterized lead.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: In-Situ Proteomics cluster_3 Outcome A Compound of Interest (this compound derivative) B Biochemical Kinase Panel (e.g., >300 kinases @ 1µM) A->B Initial Assessment C Identify 'Hits' (On-target and significant off-targets) B->C D NanoBRET™ Target Engagement Assay (Intracellular IC50 determination) C->D Validate in Intact Cells E KiNativ™ In-Situ Profiling (Assess native kinase inhibition) D->E Confirm in Native Proteome F Comprehensive Selectivity Profile (On-target potency, off-target liabilities, and therapeutic window) E->F

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Part 1: Foundational Biochemical Profiling

The first step is to understand the compound's behavior in a simplified, controlled system. Large-scale biochemical kinase panels are the industry standard for this initial screen.[9][10]

The Causality Behind the Choice: Biochemical assays, such as radiometric (e.g., HotSpot™) or mobility shift assays, offer high throughput and reproducibility.[10][11] By testing against a large portion of the kinome (often >300 kinases) at a single high concentration (e.g., 1-10 µM), we can quickly identify a broad range of potential interactions. This is a cost-effective strategy to flag even weak binders that might become relevant at higher therapeutic doses.[9] The goal here is not to determine absolute potency, but to triage kinases for further investigation.

Data Presentation: Initial Hit Identification

The results are typically presented as percent inhibition relative to a control. This allows for easy visualization and comparison across compounds.

Table 1: Hypothetical Biochemical Screen of this compound Derivatives at 1 µM

Kinase TargetCompound X (% Inhibition)Compound Y (% Inhibition)Compound Z (% Inhibition)
MAPK14 (p38α) 98% 99% 95%
ABL135%8%41%
SRC 85% 22%91%
EGFR15%18%12%
FLT3 5%92% 4%
VEGFR2 (KDR)65%45%72%
CDK248%15%55%

Data is hypothetical. On-target (MAPK14) and significant off-targets are highlighted.

From this initial screen, we can see that while all three compounds potently inhibit the intended target (MAPK14), they exhibit different off-target profiles. Compounds X and Z show significant activity against SRC, while Compound Y appears more selective for MAPK14 and its primary off-target, FLT3. This data is crucial for guiding the next phase of investigation.

Part 2: Cellular Target Engagement – Bridging the In Vitro-In Vivo Gap

A compound's activity in a test tube can differ dramatically from its behavior in a living cell due to factors like cell permeability, efflux pumps, and competition with high intracellular ATP concentrations.[6] Therefore, validating biochemical "hits" in a cellular context is a critical step.

The Causality Behind the Choice: The NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) Assay is a powerful method for quantifying compound binding to a specific protein target within intact, living cells.[12][13] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor).[14] When a test compound is introduced, it competes with the tracer, causing a dose-dependent decrease in the BRET signal. This allows for the direct measurement of intracellular target occupancy and the determination of an intracellular IC50 (half-maximal inhibitory concentration), which is a more physiologically relevant measure of potency.[15][16]

G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present Kinase_N Kinase-NanoLuc® Tracer_A Fluorescent Tracer Kinase_N->Tracer_A Binding (High BRET Signal) Kinase_I Kinase-NanoLuc® Inhibitor Test Compound (e.g., Compound Y) Kinase_I->Inhibitor Competitive Binding Tracer_B Fluorescent Tracer Inhibitor->Tracer_B Displacement (Low BRET Signal)

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Data Presentation: Quantifying Intracellular Potency & Selectivity

By determining the intracellular IC50 values for the primary target and key off-targets identified in the biochemical screen, we can build a more accurate picture of the compound's selectivity profile in a living system.

Table 2: Intracellular Target Engagement of Compounds Y and Z (NanoBRET™ IC50 Values)

Kinase TargetCompound Y (Intracellular IC50, nM)Compound Z (Intracellular IC50, nM)
MAPK14 (p38α)2540
SRC>10,000150
FLT3280>10,000

Data is hypothetical.

This cellular data provides critical insights. Compound Y, which appeared selective in the biochemical screen, is confirmed to have potent on-target engagement (25 nM) with a clear window of selectivity over its main off-target, FLT3 (280 nM), and negligible activity against SRC. In contrast, Compound Z not only engages its intended target but also potently engages SRC at a concentration (150 nM) that is likely to be pharmacologically relevant, flagging it as a dual inhibitor.

Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol provides a detailed methodology for assessing the intracellular target engagement of a test compound against a specific kinase.[12][15]

  • Cell Preparation & Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS to ~80-90% confluency.

    • Prepare a transfection mix containing the plasmid DNA for the NanoLuc®-Kinase fusion protein and a transfection reagent (e.g., FuGENE® HD) in Opti-MEM™ I Reduced Serum Medium. Incubate for 20 minutes at room temperature.

    • Add the transfection mix to a suspension of HEK293 cells (final concentration of 2x10^5 cells/mL).

    • Dispense 100 µL of the cell suspension into each well of a 96-well, white, tissue culture-treated assay plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for fusion protein expression.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the this compound test compounds in Opti-MEM™.

    • Prepare the NanoBRET™ Tracer solution at the pre-determined optimal concentration in Opti-MEM™.

    • Add the test compounds to the appropriate wells of the assay plate.

    • Immediately add the NanoBRET™ Tracer to all wells.

    • Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection and Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution by mixing the substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™ according to the manufacturer's protocol. The extracellular inhibitor is critical to minimize background signal from any lysed cells.

    • Add the substrate solution to each well.

    • Read the plate within 10-15 minutes on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~618 nm) simultaneously.

  • Data Analysis:

    • Calculate the corrected BRET ratio by dividing the acceptor emission value by the donor emission value for each well.

    • Normalize the data to vehicle (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Plot the normalized BRET ratio against the logarithm of the test compound concentration and fit the data using a four-parameter logistic regression model to determine the intracellular IC50 value.

Part 3: In-Situ Profiling – The Native Kinome Landscape

The final tier of analysis involves assessing the compound's effect on kinases as they exist in their native state, within the complex milieu of the cellular proteome. This approach accounts for post-translational modifications, scaffolding proteins, and endogenous expression levels that can influence inhibitor binding.[17]

The Causality Behind the Choice: The KiNativ™ Platform

KiNativ™ is a powerful chemoproteomic platform that uses activity-based probes to profile kinase activity directly in cell or tissue lysates.[17][18] The probes are biotin-tagged, irreversible ATP/ADP mimetics that covalently label a conserved lysine residue in the active site of kinases.[19] By pre-incubating the lysate with a test inhibitor, the binding of the probe to its target kinases is blocked in a concentration-dependent manner. After labeling, the proteome is digested, and the biotin-labeled peptides are enriched and identified/quantified by mass spectrometry. This provides a snapshot of which native kinases are engaged by the inhibitor in situ.[18][20]

Data Presentation: Unbiased Off-Target Discovery

The output is a list of kinases whose probe-labeling is significantly reduced by the inhibitor, providing an unbiased view of the compound's targets in a complex biological system.

Table 3: Summary of KiNativ™ Profiling for Compound Y (1 µM in a relevant cancer cell line)

Target Kinase% Inhibition of Probe LabelingImplication
MAPK14 (p38α)96%Confirmed on-target engagement
FLT388%Confirmed primary off-target engagement
MAP2K4 (MKK4)75%Newly identified off-target in the same pathway
LCK12%Negligible engagement of a common off-target
SRC8%Confirmed lack of SRC family engagement

Data is hypothetical.

The KiNativ™ results for Compound Y confirm the on-target (MAPK14) and primary off-target (FLT3) activity seen in the NanoBRET™ assay. Critically, it also uncovers a previously unidentified off-target, MAP2K4 (MKK4), an upstream kinase in the p38 signaling pathway. This kind of insight is invaluable, as inhibiting multiple nodes in the same pathway could lead to more profound pathway modulation than initially predicted.

G cluster_0 p38 MAPK Signaling Pathway Stimuli Stress / Cytokines MKK4 MAP2K4 (MKK4) Stimuli->MKK4 p38 MAPK14 (p38α) MKK4->p38 Phosphorylates Substrate Downstream Substrates (e.g., MK2, ATF2) p38->Substrate Phosphorylates Response Inflammation / Apoptosis Substrate->Response Inhibitor Compound Y Inhibitor->MKK4 Off-target Inhibition Inhibitor->p38 On-target Inhibition

Caption: On- and off-target effects of Compound Y on the p38 MAPK pathway.

Conclusion: Synthesizing Data into Actionable Knowledge

The development of selective kinase inhibitors from scaffolds like this compound is a complex but achievable goal. Success hinges on a deep and nuanced understanding of a compound's interaction with the entire kinome. By employing a strategic, multi-tiered profiling cascade—from broad biochemical screening to validation with cellular target engagement assays like NanoBRET™, and finally to unbiased confirmation in a native proteome with KiNativ™—researchers can build a comprehensive and reliable selectivity profile.

This integrated dataset allows for the confident selection of compounds with the desired therapeutic window, the early de-selection of promiscuous compounds, and the potential identification of novel polypharmacological opportunities. This rigorous, evidence-based approach is the cornerstone of modern drug discovery and is essential for translating promising chemical matter into safe and effective medicines.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-1H-pyrrolo[3,2-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and scientific discovery, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-1H-pyrrolo[3,2-b]pyridine, a halogenated heterocyclic compound. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Assessment

Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. While a comprehensive toxicological profile may not be available for every novel compound, data from its structural class and available Safety Data Sheets (SDS) provide the necessary groundwork for a robust safety protocol.

Key Hazards: Based on available data for chlorinated pyridines and related heterocyclic compounds, this compound should be handled as a substance that is harmful if swallowed and capable of causing serious eye damage[1][2].

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the consistent and correct use of appropriate PPE. The following table outlines the minimum required PPE, with the rationale rooted in preventing the primary routes of exposure.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Prevents contact with the eyes, which can cause serious and potentially irreversible damage[1][2].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Avoids skin contact. While specific permeation data may be unavailable, nitrile and neoprene gloves offer broad protection against a range of organic chemicals[3].
Protective Clothing A fully buttoned laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Use within a certified chemical fume hood.The volatile nature of pyridine and its derivatives necessitates handling in a well-ventilated area to prevent inhalation of potentially harmful fumes[3].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. This is based on its classification as a halogenated organic compound and its structural relationship to pyridine, a listed hazardous waste[4]. The disposal process should be managed through your institution's Environmental Health and Safety (EHS) office and a licensed hazardous waste contractor.

Waste Identification and Classification

Proper classification is the cornerstone of compliant disposal. While this compound may not have a unique EPA waste code, it falls under broader categories that mandate its disposal as hazardous waste.

  • Toxicity Characteristic: Pyridine, the parent compound, is listed as D038 for toxicity[4][5]. It is prudent to assume that this chlorinated derivative exhibits similar toxic properties.

  • Listed Waste: Pyridine is also a U-listed hazardous waste (U196) when it is a discarded commercial chemical product[4][6]. Waste streams containing this compound should be handled with the same level of caution.

  • Halogenated Organic Compound: The presence of chlorine classifies this compound as a halogenated organic, which has specific considerations for disposal, particularly concerning incineration[7][8].

Your EHS office will provide the definitive waste codes for your specific waste stream.

On-Site Accumulation and Storage

For the accumulation of waste this compound in the laboratory, specific procedures must be followed to ensure safety and compliance. These procedures are dictated by your facility's generator status (Very Small, Small, or Large Quantity Generator) under the Resource Conservation and Recovery Act (RCRA)[1][7][9][10].

  • Satellite Accumulation Areas (SAAs): Waste should be collected in a designated SAA at or near the point of generation and under the control of the laboratory personnel[2].

    • Container Requirements: Use a chemically compatible container with a secure, leak-proof lid. The container must be in good condition and clearly labeled.

    • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Toxic," "Irritant")[9][11].

    • Segregation: Store the waste container segregated from incompatible materials.

The following diagram illustrates the decision-making process for handling laboratory chemical waste.

G A Waste Generation (this compound) B Hazard Assessment (Consult SDS and EHS) A->B C Select Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Collect in Designated 'Hazardous Waste' Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Is Container Full? E->F G Continue Accumulation (Max. 1 year in SAA) F->G No H Date Container and Move to Central Accumulation Area F->H Yes G->F I Arrange for Pickup by Licensed Waste Contractor H->I J Complete Hazardous Waste Manifest I->J K Final Disposal (Incineration) J->K

Caption: Laboratory Waste Disposal Workflow
Preparing for Off-Site Disposal

Once the waste container is full, or if the project generating the waste is complete, it must be prepared for transport by a licensed hazardous waste disposal company.

  • Central Accumulation: Move the dated, full container from the SAA to your facility's central accumulation area within three days[2].

  • Hazardous Waste Manifest: A hazardous waste manifest is a legal document that tracks the waste from its point of generation to its final disposal ("cradle-to-grave")[12][13][14].

    • Your EHS department will typically complete the manifest, but it is the generator's responsibility to ensure its accuracy.

    • The manifest will include information about the waste, including its composition, quantity, and the appropriate EPA waste codes[12].

Recommended Disposal Technology: Incineration

For halogenated organic compounds like this compound, high-temperature incineration is the preferred disposal method. This technology ensures the complete destruction of the organic molecule, minimizing the potential for environmental contamination.

  • Operational Parameters: To achieve a destruction and removal efficiency (DRE) of 99.99% or greater, incinerators must operate under specific conditions. For halogenated waste streams, a combustion temperature of 1100°C (2000°F) and a residence time of 1.0 second are recommended[7].

  • Post-Incineration Treatment: The combustion of chlorinated compounds produces acidic gases, primarily hydrogen chloride (HCl). Therefore, the incinerator must be equipped with an acid gas scrubber to neutralize these byproducts before they are released into the atmosphere[7][8].

  • Residuals: Any resulting ash or scrubber liquor must also be analyzed and disposed of in accordance with federal and local regulations[15].

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.

  • Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, also collecting the cleaning materials as hazardous waste.

Conclusion

The responsible disposal of this compound is a multi-faceted process that hinges on a comprehensive understanding of its hazards, strict adherence to established protocols, and a collaborative relationship with your institution's EHS department. By following this guide, researchers can ensure they are not only compliant with all relevant regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the potential of a molecule like 6-Chloro-1H-pyrrolo[3,2-b]pyridine can only be safely unlocked through a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, offering a deep dive into the rationale and procedures for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you, our fellow scientists, with the knowledge to create a self-validating system of safety that protects you, your research, and your colleagues.

The available safety data for this compound and structurally similar compounds indicates significant potential hazards. The compound is classified as harmful if swallowed and capable of causing serious eye damage.[1] Derivatives and related structures are known to cause skin and respiratory irritation.[2][3] Therefore, a comprehensive safety strategy is not merely recommended; it is imperative.

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, we must address the foundational layers of laboratory safety. PPE is the final barrier between you and a potential hazard. Its effectiveness is predicated on robust engineering and administrative controls.

  • Engineering Controls: All handling of this compound, particularly when in solid or powdered form, must be conducted within a certified chemical fume hood.[4] This primary engineering control is non-negotiable as it contains dusts and vapors at the source, drastically reducing the risk of inhalation. Ensure your fume hood has been recently certified and that you maintain proper sash height during all manipulations.

  • Administrative Controls: Your institution's Environmental Health and Safety (EHS) office is a critical resource. Ensure you are familiar with your lab's specific Chemical Hygiene Plan and have received documented training on handling hazardous chemicals. Always work in a well-ventilated area and never work alone when handling this compound.[3][5]

Mandatory PPE Protocol for this compound

The selection of PPE must be deliberate and directly correlated to the known and potential hazards of the material. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale and Authoritative Standard
Eye & Face Protection Chemical splash goggles and a full-face shield.The classification "Causes serious eye damage" (H318) necessitates robust protection.[1] Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes, while the face shield offers a secondary layer of protection for the entire face. All eye protection must be ANSI Z87.1 compliant.[6]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).To prevent skin contact, which can cause irritation.[2] Always inspect gloves for tears or punctures before use. For prolonged contact or spill cleanup, consider double-gloving or using a more robust glove material like butyl rubber. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[4][7]
Body Protection Flame-resistant laboratory coat.A fully buttoned lab coat protects your skin and personal clothing from contamination.[8] Flame-resistant material is the standard for modern research labs where flammable solvents are common. Ensure the coat has long sleeves and fits properly.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges (e.g., P100 for particulates).Required when there is a potential for generating dust or aerosols, especially outside of a fume hood (a scenario to be avoided).[3][9] Use of a respirator must be part of a formal respiratory protection program, including medical clearance and fit-testing, as mandated by OSHA.[7]
Foot Protection Closed-toe shoes made of a non-porous material.This is a baseline requirement for any laboratory setting to protect against spills and falling objects.[4][6]

Operational Plan: A Step-by-Step Handling Workflow

A systematic approach is essential for minimizing risk. The following workflow integrates the use of engineering controls and PPE for a safe handling process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Materials (Chemical, Glassware, etc.) prep1->prep2 prep3 Don All Required PPE (Goggles, Face Shield, Coat, Gloves) prep2->prep3 handle1 Weigh Compound Carefully to Minimize Dust prep3->handle1 handle2 Transfer Using Spatula or Powder Funnel handle1->handle2 handle3 Keep Container Tightly Sealed When Not In Use handle2->handle3 clean1 Decontaminate Work Surface Within Fume Hood handle3->clean1 clean2 Properly Seal and Label All Waste Containers clean1->clean2 clean3 Remove PPE in Designated Area (Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly with Soap and Water clean3->clean4

Emergency Response: Immediate Actions

Even with meticulous planning, accidents can occur. Preparedness is key to mitigating harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[11] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Spill Management: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[5] For larger spills, evacuate the area, secure it, and contact your institution's EHS emergency line immediately.[7]

Disposal of Contaminated Materials

All materials that come into contact with this compound, including gloves, weighing papers, and absorbent pads, must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.[12]

  • Professional Disposal: Do not attempt to dispose of this chemical through standard laboratory drains or trash.[9] All waste must be handled by your institution's EHS office or a licensed chemical waste disposal contractor.[12]

By integrating these robust engineering controls, specific PPE protocols, and systematic procedures, you build a resilient safety culture. This approach not only ensures your personal well-being but also upholds the scientific integrity of your work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.